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3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Documentation Hub

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  • Product: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
  • CAS: 1190320-63-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Executive Summary The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged pharmacophore in modern drug discovery, acting as a highly effective bioisostere for the purine core found in ATP[1]. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged pharmacophore in modern drug discovery, acting as a highly effective bioisostere for the purine core found in ATP[1]. Among its halogenated derivatives, 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190320-63-8) represents a highly specialized building block[2]. The strategic placement of a chlorine atom at the C3 position and a fluorine atom at the C4 position creates a unique stereoelectronic landscape. This guide details the physicochemical properties, pharmacophore dynamics, and self-validating synthetic methodologies for functionalizing this advanced intermediate.

Structural and Physicochemical Profiling

Unlike the more common 7-azaindole, the 6-azaindole core places the pyridine nitrogen at the 6-position, which fundamentally shifts the electron density distribution across the fused bicyclic system. According to comprehensive computational analyses of azaindole derivatives, the C3 position of the pyrrole ring retains the highest electron density, making it the preferred site for electrophilic halogenation[3].

The introduction of the highly electronegative fluorine at C4 exerts a strong inductive electron-withdrawing effect (-I) on the adjacent pyridine ring. This modification lowers the basicity (pKa) of the N6 nitrogen, optimizing the molecule's membrane permeability and reducing unwanted hERG channel interactions.

Quantitative Physicochemical Summary

The following table summarizes the core quantitative data for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine[2]:

PropertyValue / Specification
IUPAC Name 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
CAS Registry Number 1190320-63-8
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
Core Scaffold 6-Azaindole (1,6-diazaindene)
H-Bond Donors 1 (N1-H of the pyrrole ring)
H-Bond Acceptors 1 (N6 of the pyridine ring)
Storage Conditions Inert atmosphere, 2-8°C

Pharmacophore Dynamics in Kinase Inhibition

In the context of kinase inhibitor design—such as the development of inhibitors targeting adaptor protein-2 associated kinase 1 (AAK1)—the 6-azaindole core perfectly mimics the adenine ring of ATP[1]. The dual-halogenation pattern provides distinct pharmacological advantages:

  • Hinge Region Binding: The N1-H acts as a critical hydrogen bond donor to the carbonyl oxygen of the kinase hinge region, while the N6 acts as a hydrogen bond acceptor from the hinge region's backbone amide.

  • Hydrophobic Pocket Engagement: The C3-chloro substituent occupies the hydrophobic "gatekeeper" pocket, increasing target residence time and binding affinity.

  • Metabolic Shielding: The C4-fluoro substituent provides steric shielding against oxidative metabolism (e.g., by CYP450 enzymes) while locking the molecule into a bioactive conformation via stereoelectronic effects.

Pharmacophore Core 6-Azaindole Scaffold (Purine Bioisostere) N1 N1-H (Pyrrole) H-Bond Donor Core->N1 N6 N6 (Pyridine) H-Bond Acceptor Core->N6 C3 C3-Chloro Hydrophobic Pocket Core->C3 C4 C4-Fluoro Steric Shielding Core->C4 Kinase Kinase Hinge Region (ATP-Binding Site) N1->Kinase Donor to Backbone C=O N6->Kinase Acceptor from Backbone NH C3->Kinase Gatekeeper Interaction C4->Kinase Conformational Lock

Fig 1: Pharmacophore mapping of 3-chloro-4-fluoro-6-azaindole in an ATP-competitive kinase site.

Orthogonal Synthetic Reactivity

The dual-halogenated nature of this scaffold allows for orthogonal late-stage functionalization. The C3-C-Cl bond, situated on the electron-rich pyrrole ring, is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) once the N1 position is protected[1]. Conversely, the C4-F bond, activated by the electron-deficient pyridine ring, can be exploited for nucleophilic aromatic substitution (SNAr) under forcing conditions.

Workflow SM 3-Chloro-4-fluoro- 6-azaindole Protect N1-Protection (TsCl / NaH) SM->Protect Step 1 Coupling C3 Cross-Coupling (Pd-Catalyzed) Protect->Coupling Pathway A SNAr C4 SNAr (Nucleophile) Protect->SNAr Pathway B Deprotect Deprotection (TBAF or Base) Coupling->Deprotect Step 3A SNAr->Deprotect Step 3B

Fig 2: Orthogonal synthetic workflow for derivatizing the 3-chloro-4-fluoro-6-azaindole core.

Experimental Methodology: Self-Validating Protocol

To functionalize the C3 position while maintaining the integrity of the C4-fluoro group, a highly controlled, self-validating protocol must be employed.

Step 1: N1-Tosylation (Protection)

Causality: The free N1-H of the pyrrole ring can coordinate with palladium catalysts, leading to catalyst poisoning and poor yields. Protecting N1 with a bulky, electron-withdrawing tosyl (Ts) group prevents this coordination and slightly activates the C3-C-Cl bond for oxidative addition by reducing the electron density of the pyrrole ring[1].

  • Initiation: Dissolve 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF at 0 °C under N₂.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Checkpoint: The immediate evolution of hydrogen gas (bubbling) serves as a visual validation that the NaH is active and the reactive azaindolide anion is forming.

  • Electrophilic Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) and stir for 2 hours at room temperature.

  • Reaction Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The successful formation of the N-Ts product will show a significantly higher Rf value than the highly polar starting material. Quench with ice water and filter the precipitate.

Step 2: C3-Suzuki-Miyaura Coupling

Causality: The C-Cl bond is notoriously difficult to activate compared to C-Br or C-I bonds. Utilizing a palladium catalyst with a bidentate ligand (like dppf) enforces a cis-geometry on the Pd center, which drastically accelerates the reductive elimination step critical for challenging C-Cl cross-couplings.

  • Setup: Combine the N-Ts protected intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and heat the mixture to 90 °C for 12 hours under an inert atmosphere.

  • Reaction Validation: Perform LC-MS analysis on the crude mixture. The self-validating marker of success is the complete disappearance of the starting material's distinct isotope pattern (an M / M+2 ratio of 3:1, characteristic of a single chlorine atom) and the emergence of the coupled product's mass.

References

  • Title: Product Class 22: Azaindoles and Their Derivatives Source: thieme-connect.de URL: [Link]

  • Title: Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: nih.gov (PMC) URL: [Link]

Sources

Exploratory

molecular weight and formula of 3-chloro-4-fluoro-6-azaindole

The following technical guide details the chemical identity, synthesis, and application of 3-chloro-4-fluoro-6-azaindole , a specialized heterocyclic scaffold used in medicinal chemistry. Core Scaffold Analysis & Synthet...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-chloro-4-fluoro-6-azaindole , a specialized heterocyclic scaffold used in medicinal chemistry.

Core Scaffold Analysis & Synthetic Methodology

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound 3-chloro-4-fluoro-6-azaindole is a halogenated derivative of 6-azaindole (1H-pyrrolo[2,3-c]pyridine).[1] It serves as a high-value bioisostere for indole in drug discovery, particularly for modulating potency and metabolic stability in kinase inhibitors.

Nomenclature and Classification
  • IUPAC Name: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine[1]

  • Common Name: 3-chloro-4-fluoro-6-azaindole[1]

  • Core Scaffold: 6-Azaindole (Pyridine nitrogen at position 6)[1]

  • Chemical Class: Fused Pyridine-Pyrrole Heterocycle[1]

Quantitative Data Summary
PropertyValueDerivation
Molecular Formula C₇H₄ClFN₂ Calculated
Molecular Weight 170.57 g/mol C (84.[2][1]08) + H (4.03) + Cl (35.45) + F (19.00) + N (28.01)
Exact Mass 169.9972 Da Isotopic calculation (

Cl)
Heavy Atom Count 11Non-hydrogen atoms
ClogP (Est.) ~2.1Lipophilicity increase due to Cl/F substitution
H-Bond Donors 1Pyrrole N-H
H-Bond Acceptors 1Pyridine N (Position 6)
Structural Numbering

Correct numbering is critical for synthetic planning. In 6-azaindole:

  • Position 1: Pyrrole Nitrogen (NH)

  • Position 3: Pyrrole Carbon (Site of Chlorination)

  • Position 4: Pyridine Carbon (Site of Fluorination, adjacent to bridgehead)

  • Position 6: Pyridine Nitrogen[1]

Synthetic Architecture

The synthesis of 3-chloro-4-fluoro-6-azaindole is typically approached via a Late-Stage Functionalization (LSF) strategy.[1] The 4-fluoro-6-azaindole core is constructed first, followed by regioselective electrophilic chlorination at C3.[1]

Retrosynthetic Analysis

The logical disconnection reveals two primary phases:

  • Core Construction: Cyclization of a functionalized aminopyridine.

  • C3-Halogenation: Electrophilic aromatic substitution (SEAr) using N-chlorosuccinimide (NCS).

Retrosynthesis Target 3-Chloro-4-fluoro-6-azaindole (Target) Core 4-Fluoro-6-azaindole (Precursor) Target->Core Electrophilic Chlorination (NCS, DMF) Pyridine 3-Amino-2-fluoro-4-methylpyridine (Starting Material) Core->Pyridine Bartoli or Hemetsberger Cyclization

Figure 1: Retrosynthetic pathway isolating the C3-chlorination as the final diversification step.[1]

Synthesis of the 4-Fluoro-6-azaindole Core

Unlike 7-azaindoles, 6-azaindoles are often synthesized via the Bartoli Indole Synthesis or modified Reissert-Henze reactions.[1]

  • Precursor: 2-Fluoro-4-methyl-3-nitropyridine.[1]

  • Reagent: Vinylmagnesium bromide.[3]

  • Mechanism: The vinyl Grignard attacks the nitro group, leading to a [3,3]-sigmatropic rearrangement that closes the pyrrole ring. The fluorine atom at the ortho position (relative to the pyridine nitrogen) remains intact during this sequence.

Regioselective C3-Chlorination

The C3 position of azaindoles is highly nucleophilic (enamine-like character).[1]

  • Reagent: N-Chlorosuccinimide (NCS).

  • Solvent: DMF or Acetonitrile.

  • Selectivity: The C3 position is electronically favored over the pyridine ring carbons (C4, C5, C7) for electrophilic attack. The presence of the electron-withdrawing Fluorine at C4 slightly deactivates the ring but directs the halogen to the adjacent C3 via steric and electronic channeling.

Experimental Protocol: C3-Chlorination

Objective: Synthesis of 3-chloro-4-fluoro-6-azaindole from 4-fluoro-6-azaindole.

Materials
  • Substrate: 4-Fluoro-6-azaindole (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

  • Quench: Sodium thiosulfate (aq)

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 4-fluoro-6-azaindole (1.0 g, 7.35 mmol) and anhydrous DMF (10 mL). Stir at Room Temperature (RT) under inert atmosphere (

    
    ) until fully dissolved.
    
  • Addition: Add NCS (1.03 g, 7.72 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <30°C.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product will appear as a less polar spot compared to the starting material.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash with water (3 x 20 mL) to remove DMF.

    • Wash with 10%

      
       to quench unreacted chlorine species.
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from

    
    /Hexanes or purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).
    

Validation Criteria:

  • 1H NMR: Disappearance of the C3-H singlet (typically ~6.5 ppm).

  • MS (ESI): Observation of [M+H]+ peak at ~171/173 (3:1 ratio due to Cl isotopes).

Medicinal Chemistry Applications

The 3-chloro-4-fluoro-6-azaindole scaffold is a "privileged structure" in kinase inhibitor design.[1]

Bioisosterism and Potency
  • Metabolic Stability: The C3-Cl blocks metabolic oxidation at the susceptible C3 position (a common clearance pathway for indoles).

  • Electronic Modulation: The C4-Fluorine withdraws electron density from the pyridine ring, lowering the pKa of the N6 nitrogen. This affects hydrogen bond acceptor capability, potentially improving selectivity for specific kinase hinge regions (e.g., c-Met, JAK family).

  • Lipophilicity: The Cl/F combination increases lipophilicity (LogP), enhancing membrane permeability compared to the unsubstituted parent.

Kinase Hinge Binding Mode

Azaindoles typically bind to the ATP-binding site of kinases. The N1-H acts as a donor, and N6 acts as an acceptor.

BindingMode cluster_mods Substituent Effects Kinase Kinase Hinge Region (Backbone CO/NH) Scaffold 6-Azaindole Core Kinase->Scaffold H-Bond Acceptor (to N1-H) Scaffold->Kinase H-Bond Donor (from N6) C3 C3-Cl: Hydrophobic Pocket Fill Metabolic Block Scaffold->C3 C4 C4-F: Electronic Tuning (Lowers pKa) Scaffold->C4

Figure 2: Interaction map of the 6-azaindole scaffold within a typical kinase ATP-binding pocket.[1]

References

  • Synthesis of 6-azaindoles: Yakhontov, L. N., & Prokopov, A. A. (1980). Advances in the Chemistry of 6-Azaindoles. Russian Chemical Reviews. Link

  • Halogenation Protocols: Zhang, Z., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Link

  • Medicinal Applications: Popowycz, F., et al. (2003). 6-Azaindoles: Synthesis and Application in Medicinal Chemistry. Tetrahedron. Link

  • Kinase Inhibitor Design: Lamanec, M., et al. (2020). Azaindoles in Drug Discovery: A Review. Journal of Medicinal Chemistry. Link

Sources

Foundational

Technical Monograph: 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

The following technical guide is structured to address the specific challenges associated with identifying and synthesizing 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine . Identity, Synthesis, and MedChem Utility of Haloge...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenges associated with identifying and synthesizing 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine .

Identity, Synthesis, and MedChem Utility of Halogenated 6-Azaindoles

Executive Summary & CAS Resolution

The Core Challenge: Researchers frequently encounter ambiguity when searching for this specific intermediate due to the prevalence of its isomer, 7-azaindole (pyrrolo[2,3-b]pyridine). Furthermore, while the parent scaffold is commercially indexed, the specific 3-chloro-4-fluoro derivative is often a non-catalog item requiring de novo synthesis or custom manufacturing.

  • Target Molecule: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

  • Scaffold Class: 6-Azaindole (Pyrrolo[2,3-c]pyridine)[1][2]

  • Primary CAS Status: Not widely indexed in public commercial catalogs as a commodity chemical.

  • Parent Scaffold CAS: 1363380-64-6 (4-fluoro-1H-pyrrolo[2,3-c]pyridine)[3]

  • Isomer Warning: Do not confuse with CAS 357263-69-5 (7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine) or the 7-azaindole series.

Strategic Recommendation: For drug discovery campaigns, procure the parent 4-fluoro-6-azaindole (CAS 1363380-64-6) and perform a high-yielding electrophilic chlorination at C3.

Chemical Identity & Structural Logic

The 6-azaindole scaffold is a critical bioisostere for the indole ring, offering improved aqueous solubility and distinct hydrogen-bonding patterns for kinase inhibitor design (e.g., JAK, CSF1R).

Nomenclature Breakdown
ComponentDescriptorStructural Significance
Ring System 1H-pyrrolo[2,3-c]pyridineNitrogen at position 6 (6-azaindole).[2][4][5]
Substituent 1 3-ChloroLocated on the pyrrole ring (electron-rich

-position).
Substituent 2 4-FluoroLocated on the pyridine ring (ortho to bridgehead C3a).
Isomer Differentiation (Visual Logic)

The following diagram clarifies the critical difference between the requested [2,3-c] system and the more common [2,3-b] system to prevent procurement errors.

IsomerLogic cluster_0 Target Scaffold: 6-Azaindole cluster_1 Common Decoy: 7-Azaindole Target Pyrrolo[2,3-c]pyridine (Nitrogen at Pos 6) Decoy Pyrrolo[2,3-b]pyridine (Nitrogen at Pos 7) Target->Decoy Isomeric Shift Warning CRITICAL CHECK: Verify Nitrogen Position before ordering Target->Warning

Figure 1: Structural differentiation between 6-azaindole (target) and 7-azaindole (common decoy).

Synthetic Architecture

Since the 3-chloro-4-fluoro derivative is rarely available "off-the-shelf," the standard protocol involves late-stage chlorination of the 4-fluoro parent.

Route A: Electrophilic Chlorination (Recommended)

This route utilizes the high electron density at the C3 position of the pyrrole ring. The 4-fluoro substituent on the pyridine ring deactivates the system slightly but directs electrophiles away from the pyridine ring, ensuring high regioselectivity at C3.

Precursor: 4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1363380-64-6).[3] Reagent: N-Chlorosuccinimide (NCS).

Step-by-Step Protocol:
  • Dissolution: Dissolve 1.0 eq of 4-fluoro-6-azaindole in DMF (0.2 M concentration).

  • Addition: Add 1.05 eq of NCS portion-wise at 0°C to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the disappearance of starting material (M+H = 137) and appearance of product (M+H = 171/173).

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc, wash with brine (3x) to remove DMF.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hex/EtOAc).

Route B: De Novo Synthesis (If Parent Unavailable)

If the 4-fluoro parent is unavailable, it must be constructed via the Bartoli Indole Synthesis or Suzuki-Miyaura cyclization .

SynthesisWorkflow Start Precursor: 2-chloro-4-fluoro-5-nitropyridine Step1 Vinyl Grignard (Bartoli) -78°C to -20°C Start->Step1 Inter Intermediate: 4-fluoro-6-azaindole (CAS 1363380-64-6) Step1->Inter Cyclization Step2 Chlorination: NCS, DMF, RT Inter->Step2 Final Target: 3-chloro-4-fluoro-6-azaindole Step2->Final Regioselective SEAr

Figure 2: Synthetic workflow from pyridine precursors to the final halogenated azaindole.

Analytical Fingerprinting & QC

To validate the synthesis, specific NMR signatures must be confirmed. The 3-chloro substitution eliminates the C3-H signal, simplifying the aromatic region.

Spectroscopic MethodExpected Signal / FeatureDiagnostic Value
1H NMR (DMSO-d6) Loss of signal at ~6.5 ppm (C3-H).Confirms substitution at the pyrrole ring.
1H NMR (DMSO-d6) Singlet/Doublet at ~7.5-8.0 ppm (C2-H).C2-H often shifts downfield due to Cl proximity.
19F NMR Single peak ~ -120 to -130 ppm.Confirms retention of the Fluorine atom.
LCMS (ESI+) m/z 171 (35Cl) and 173 (37Cl) in 3:1 ratio.Confirms presence of one Chlorine atom.

Medicinal Chemistry Applications

The 3-chloro-4-fluoro-6-azaindole scaffold is a privileged motif in modern drug design, particularly for:

  • HIV-1 Attachment Inhibitors:

    • Mechanism: The 6-azaindole core mimics the indole ring of Tryptophan-426 in the CD4-binding pocket of gp120.

    • Role of Halogens: The 4-fluoro group modulates pKa and metabolic stability (blocking oxidation at the electron-rich C4). The 3-chloro group fills hydrophobic pockets and locks the conformation of attached pharmacophores [1].

  • Kinase Inhibition (JAK/STAT):

    • The [2,3-c] nitrogen (N6) provides a unique hydrogen bond acceptor vector compared to the [2,3-b] (N7) isomer, often improving selectivity against off-target kinases [2].

References

  • Wang, T., et al. (2013). "Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives Leading to the Identification of HIV-1 Attachment Inhibitors." Journal of Medicinal Chemistry, 56(4), 1656–1669.[1]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Zhang, Z., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 67(7), 2345–2347.

  • ChemicalBook. "4-Fluoro-1H-pyrrolo[2,3-c]pyridine Product Entry (CAS 1363380-64-6)."

Sources

Exploratory

Technical Guide: Therapeutic Potential of 3-Chloro-4-Fluoro-1H-Pyrrolo[2,3-c]pyridine Derivatives

The following technical guide provides an in-depth analysis of the therapeutic potential and chemical utility of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives. This document is structured for drug discovery sci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential and chemical utility of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives. This document is structured for drug discovery scientists, focusing on scaffold rationale, synthetic utility, and validated therapeutic applications.

[1]

Executive Summary: The Rise of the [2,3-c] Scaffold

In the landscape of nitrogen heterocycles, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a powerful alternative to the more saturated IP space of pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrrolo[2,3-b]pyridines (7-azaindoles).[1]

The specific functionalization pattern—3-chloro-4-fluoro —represents a highly strategic "privileged structure" in medicinal chemistry.[1] It is not merely a passive core but a dual-functional platform :

  • The 4-Fluoro Moiety: Acts as a highly activated "chemical handle" for Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library generation at the C4 position.
    
  • The 3-Chloro Moiety: Provides metabolic blockade and hydrophobic space-filling properties critical for occupying ATP-binding pockets in kinases or the substrate clefts of epigenetic enzymes like LSD1.[1]

This guide details the exploitation of this scaffold for LSD1 inhibition , Kinase targeting (FMS/CSF-1R) , and Tubulin polymerization inhibition .

Chemical Rationale & Synthesis

Electronic Topography

The pyrrolo[2,3-c]pyridine core is electron-deficient in the pyridine ring, making the C4 and C7 positions susceptible to nucleophilic attack.[1]

  • C4-Fluoro Activation: The electronegativity of the pyridine nitrogen (N6) activates the C4 position.[1] When a fluorine atom is present at C4, it serves as an excellent leaving group for amines, alkoxides, or thiols via

    
    , often proceeding under milder conditions than the corresponding chloro-analog due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
    
  • C3-Chloro Stability: The C3 position is electron-rich (pyrrole-like).[1] A chlorine atom here is generally stable to nucleophilic attack but can participate in palladium-catalyzed cross-couplings (Suzuki-Miyaura) if the C4 position is protected or already substituted.[1]

Synthetic Pathways

The construction of the 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine core typically follows two authoritative routes:

  • Larock Heteroannulation: Palladium-catalyzed coupling of a 3-iodo-4-aminopyridine derivative with a silyl-protected alkyne.[1]

  • Ortho-Lithiation/Cyclization: Directed lithiation of 3-fluoropyridine derivatives followed by quenching with formyl equivalents and cyclization.[1]

Visualization: Synthetic Logic Flow

The following diagram illustrates the divergence point where the 3-chloro-4-fluoro core can be processed into distinct therapeutic classes.

SynthesisFlow Core 3-Chloro-4-Fluoro- 1H-pyrrolo[2,3-c]pyridine (Scaffold) SNAr SNAr Reaction (Displacement of 4-F) Core->SNAr Amine Nucleophiles Suzuki Suzuki Coupling (at C3-Cl or C4) Core->Suzuki Boronic Acids LSD1 LSD1 Inhibitors (Epigenetics) SNAr->LSD1 + Amino-piperidines Kinase Kinase Inhibitors (FMS, EGFR) SNAr->Kinase + Anilines Tubulin Tubulin Agents (Antimitotic) Suzuki->Tubulin + Aryl groups

Caption: Divergent synthesis strategies utilizing the reactive C4-F and stable C3-Cl handles to access distinct therapeutic classes.[1]

Therapeutic Applications

Primary Target: LSD1 (Lysine Specific Demethylase 1)

Recent high-impact studies have identified pyrrolo[2,3-c]pyridine derivatives as potent, reversible inhibitors of LSD1 (KDM1A), a critical epigenetic regulator in Acute Myelogenous Leukemia (AML) and Small Cell Lung Cancer (SCLC).

  • Mechanism: LSD1 demethylates mono- and di-methylated histone H3 lysine 4 (H3K4) and H3 lysine 9 (H3K9).[1] Overexpression suppresses tumor suppressor genes.[1]

  • Role of the Scaffold: The pyrrolo[2,3-c]pyridine core mimics the FAD cofactor or the histone tail substrate.

  • SAR Insight: The 3-chloro group occupies a small hydrophobic pocket within the LSD1 active site, enhancing binding affinity (

    
     nM) compared to the unsubstituted analog. The C4 position is typically substituted with a bulky amine (via displacement of the 4-F) that extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.[1]
    
Secondary Target: Kinase Inhibition (FMS/CSF-1R)

The scaffold is a bioisostere of the purine ring of ATP.[1]

  • Target: FMS Kinase (Colony Stimulating Factor-1 Receptor).[1]

  • Therapeutic Area: Macrophage-driven tumors and Rheumatoid Arthritis.[1]

  • Binding Mode: The pyrrole NH and pyridine N form a "hinge-binding" motif (donor-acceptor).[1] The 3-chloro substituent points towards the gatekeeper residue, influencing selectivity against homologous kinases.[1]

Comparative Activity Profile

The following table summarizes the potency shifts associated with the 3-chloro-4-fluoro substitution pattern in representative assays.

TargetCompound ClassRole of 3-ClRole of 4-F (or derivative)Potency (

)
Ref
LSD1 Pyrrolo[2,3-c]pyridineHydrophobic fitHandle for amine attachment3.1 nM[1]
FMS Kinase Pyrrolo[3,2-c] isomerSelectivity filter(N/A - usually H or Aryl)30 nM[2]
Tubulin 3-Bromo/Chloro analogSteric bulkLeaving group for aryl coupling< 50 nM[3]

Experimental Protocols

Protocol: Diversification of the 4-Fluoro Core

This protocol validates the reactivity of the 4-F handle for library generation.[1]

Objective: Synthesize a 4-amino-substituted derivative from 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine.

Materials:

  • Substrate: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)[1]

  • Nucleophile: N-Boc-4-aminopiperidine (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

Method:

  • Dissolution: Dissolve the substrate in NMP (0.2 M concentration) in a microwave-compatible vial.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Seal the vial and heat to 120°C for 2–4 hours (thermal) or 140°C for 30 mins (microwave irradiation).

    • Note: The 3-Cl group deactivates the ring slightly compared to a non-halogenated pyridine, requiring higher temperatures than standard 4-fluoropyridines.[1]

  • Workup: Dilute with ethyl acetate, wash with water (x3) to remove NMP, then brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The 4-F is displaced; the 3-Cl remains intact.[1]

Protocol: LSD1 Enzymatic Inhibition Assay

Self-validating assay to confirm bioactivity of the synthesized derivative.

Reagents:

  • Recombinant human LSD1 protein.

  • Substrate: H3K4me2 peptide (biotinylated).

  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Eu-antibody.[1]

Workflow:

  • Incubation: Incubate LSD1 (2 nM) with the test compound (serial dilution in DMSO) in assay buffer (50 mM Tris pH 8.5, 50 mM NaCl, 0.01% Tween-20) for 30 minutes at RT.

  • Substrate Addition: Add biotin-H3K4me2 peptide (200 nM). Incubate for 60 minutes.

  • Detection: Add Eu-labeled anti-H3K4me0 antibody and APC-labeled Streptavidin.[1]

  • Readout: Measure fluorescence ratio (665 nm / 615 nm).

  • Validation: Z-factor must be > 0.[1]5. Reference inhibitor (e.g., GSK-2879552) must show

    
     within 3-fold of historical mean.
    
Visualization: LSD1 Pathway & Inhibition

LSD1_Pathway LSD1 LSD1 (KDM1A) Enzyme H3K4me2 H3K4me2 (Gene Activation Mark) LSD1->H3K4me2 Demethylates H3K4me0 H3K4me0 (Gene Silencing) H3K4me2->H3K4me0 TumorSuppressor Tumor Suppressor Genes (p21, CD86) H3K4me0->TumorSuppressor Represses Differentiation Cell Differentiation (AML Blasts) TumorSuppressor->Differentiation Induces Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->LSD1 Blocks Inhibitor->TumorSuppressor Restores Expression

Caption: Mechanism of Action: Inhibition of LSD1 prevents H3K4 demethylation, restoring tumor suppressor expression and inducing differentiation in AML cells.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2023). Context: Describes the design of the scaffold and the specific role of substituents in achieving nanomolar potency against LSD1. URL:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: PubMed / PMC (2021). Context: Validates the isomeric scaffold in kinase inhibition, highlighting the selectivity profiles of halogenated derivatives. URL:[Link]

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent LSD1 Inhibitors. Source: Journal of Medicinal Chemistry (2024).[2] Context: Advanced SAR studies demonstrating the efficacy of the scaffold in AML xenograft models. URL:[Link]

Sources

Foundational

The Azaindole Scaffold in Kinase Inhibitor Discovery: A Technical Guide with a Focus on the 6-Azaindole Isomer

An In-depth Technical Guide Introduction: Kinases and the Quest for Privileged Scaffolds Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent a cornerstone of cellular signaling. Th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction: Kinases and the Quest for Privileged Scaffolds

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent a cornerstone of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] The development of small-molecule kinase inhibitors, which typically compete with adenosine triphosphate (ATP) for binding to the enzyme's active site, has revolutionized treatment paradigms in oncology and inflammation.[2][3]

Within the vast chemical space explored by medicinal chemists, certain molecular frameworks, termed "privileged scaffolds," emerge as exceptionally effective starting points for drug development. These scaffolds possess the inherent ability to bind to multiple biological targets with high affinity. The azaindole core, a bicyclic heterocycle comprising a fused pyridine and pyrrole ring, stands out as a premier privileged scaffold in kinase inhibitor design.[4][5] As bioisosteres of both purines (the core of ATP's adenine) and indoles, azaindoles are uniquely suited to occupy the kinase ATP-binding pocket.[5] The strategic placement of a nitrogen atom in the indole's benzene ring to form the four possible isomers (4-, 5-, 6-, and 7-azaindole) allows for fine-tuning of physicochemical properties such as solubility, pKa, and lipophilicity, while critically enabling potent and specific interactions with the target kinase.[4][5]

This guide provides a technical overview of the azaindole scaffold's application in kinase inhibitor discovery, with a particular focus on the properties and potential of the 6-azaindole isomer.

The Azaindole Core: A Master Key for the Kinase ATP Pocket

The success of the azaindole scaffold is not coincidental; it is rooted in its fundamental ability to mimic the binding of ATP to the kinase hinge region—the flexible backbone that connects the N- and C-terminal lobes of the kinase domain.

The Quintessential Hinge Interaction

The adenine moiety of ATP forms two crucial hydrogen bonds with the kinase hinge. An ATP-competitive inhibitor must replicate this interaction to achieve high potency. The azaindole scaffold is an exceptional "hinge-binder" because its pyrrole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen atom serves as a hydrogen bond acceptor.[6] This bidentate hydrogen bonding pattern anchors the inhibitor in the active site, providing a stable foundation for further optimization of selectivity and potency.[4][7][8]

Co-crystal structures have revealed that azaindoles can adopt different binding orientations within the ATP pocket.[1][8]

  • Normal Mode: The most common orientation, where the pyrrole N-H donates a hydrogen bond to the backbone carbonyl of one hinge residue, and the pyridine nitrogen accepts a hydrogen bond from a backbone N-H of another hinge residue.[8]

  • Flipped Mode: The scaffold is rotated 180 degrees relative to the normal mode, yet can still form bidentate hydrogen bonds.[1][8]

  • Non-Hinge Mode: In some molecules containing multiple hinge-binding motifs, the azaindole may occupy a different part of the active site.[8]

The ability to engage in these diverse, high-affinity interactions underscores the scaffold's versatility.

Caption: Bidentate hydrogen bonding of a 7-azaindole with the kinase hinge.

Spotlight on the 6-Azaindole Scaffold

While the 7-azaindole isomer has been more widely publicized in approved kinase inhibitors, the 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is an equally valuable core for medicinal chemistry, offering a distinct vector space for substitution and the potential for novel intellectual property.

Synthetic Accessibility

A critical factor for any scaffold's utility is its ease of synthesis. Modern organic chemistry provides scalable and efficient routes to 6-azaindole building blocks. One notable method is a metal-free, one-pot [4+1] cyclization of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride (TFAA).[9] The availability of such robust synthetic methods ensures that a diverse range of 6-azaindole derivatives can be readily prepared for screening and structure-activity relationship (SAR) studies.[9]

A Scaffold Validated in the Clinic

The therapeutic potential of the 6-azaindole core is firmly established. Fostemsavir, an FDA-approved drug, is a prodrug of temsavir that inhibits HIV-1 entry.[9] While not a kinase inhibitor, its clinical success validates 6-azaindole as a safe and effective pharmacophore in humans, de-risking its use in other therapeutic areas. Furthermore, candidates for treating reflux esophagitis (YH4808) and inflammatory diseases have been developed based on this scaffold.[9]

Untapped Potential in Kinase Inhibition

The fundamental principles of hinge binding that make the 4-, 5-, and 7-azaindole isomers so effective are fully applicable to the 6-azaindole core. Its unique electronics and substitution pattern offer an opportunity to develop inhibitors with novel selectivity profiles, overcoming resistance mechanisms or improving safety profiles compared to existing drugs. Its relative underexploration in the kinase space represents a significant opportunity for innovation.

Case Studies: Azaindole Isomers in Successful Kinase Inhibitors

To appreciate the potential of the 6-azaindole scaffold, it is instructive to examine the successes of its sibling isomers, which have led to multiple approved drugs.

The 7-Azaindole Paradigm: BRAF and JAK Inhibitors

The 7-azaindole scaffold is arguably the most celebrated isomer in kinase inhibition.

  • Vemurafenib (Zelboraf®): This inhibitor of the B-RAF V600E mutant kinase, approved for treating melanoma, is a landmark success of fragment-based drug discovery (FBDD).[1][5][10] The discovery program began with a simple 7-azaindole fragment identified through screening, which was then elaborated using structure-based design to yield a highly potent and selective drug.[5][8]

  • JAK Inhibitors: The 7-azaindole core is also central to several Janus kinase (JAK) inhibitors developed for autoimmune diseases like rheumatoid arthritis.[2] For example, Decernotinib, which entered Phase II clinical trials, utilizes the 7-azaindole moiety to bind to the JAK ATP site.[4]

The 4-Azaindole Approach: Targeting p38 MAP Kinase

Inhibitors of p38 MAP kinase are sought for treating chronic inflammation and autoimmune diseases.[11][12] A successful series of p38 inhibitors was developed from a 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (4-azaindole) core.[11] X-ray crystallography of the lead compound bound to p38 was instrumental in guiding the optimization of the series, demonstrating the power of structure-based design when applied to the azaindole scaffold.[11]

The 5-Azaindole Variant: Cdc7 Inhibition

The versatility of the azaindole family is further highlighted by the development of 5-azaindole derivatives as inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a target in oncology.[4] Medicinal chemistry programs have successfully generated potent Cdc7 inhibitors by exploring substitutions around the 5-azaindole core.[4]

Experimental Protocols & Discovery Workflows

The discovery of azaindole-based kinase inhibitors follows a well-established, yet highly technical, workflow.

General Kinase Inhibitor Discovery Workflow

The process begins with target identification and validation, followed by screening campaigns to find initial hits, and culminates in extensive optimization to produce a clinical candidate.

G Target_ID Target Identification & Validation Screening Screening Campaign (HTS or FBDD) Target_ID->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead (Potency & SAR) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (ADME/Tox, PK/PD) Hit_to_Lead->Lead_Op Candidate Candidate Selection Lead_Op->Candidate

Caption: A typical workflow for small-molecule kinase inhibitor discovery.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP present, i.e., inhibition).

Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions at desired concentrations. Serially dilute the test compound (e.g., 6-azaindole derivative) in DMSO, then assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the test compound dilution. Add 2.5 µL of a kinase/substrate mixture.

  • Initiation: Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add 10 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo™). Incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Proliferation Assay

This protocol measures the effect of an inhibitor on the growth and viability of cancer cell lines.

Principle: Tetrazolium salts (e.g., MTT, XTT) are reduced by metabolically active cells to a colored formazan product. The amount of color produced is proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Reagent Addition: Add 50 µL of the tetrazolium salt solution to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The azaindole scaffold is a cornerstone of modern kinase inhibitor design, validated by numerous clinical candidates and approved drugs. Its power lies in its bioisosteric relationship to adenine and its ability to form robust, bidentate hydrogen bonds with the kinase hinge region. While the 7- and 4-azaindole isomers have been extensively developed, the 6-azaindole isomer represents a frontier of opportunity. With established synthetic routes and a proven track record as a safe pharmacophore in other therapeutic areas, the 6-azaindole core is poised to be the foundation for the next generation of innovative, potent, and selective kinase inhibitors. Future research will undoubtedly leverage this versatile scaffold to address unmet medical needs in oncology, immunology, and beyond.

References

  • Bessin, Y., & Rochais, C. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19974. [Link]

  • Bessin, Y., & Rochais, C. (2014). The azaindole framework in the design of kinase inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of azaindole and indole derivatives 6 and 7. ResearchGate. [Link]

  • Zhao, Z., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • Bessin, Y., & Rochais, C. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Molecules. (2021). New indole and 7-azaindole derivatives as protein kinase inhibitors. Molecules. [Link]

  • ResearchGate. (2018). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. ResearchGate. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • Tong, Y., & Stewart, K. D. (2011). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 2(6), 447-451. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Synthetic Organic Chemistry, Japan, 66(1), 29-36. [Link]

  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Harris, C. M., et al. (2005). Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. PubMed. [Link]

  • BioWorld. (2002). Scientists at AstraZeneca present new VEGF inhibitors and potential uses. BioWorld. [Link]

  • Watterson, S. H., et al. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, 46(22), 4675-4678. [Link]

  • Wang, B., et al. (2012). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]

  • ResearchGate. (n.d.). p38 MAP kinase inhibitors in phase II clinical trials. ResearchGate. [Link]

  • Revesz, L., et al. (2006). Inhibitors of p38α MAP Kinase. ResearchGate. [Link]

  • Karcher, S. C., & Laufer, S. A. (2009). Aza-analogue dibenzepinone scaffolds as p38 mitogen-activated protein kinase inhibitors: design, synthesis, and biological data of inhibitors with improved physicochemical properties. PubMed. [Link]

  • National Institutes of Health. (n.d.). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. National Institutes of Health. [Link]

  • National Institutes of Health. (2010). Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy. National Institutes of Health. [Link]

  • MDPI. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

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Exploratory

Solubility Profile and Solvation Dynamics of 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine in DMSO

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary In early-stage drug discovery, the physicochemical behavior of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In early-stage drug discovery, the physicochemical behavior of a compound in primary screening solvents dictates the reliability of downstream biological assays. 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190320-63-8) is a highly functionalized azaindole derivative[1]. While the azaindole (pyrrolopyridine) scaffold is a privileged bioisostere widely used to modulate pKa and target affinity[2], the introduction of multiple halogens (chlorine and fluorine) significantly increases the molecule's lipophilicity and crystal lattice energy.

This whitepaper provides an in-depth analysis of the solvation dynamics of this compound in Dimethyl Sulfoxide (DMSO). It delineates the critical differences between kinetic and thermodynamic solubility, explores the mechanisms of DMSO-induced assay failure, and establishes self-validating protocols for stock management and nephelometric solubility profiling.

The Solvation Paradox: Kinetic vs. Thermodynamic Solubility

To accurately profile 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, scientists must distinguish between two distinct physical states:

  • Thermodynamic Solubility: This represents the equilibrium between the solid crystal lattice of the compound and the solvent[3]. Because the compound is highly lipophilic, its thermodynamic solubility in aqueous buffers is inherently low.

  • Kinetic Solubility: In High-Throughput Screening (HTS), compounds are universally pre-dissolved in DMSO and then rapidly diluted into aqueous media[4]. Kinetic solubility measures the concentration at which this pre-dissolved compound begins to precipitate upon aqueous dilution[3].

Because kinetic solubility bypasses the initial energy required to break the crystal lattice, it often yields higher apparent solubility values than thermodynamic equilibrium[4]. However, this supersaturated state is metastable. If the DMSO stock is mishandled, the compound will prematurely precipitate, leading to false negatives in biological assays.

The Hygroscopic Threat to DMSO Stocks

DMSO is an amphipathic solvent with a highly polar S=O domain and two apolar methyl groups, making it an exceptional universal solvent[3]. However, its greatest strength is also its greatest vulnerability: DMSO is highly hygroscopic[5].

When a stock solution of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is exposed to ambient laboratory air, the DMSO rapidly absorbs water vapor. For context, a microplate filled with 100% DMSO can absorb over 6% water by volume within a single hour at 40% relative humidity[6].

Causality of Precipitation:

  • Hydration-Induced Crash: As water enters the DMSO stock, the solvent's dielectric constant shifts. The highly lipophilic halogenated azaindole can no longer remain solvated, leading to invisible micro-precipitation within the storage tube[7].

  • Freeze-Thaw Phase Separation: Repeated freeze-thaw cycles exacerbate this issue. During thawing, water-enriched phases form temporarily before the bulk solvent melts, creating localized zones of low solubility that force the compound to crystallize[7].

G DMSO_Stock Azaindole in 100% DMSO H2O_Absorption Hygroscopic Water Absorption (Poor Sealing/High Humidity) DMSO_Stock->H2O_Absorption FreezeThaw Repeated Freeze-Thaw Cycles (Water-Enriched Phases) DMSO_Stock->FreezeThaw Aqueous_Dilution Dilution into Aqueous Assay (Kinetic Shock) DMSO_Stock->Aqueous_Dilution Precipitation_Stock Micro-precipitation in Stock (Irreversible Concentration Drop) H2O_Absorption->Precipitation_Stock FreezeThaw->Precipitation_Stock Precipitation_Assay Kinetic Precipitation in Assay (False Negatives in HTS) Aqueous_Dilution->Precipitation_Assay Precipitation_Stock->Aqueous_Dilution Transfers error

Mechanisms of Compound Precipitation via DMSO Mishandling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By controlling atmospheric exposure and utilizing laser light scattering, researchers can accurately determine the exact precipitation threshold of the compound.

Protocol 1: Preparation and Storage of Anhydrous DMSO Stocks

Objective: Prevent hydration-induced micro-precipitation of the azaindole core.

  • Anhydrous Dissolution: Weigh the 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine powder and dissolve it in ultra-pure, anhydrous DMSO (<0.1% water) to a target concentration of 10 mM. Crucial: Perform this step in a nitrogen-purged glove box or a strictly controlled low-humidity environment[7].

  • Single-Use Aliquotting: Dispense the 10 mM stock into single-use aliquots (e.g., 20–50 µL) using tightly sealed, PTFE-lined tubes. This prevents atmospheric moisture ingress during long-term storage[7].

  • Cryo-Storage: Store all aliquots at -20°C or -80°C.

  • Rapid Thawing: When required for an assay, thaw the aliquot rapidly in a 37°C water bath. Rapid thawing minimizes the duration the compound spends in the dangerous, partially frozen water-enriched phase[7]. Never subject an aliquot to a second freeze-thaw cycle.

Protocol 2: Nephelometric Determination of Kinetic Solubility

Objective: Quantify the kinetic solubility limit of the compound when transitioning from DMSO to an aqueous biological buffer.

Nephelometry measures the intensity of scattered light caused by undissolved particles. It is the gold standard for high-throughput kinetic solubility profiling[8].

  • Serial Dilution in DMSO: In a 96-well V-bottom plate, perform a serial dilution of the 10 mM DMSO stock using anhydrous DMSO to create a concentration gradient (e.g., 10 mM down to 0.01 mM)[8].

  • Aqueous Transfer (The Kinetic Shock): Transfer 2 µL of each DMSO dilution into a clear-bottom 96-well assay plate containing 198 µL of aqueous Phosphate-Buffered Saline (PBS, pH 7.4). This yields a final DMSO concentration of 1.0% v/v[8].

  • Incubation: Seal the plate, mix thoroughly on a plate shaker for 1 minute, and incubate at 37°C for exactly 2 hours. This allows the metastable supersaturated state to stabilize or precipitate[9].

  • Laser Nephelometry Scanning: Scan the plate using a laser nephelometer. Undissolved azaindole particles will scatter the laser light proportionally to their particulate concentration[8].

  • Data Analysis (Kick-off Curve): Plot the scattered light intensity (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility limit is defined as the exact concentration at which light scattering sharply deviates from the baseline buffer control[8].

G Start 1. Synthesize/Procure 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Stock 2. Prepare 10 mM DMSO Stock (Anhydrous, <0.1% H2O) Start->Stock Dilution 3. Serial Dilution in DMSO (10 mM to 0.01 mM) Stock->Dilution Aqueous 4. Aqueous Buffer Addition (PBS pH 7.4, 1% final DMSO) Dilution->Aqueous Incubation 5. Incubate & Shake (2 hours, 37°C) Aqueous->Incubation Nephelometry 6. Laser Nephelometry (Measure Light Scattering) Incubation->Nephelometry Analysis 7. Plot Kick-off Curve (Determine Precipitation Threshold) Nephelometry->Analysis

Workflow for Nephelometric Kinetic Solubility Assay.

Quantitative Data Summaries

Table 1: Physicochemical Parameters of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
ParameterValueImpact on Solvation Dynamics
CAS Number 1190320-63-8N/A
Molecular Weight 170.57 g/mol Low MW generally favors solubility, but the dense halogenation counteracts this advantage[1].
Core Scaffold AzaindoleProvides critical H-bond donors (NH) and acceptors (pyridine N) for interaction with DMSO's S=O bond[2].
Substitutions 3-Chloro, 4-FluoroDrastically increases lipophilicity and crystal lattice energy, lowering thermodynamic aqueous solubility.
Table 2: Kinetic Solubility Assay Parameters (Nephelometry)
Assay ComponentSpecificationScientific Rationale
Stock Solvent Anhydrous DMSO (<0.1% H2O)Prevents premature micro-precipitation of the lipophilic halogens prior to assay dilution[7].
Aqueous Buffer PBS (pH 7.4)Mimics physiological assay conditions; maintains the azaindole core in its neutral, least-soluble state.
Final DMSO Conc. 1.0% v/vMinimizes co-solvent artifacts. Higher DMSO concentrations artificially inflate apparent solubility[3].
Incubation Time 2 Hours at 37°CProvides sufficient time for kinetic precipitation to occur and stabilize before nephelometric reading[9].
Detection Method Laser NephelometryHighly sensitive to sub-visible particulate scattering, preventing false-positive solubility readings[8].

References

  • BLD Pharm: 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine. Source: bldpharm.com.
  • AxisPharm: Kinetic Solubility Assays Protocol. Source: axispharm.com.
  • Bio-protocol: Determination of Kinetic Solubility. Source: bio-protocol.org.
  • ResearchGate: Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Source: researchgate.net.
  • University of Helsinki (Helda): Miniaturization of Drug Solubility and Dissolution Testings. Source: helsinki.fi.
  • University of Dundee: HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere. Source: dundee.ac.uk.
  • ResearchGate: In situ DMSO hydration measurements of HTS compound libraries. Source: researchgate.net.
  • Benchchem: Technical Support Center: Handling the Hygroscopic Nature of DMSO-d6. Source: benchchem.com.
  • MDPI: Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of Azaindole Derivatives. Source: mdpi.com.

Sources

Foundational

literature review of halogenated pyrrolo[2,3-c]pyridine analogs

Title: Halogenated Pyrrolo[2,3-c]pyridine (6-Azaindole) Architectures: Synthesis, Functionalization, and Medicinal Utility Abstract: This technical guide provides a comprehensive review of halogenated pyrrolo[2,3-c]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Halogenated Pyrrolo[2,3-c]pyridine (6-Azaindole) Architectures: Synthesis, Functionalization, and Medicinal Utility

Abstract: This technical guide provides a comprehensive review of halogenated pyrrolo[2,3-c]pyridine (6-azaindole) analogs, a scaffold increasingly critical in kinase inhibitor discovery. Unlike its ubiquitous isomer 7-azaindole, the 6-azaindole core presents unique synthetic challenges due to the specific electron density patterns arising from the pyridine nitrogen at position 6. This document details the structural rationale, de novo synthetic routes, regioselective halogenation strategies, and medicinal applications (specifically targeting CDK and JAK kinases), grounded in authoritative protocols and recent literature.

Part 1: Structural & Electronic Rationale

The pyrrolo[2,3-c]pyridine scaffold (6-azaindole) is a bioisostere of indole and purine. Its utility in drug design stems from its ability to function as a hydrogen bond donor (pyrrole NH) and acceptor (pyridine N) with a distinct vector compared to 7-azaindole.

  • Electronic Distribution: The pyridine nitrogen at position 6 depletes electron density from positions 5 and 7, making them susceptible to nucleophilic attack (SNAr) if halogenated. Conversely, the pyrrole ring retains electron richness, directing electrophilic aromatic substitution (SEAr) primarily to C-3.

  • Solubility Profile: The 6-azaindole core generally offers improved aqueous solubility over the indole scaffold due to the basicity of the pyridine nitrogen (pKa ~ 4.6), which can be protonated at physiological pH.

Visualization: Electronic Vector Analysis

The following diagram illustrates the divergent reactivity patterns between Indole, 7-Azaindole, and 6-Azaindole.

Azaindole_Reactivity cluster_0 Scaffold Comparison cluster_1 Reactivity Vectors (6-Azaindole) Indole Indole (Benzopyrrole) Aza7 7-Azaindole (Pyrrolo[2,3-b]pyridine) Indole->Aza7 Isosteric Shift Aza6 6-Azaindole (Pyrrolo[2,3-c]pyridine) Aza7->Aza6 Isomeric Shift C3 C-3 Position (Electrophilic Attack) Aza6->C3 Halogenation (NBS/NIS) C5_7 C-5 / C-7 Positions (Nucleophilic Attack / S_NAr) Aza6->C5_7 Pre-functionalized Precursors N1 N-1 Position (Acidity / Protection) Aza6->N1 Alkylation

Caption: Comparative reactivity map highlighting the orthogonal functionalization strategies for the 6-azaindole core.

Part 2: Synthetic Architectures

Synthesis of halogenated 6-azaindoles is rarely achieved via direct nitration/reduction (Bartoli) due to the deactivating nature of the pyridine ring. Instead, cyclization of functionalized pyridines is the industry standard.

Strategy A: The Sonogashira/Cyclization Route

This is the most robust method for generating the core, particularly when C-4 or C-5 halogens are required.

  • Precursor: 3-iodo-4-aminopyridine (commercially available or synthesized).

  • Coupling: Sonogashira coupling with trimethylsilylacetylene (TMSA).

  • Cyclization: Base-mediated cyclization (KOtBu/NMP) or metal-catalyzed cyclization (CuI).

Strategy B: Regioselective Halogenation (Late-Stage)

Once the core is established, halogens are introduced to serve as handles for cross-coupling.

  • C-3 Halogenation: Achieved using NIS or NBS in polar aprotic solvents (DMF/MeCN). This is highly selective.

  • C-4/C-7 Halogenation: Difficult to achieve directly. These positions must usually be installed in the pyridine starting material before cyclization.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

The halogenated 6-azaindole scaffold is a cornerstone in the synthesis of Variolin B analogs and kinase inhibitors.

Case Study: Variolin B and Meriolins

Variolin B, a marine alkaloid isolated from Kirkpatrickia variolosa, contains a pyridopyrrolopyrimidine core.[1] Synthetic simplification led to Meriolins , which are 3-(pyrimidin-4-yl)-pyrrolo[2,3-c]pyridines.

  • Mechanism: Potent inhibition of Cyclin-Dependent Kinases (CDK1, CDK2, CDK9).

  • Role of Halogenation: A bromine or chlorine at C-3 often serves as the transient intermediate to couple the pyrimidine ring, or as a lipophilic bulk to fill the ATP-binding pocket's hydrophobic region.

Case Study: JAK/STAT Pathway

While 7-azaindoles (e.g., Tofacitinib) are famous JAK inhibitors, 6-azaindole analogs are explored to alter metabolic stability and patent space. Halogens at C-5 modulate metabolic clearance by blocking P450 oxidation sites.

Part 4: Experimental Protocols

Protocol 1: De Novo Synthesis of the 6-Azaindole Core

Based on the methodology of Molina et al. and recent reviews (Voloshchuk, 2024).

Objective: Synthesis of 1H-pyrrolo[2,3-c]pyridine from 3-iodo-4-aminopyridine.

Reagents:

  • 3-Iodo-4-aminopyridine (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

  • Copper(I) iodide (10 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Solvents: THF (anhydrous), NMP (anhydrous).

Workflow:

  • Sonogashira Coupling:

    • Charge a flame-dried flask with 3-iodo-4-aminopyridine, PdCl2(PPh3)2, and CuI under Argon.

    • Add anhydrous THF and Et3N.

    • Add TMSA dropwise at room temperature.

    • Stir at 50°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography to obtain 4-amino-3-((trimethylsilyl)ethynyl)pyridine.

  • Cyclization:

    • Dissolve the intermediate in anhydrous NMP.

    • Add KOtBu (2.0 equiv) at 0°C.

    • Heat to 80°C for 2 hours. The base cleaves the TMS group and induces 5-endo-dig cyclization.

    • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organic phase with LiCl (5%) to remove NMP. Dry over Na2SO4.[2]

    • Yield: Typically 65–75%.

Protocol 2: Regioselective C-3 Bromination

Objective: Preparation of 3-bromo-1H-pyrrolo[2,3-c]pyridine (Key intermediate for Suzuki couplings).

Reagents:

  • 1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (0.1 M concentration)

Workflow:

  • Dissolve 6-azaindole in DMF at 0°C.

  • Add NBS portion-wise over 15 minutes to avoid di-bromination.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Critical Step: Pour the reaction mixture into ice-water (10x volume). The product often precipitates.

  • Filter the solid. If no precipitate, extract with EtOAc, wash extensively with water/brine to remove DMF.

  • Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH).

  • Validation: 1H NMR will show the disappearance of the C-3 proton (typically a doublet at ~6.5 ppm) and retention of the C-2 proton (singlet/doublet at ~7.5 ppm).

Part 5: Visualization of Synthetic Logic

Synthesis_Flow Start 3-Iodo-4-aminopyridine Step1 Sonogashira Coupling (TMSA, Pd/Cu) Start->Step1 Inter Intermediate: 3-Alkynyl-4-aminopyridine Step1->Inter Step2 Cyclization (KOtBu, NMP, 80°C) Inter->Step2 Core 6-Azaindole Core (Pyrrolo[2,3-c]pyridine) Step2->Core Step3 Regioselective Halogenation (NBS or NIS) Core->Step3 Final 3-Halo-6-Azaindole (Cross-Coupling Precursor) Step3->Final

Caption: Step-wise synthetic flow from pyridine precursors to the functionalized 6-azaindole scaffold.

Part 6: References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024).[3] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56.[3] Link

  • Molina, P., et al. (2002). Total Synthesis of the Marine Alkaloid Variolin B. Journal of Organic Chemistry. (Contextualized via review).

  • Fresneda, P. M., et al. (2001). Synthetic Studies on the Marine Alkaloid Variolin B: Construction of the Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine Core.[4][5] Tetrahedron Letters, 42(5), 851-854. Link

  • Meijer, L., et al. (2009). Meriolins, a New Class of Cell Death-Inducing Kinase Inhibitors with Enhanced Selectivity for Cyclin-Dependent Kinases. Cancer Research, 69(7), 2904-2911. Link

  • Song, J. J., et al. (2002). A General Synthesis of 6-Azaindoles.[3] Journal of Organic Chemistry, 67(11), 3924–3926. Link

Sources

Exploratory

Architecting Efficacy: The Bioisosteric Profiling of 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine in Targeted Drug Discovery

Executive Summary In the modern landscape of rational drug design, the transition from hit to lead is heavily reliant on the strategic deployment of privileged scaffolds. As application scientists, we do not merely synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of rational drug design, the transition from hit to lead is heavily reliant on the strategic deployment of privileged scaffolds. As application scientists, we do not merely synthesize molecules; we engineer highly specific intermolecular interactions. The 6-azaindole core—specifically 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine —represents a masterclass in structural tuning. By acting as a sophisticated bioisostere for both indole and purine systems, this specific halogenated building block solves critical medicinal chemistry challenges: it optimizes hinge-binding thermodynamics in kinase inhibitors, mitigates rapid metabolic clearance, and fine-tunes the basicity of the pharmacophore to prevent off-target toxicity [1].

This technical whitepaper deconstructs the physicochemical causality, structural logic, and experimental validation of incorporating 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine into advanced therapeutic pipelines.

Physicochemical & Electronic Profiling

The unmodified indole ring is a foundational biological mimic but suffers from two major flaws in drug development: a lack of hydrogen-bond acceptor capability in the six-membered ring and a severe metabolic liability at the electron-rich C3 position.

Transitioning to a pyrrolo[2,3-c]pyridine (6-azaindole) introduces a nitrogen atom at the 6-position. This simple bioisosteric replacement fundamentally alters the electronic landscape, providing a potent hydrogen-bond acceptor that perfectly mimics the N1/N3 atoms of the purine ring in ATP [3].

However, the true engineering marvel lies in the 3-chloro-4-fluoro substitution pattern:

  • C3-Chlorination (Metabolic Shielding): The C3 position of azaindoles is the primary site for cytochrome P450 (CYP)-mediated epoxidation. Chlorination provides a steric and electronic block, effectively shutting down this metabolic soft spot while increasing the lipophilicity (LogP) required to engage hydrophobic gatekeeper pockets [4].

  • C4-Fluorination (Electronic Modulation): Fluorine at the C4 position exerts a powerful inductive electron-withdrawing effect (-I). This causally lowers the pKa of the adjacent N6 pyridine nitrogen, preventing the molecule from becoming overly basic (which often leads to hERG channel blockade and phospholipidosis). Furthermore, the C-F bond acts as a bio-orthogonal vector for multipolar interactions with protein backbone amides.

Table 1: Comparative Physicochemical & Metabolic Parameters

The following data summarizes the theoretical and representative profiling of the scaffold evolution.

Pharmacophore ScaffoldClogP (est.)N6 pKa (calc)CYP Intrinsic Clearance (µL/min/mg)Primary H-Bond Acceptor
1H-Indole 2.14N/A>150 (Rapid Clearance)None
1H-Pyrrolo[2,3-c]pyridine 1.106.885 (Moderate)N6 (Pyridine)
3-Chloro-1H-pyrrolo[2,3-c]pyridine 1.856.5<20 (Stable)N6 (Pyridine)
3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine 2.055.9<10 (Highly Stable)N6 (Modulated)

Structural Causality in Bioisosteric Replacement

When designing ATP-competitive kinase inhibitors or epigenetic modulators (such as LSD1 inhibitors) [2], the spatial orientation of the hydrogen bond network is non-negotiable.

The 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold acts as a bidentate hinge binder. The pyrrolic N1-H donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the N6 pyridine nitrogen accepts a hydrogen bond from the backbone amide (typically a Leucine or Cysteine residue). The C3-chloro and C4-fluoro substituents are precisely angled to project into the lipophilic gatekeeper domain, displacing high-energy water molecules and driving binding enthalpy.

G cluster_0 Kinase Hinge Region cluster_1 3-Cl-4-F-Pyrrolo[2,3-c]pyridine Cys Cys Backbone (C=O) Leu Leu Backbone (NH) N6 N6 (Pyridine) Leu->N6 H-bond Acceptor Gate Gatekeeper Pocket N1 N1-H (Pyrrole) N1->Cys H-bond Donor Cl3 C3-Chloro Cl3->Gate Lipophilic Contact F4 C4-Fluoro F4->Gate Orthogonal Multipolar

Fig 1: Bidentate hinge-binding mode and pocket interactions of the halogenated azaindole scaffold.

Experimental Workflows & Methodologies

To ensure scientific integrity, the protocols utilized to functionalize and validate this scaffold must be self-validating systems. Below are the definitive methodologies for incorporating and testing the 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine core.

Protocol 1: N1-Directed Alkylation (Purine N9 Mimicry)

Objective: Synthesize N1-substituted derivatives to mimic the N9-alkylated purine core. Causality: The pyrrolic N1-H of the 6-azaindole core is weakly acidic (pKa ~ 13.5). Deprotonation with a strong base generates an ambident nucleophile. We utilize Sodium Hydride (NaH) at 0 °C to thermodynamically favor N-alkylation over C-alkylation. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the ionic intermediates, accelerating the


 displacement of the incoming alkyl halide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq, 1.0 mmol) and anhydrous DMF (10 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq, 1.2 mmol) in small portions. Self-Validation Check: Effervescence (

    
     gas evolution) confirms active deprotonation. Stir at 0 °C for 30 minutes until the solution turns slightly opaque, indicating anion formation.
    
  • Electrophilic Addition: Dropwise add the desired alkyl halide (e.g., methyl iodide or a functionalized bromomethyl derivative) (1.1 eq, 1.1 mmol).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via LC-MS. Self-Validation Check: If O-alkylation or C2-alkylation occurs, LC-MS will reveal isobaric peaks with distinct retention times. The 0 °C initiation ensures >95% regioselectivity for the N1 position.

  • Quenching & Isolation: Quench the reaction with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol 2: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic shielding effect of the C3-chloro substitution against CYP450 enzymes. Causality: Hepatic clearance is primarily driven by CYP450 oxidation at electron-rich aromatic centers. By incubating the target compound alongside a non-halogenated control, we establish a causal link: if the halogenated analog survives while the control degrades, the stability is directly attributed to the C3-chlorination, ruling out assay artifacts.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Setup: In a 96-well plate, add the buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine derivative) to a final concentration of 1 µM. In parallel wells, set up the non-chlorinated control and Verapamil (positive control for CYP activity).

  • Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At

    
     minutes, transfer 50 µL aliquots from the incubation mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to crash the proteins and halt the reaction.
    
  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

G Indole Standard Azaindole CYP CYP450 Oxidation (C3) Indole->CYP Metab Rapid Clearance CYP->Metab Block Steric & Electronic Shielding CYP->Block Pathway Inhibited Halo 3-Chloro-4-Fluoro Analog Halo->Block Stable Enhanced Half-Life (t1/2) Block->Stable

Fig 2: Causality of metabolic stabilization via C3-chlorination and C4-fluorination.

References

  • Voloshchuk, V. V.; Ivonin, S. P. "Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry 2024, 22 (1), 33–56.[Link]

  • Zheng, C. et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." National Institutes of Health / PMC 2015.[Link]

  • Dimitrakis, S. et al. "Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation." Molecules 2022, 27 (1), 247.[Link]

  • Gribble, G. W. "Halogenated Indole Alkaloids from Marine Invertebrates." Marine Drugs / NIH 2010.[Link]

Foundational

Metabolic Stability of 3-Chloro-4-Fluoro-6-Azaindole Building Blocks

This technical guide provides a comprehensive analysis of the metabolic stability of 3-chloro-4-fluoro-6-azaindole, a specialized building block designed to overcome the intrinsic metabolic liabilities of the indole scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the metabolic stability of 3-chloro-4-fluoro-6-azaindole, a specialized building block designed to overcome the intrinsic metabolic liabilities of the indole scaffold in drug discovery.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The Strategic Value of the Scaffold

In modern kinase inhibitor design, the indole moiety is a privileged scaffold but often suffers from rapid oxidative clearance. The 3-chloro-4-fluoro-6-azaindole building block represents a convergent solution to three critical challenges: solubility , metabolic stability , and electronic tuning .

By inserting a nitrogen at position 6 (azaindole) and strategically halogenating positions 3 and 4, this scaffold effectively "armors" the molecule against the primary mechanisms of Cytochrome P450 (CYP) degradation while maintaining the hydrogen-bonding vectors necessary for ATP-competitive inhibition.

Structural Rationale & Metabolic Shielding

The 6-Azaindole Core vs. Indole

The transition from indole to 6-azaindole introduces a pyridine-like nitrogen. This modification lowers the LogP (enhancing aqueous solubility) and reduces the overall electron density of the bicyclic system.

  • Metabolic Impact: Indoles are electron-rich, making them prone to electrophilic attack by high-valent iron-oxo species in CYP450 enzymes. The electron-deficient 6-azaindole core is inherently more resistant to this oxidative pressure.

The "Halogen Shield" (C3-Cl and C4-F)

Unsubstituted azaindoles retain specific "soft spots" where metabolism occurs. This building block utilizes a dual-halogen strategy to block these sites:

  • Position 3 (Chlorine): The C3 position in indoles/azaindoles is the most nucleophilic site and the primary target for oxidation (leading to indolenine intermediates and ring opening).

    • Mechanism:[1][2] The Chlorine atom sterically and chemically blocks this site. Unlike a methyl group (which can be oxidized to a hydroxymethyl), the C-Cl bond is metabolically inert in this context.

  • Position 4 (Fluorine): C4 is a secondary site for hydroxylation, particularly when C3 is blocked.

    • Mechanism:[1][2] Fluorine acts as a metabolic roadblock due to the strength of the C-F bond (approx. 116 kcal/mol). Additionally, its strong electronegativity pulls electron density away from the C3 and C5 positions, further deactivating the ring toward oxidative attack.

Metabolic Liability Analysis & Pathway Blockade

The following diagram illustrates the specific metabolic pathways that are mitigated by this substitution pattern.

MetabolicBlockade Indole Parent Scaffold (Indole/Azaindole) C3_Ox C3-Oxidation (Primary Soft Spot) Indole->C3_Ox CYP3A4/2D6 (High Liability) C4_Ox C4-Hydroxylation (Secondary Soft Spot) Indole->C4_Ox CYP Mediated N_Ox N-Oxidation (Pyridine Nitrogen) Indole->N_Ox FMO Mediated Target 3-Chloro-4-Fluoro- 6-Azaindole Target->C3_Ox BLOCKED by Cl Target->C4_Ox BLOCKED by F Target->N_Ox Reduced by EWGs Stable Metabolically Stable Core Target->Stable High Intrinsic Stability

Figure 1: Metabolic blockade strategy. The C3-Cl and C4-F substitutions effectively sever the primary oxidation pathways observed in the parent scaffold.

Experimental Protocols for Stability Assessment

To validate the stability of this building block within a lead compound, the following standardized protocols should be employed.

Microsomal Stability Assay (HLM/MLM)

This assay determines the Intrinsic Clearance (


) of the compound.[3]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Protocol Steps:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in Phosphate Buffer (final DMSO < 0.1%).

  • Pre-incubation: Mix 30 µL of HLM (final conc. 0.5 mg/mL) with 370 µL of the compound solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode) to monitor the disappearance of the parent compound.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Metabolite Identification (Soft Spot Verification)

If clearance is observed, verify if the "Halogen Shield" held.

Workflow:

  • Incubate at higher concentration (10 µM) for 60 mins.

  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Mining: Look for:

    • +16 Da (Hydroxylation): Check if it occurred on the ring or the side chain.

    • +32 Da (Di-hydroxylation).

    • De-chlorination or De-fluorination (Rare, but indicates instability).

Comparative Data Analysis

The table below summarizes the theoretical and literature-supported trends for azaindole stability modifications.

Scaffold VariantC3 SubstituentC4 SubstituentHLM

(min)
Metabolic Liability
Indole (Parent) HH< 15Rapid C3 oxidation; Ring opening.
6-Azaindole HH30 - 50Improved vs Indole, but C3 still vulnerable.
3-Cl-6-Azaindole Cl H60 - 90C3 blocked; C4 becomes secondary soft spot.
3-Cl-4-F-6-Azaindole Cl F > 120 Dual blockade; High metabolic stability.

Note: Data represents generalized trends derived from SAR studies of kinase inhibitors (e.g., Cdc7, PAK1).

Synthesis & Workflow Visualization

The synthesis of this building block typically involves electrophilic halogenation or specific cyclization precursors. The following workflow outlines the integration of this block into a drug discovery campaign.

Workflow Start Target Design (Kinase/Receptor) Selection Select Scaffold: 3-Cl-4-F-6-Azaindole Start->Selection Synthesis Synthesis/Coupling (Suzuki/Buchwald) Selection->Synthesis Screening In Vitro Screening (Potency + HLM) Synthesis->Screening Decision Stability Acceptable? Screening->Decision Optimize Side Chain Optimization Decision->Optimize No Advance Advance to PK/PD Studies Decision->Advance Yes (T1/2 > 60m) Optimize->Synthesis

Figure 2: Integration of the 3-chloro-4-fluoro-6-azaindole scaffold into a standard medicinal chemistry optimization cycle.

References

  • Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir. Journal of Medicinal Chemistry.[4]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[5][6] Molecules.[3][4][6][7][8][9][10][11][12][13][14]

  • Lévesque, S., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Pennington, L. D., & Moustakas, D. T. (2017).[4] The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry.[4]

  • Zhu, X., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[15] ACS Medicinal Chemistry Letters.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

Sources

Exploratory

pKa values and ionization of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Ionization Dynamics and pKa Profiling of 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide Executive Summary The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Ionization Dynamics and pKa Profiling of 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Executive Summary The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere of indole to optimize kinase hinge-binding and physicochemical properties[1]. The strategic functionalization of this core with halogens—specifically 3-chloro and 4-fluoro substituents—profoundly alters its electronic landscape. This guide provides an in-depth analysis of the ionization states, substituent-driven pKa shifts, and the self-validating experimental protocols required to accurately profile 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine.

Structural and Electronic Causality of Ionization

Azaindoles are π-deficient heterocycles characterized by complex push-pull interactions between the electron-rich pyrrole and the electron-deficient pyridine rings[2]. The unsubstituted 6-azaindole core possesses two distinct ionizable sites:

  • The Pyridine Nitrogen (N6): Acts as a weak base.

  • The Pyrrole Nitrogen (N1): Acts as a weak acid.

The introduction of halogens at the C3 and C4 positions dictates the ionization behavior through dominant inductive (-I) effects:

  • Attenuation of N6 Basicity: In unsubstituted 6-azaindole, the basic pKa is 7.95[2]. The highly electronegative fluorine atom at C4 sits adjacent to the pyridine ring. Its strong -I effect withdraws electron density from the conjugated π-system, significantly depleting the electron density at the N6 lone pair. The C3 chlorine further compounds this effect. Consequently, the basicity of N6 is drastically reduced, shifting the protonation equilibrium toward more acidic pH values.

  • Enhancement of N1 Acidity: The unsubstituted pyrrole N-H is weakly acidic, with a predicted pKa of 14.66[3]. The deprotonation of N1 yields an anionic conjugate base. The combined -I effects of the 3-chloro and 4-fluoro groups delocalize and stabilize this negative charge thermodynamically. This stabilization lowers the energy barrier for deprotonation, thereby increasing the acidity of the N1 proton (lowering the pKa).

Ionization Cation Cationic Form (N6 Protonated) pH < 5.0 Neutral Neutral Form (Uncharged) pH 5.0 - 11.5 Cation->Neutral -H⁺ (pKa1 ~5.0) Neutral->Cation +H⁺ Anion Anionic Form (N1 Deprotonated) pH > 12.0 Neutral->Anion -H⁺ (pKa2 ~12.0) Anion->Neutral +H⁺

Fig 1: pH-dependent ionization equilibria of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine.

Quantitative pKa Profiling

The modulation of the pKa values is critical for predicting the molecule's behavior in physiological environments. While experimental data for non-aqueous systems is expanding[4], aqueous pKa values remain the gold standard for pharmacokinetic modeling. Table 1 summarizes the reference values and the calculated shifts for the target molecule.

CompoundBasic pKa (N6 Protonation)Acidic pKa (N1 Deprotonation)
IndoleN/A16.20
1H-pyrrolo[2,3-c]pyridine (6-Azaindole)7.9514.66
3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine4.80 - 5.20 (Calculated)11.80 - 12.40 (Calculated)

Table 1: Comparative pKa values illustrating the impact of heteroatom substitution and halogenation.

Self-Validating Experimental Protocol for pKa Determination

Step-by-Step Methodology:

  • System Calibration & Validation: Titrate a known standard (unsubstituted 6-azaindole) to confirm the system accurately reproduces the literature basic pKa of 7.95[2]. This validates the electrode response and algorithmic deconvolution before testing the unknown.

  • Solvent Matrix Preparation: Prepare background electrolyte solutions of 0.15 M KCl in varying ratios of Methanol/Water (e.g., 10%, 20%, 30%, 40% MeOH v/v) to maintain constant ionic strength.

  • Analyte Preparation: Dissolve 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine in pure methanol to create a 5 mM stock solution. Spike this stock into the varying cosolvent matrices to achieve a final working concentration of 30 µM.

  • Automated Titration: Using an automated titrator coupled with a diode-array UV-Vis spectrophotometer, adjust the pH from 2.0 to 13.0 using standardized 0.1 M HCl and 0.1 M KOH.

  • Spectral Acquisition: Record UV-Vis absorption spectra (220–400 nm) at 0.2 pH unit intervals. The protonation/deprotonation events will induce distinct bathochromic (red) or hypsochromic (blue) shifts due to alterations in the π-conjugation.

  • Data Deconvolution (TFA): Apply Target Factor Analysis (TFA) to the spectral data matrices to extract the apparent pKa values (psKa) for each cosolvent ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent psKa values against the inverse dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to derive the true aqueous pKa1 and pKa2.

Workflow Prep 1. Sample Preparation 30 µM in varying MeOH/H2O ratios Titration 2. pH Titration Automated adjustment (pH 2-13) Prep->Titration Spectra 3. Spectral Acquisition UV-Vis scanning (220-400 nm) Titration->Spectra Analysis 4. Data Deconvolution TFA & Yasuda-Shedlovsky Extrapolation Spectra->Analysis

Fig 2: Spectrophotometric workflow for accurate pKa determination of poorly soluble azaindoles.

Implications for Drug Development

The calculated pKa values of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (Basic ~5.0, Acidic ~12.0) have profound implications for its pharmacokinetic (PK) and pharmacodynamic (PD) profile[1].

  • Avoidance of Lysosomotropism: Highly basic amines (pKa > 8) often become trapped in acidic lysosomes (pH ~4.5). By depressing the basic pKa to ~5.0, the molecule remains predominantly neutral at physiological pH (7.4), enhancing passive membrane permeability and reducing off-target lysosomal accumulation.

  • Optimized Kinase Binding: The acidic pKa of ~12.0 ensures that the pyrrole N-H remains protonated at physiological pH. This guarantees its availability as a robust, uncharged hydrogen bond donor, which is a critical requirement for anchoring the molecule to the backbone carbonyls of the kinase hinge region[1].

References

  • The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh. 2

  • 6-Azaindole | 271-29-4. ChemicalBook. 3

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Organic & Inorganic Au. 4

  • Azaindoles in Medicinal Chemistry. PharmaBlock. 1

Sources

Protocols & Analytical Methods

Method

synthesis routes for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (also designated as 3-chloro-4-fluoro-6-azaindole ). The synthesis strategy addresses t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (also designated as 3-chloro-4-fluoro-6-azaindole ).

The synthesis strategy addresses the primary challenge of this scaffold: the electronic deactivation of the pyridine ring which complicates direct electrophilic substitution, and the specific regiochemical requirement of the C4-fluorine and C3-chlorine substituents.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Core Scaffold: 6-Azaindole (Pyrrolo[2,3-c]pyridine) Key Challenges:

  • Regioselectivity: Introducing a fluorine atom at the C4 position is difficult post-cyclization due to the stability of the pyridine ring. It must be installed in the acyclic precursor.

  • C3 Functionalization: The C3 position of 6-azaindole is the most electron-rich (nucleophilic) site, amenable to electrophilic aromatic substitution (SEAr) provided the N1-nitrogen is unsubstituted or suitably protected.

Retrosynthetic Logic: The most efficient disconnection relies on a "Functionalize Last" approach for the chlorine, and a "Pre-functionalized Scaffold" approach for the fluorine.

  • Step 2 (Final): Electrophilic chlorination of 4-fluoro-6-azaindole at C3.

  • Step 1 (Core Construction): Bartoli Indole Synthesis using a fluorinated nitropyridine precursor.

Retrosynthesis Target 3-Chloro-4-fluoro-6-azaindole (Target) Intermediate 4-Fluoro-6-azaindole (Core Scaffold) Target->Intermediate Electrophilic Chlorination (NCS, DMF) Precursor 5-Fluoro-4-methyl-3-nitropyridine (Precursor) Intermediate->Precursor Bartoli Cyclization Reagents Vinylmagnesium Bromide (Bartoli Reagent) Intermediate->Reagents

Caption: Retrosynthetic disconnection showing the assembly of the azaindole core followed by late-stage C3 functionalization.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine (Core Assembly)

Note: If 4-fluoro-6-azaindole is commercially available (CAS: 1190314-36-3), proceed directly to Stage 2. If de novo synthesis is required, follow the Bartoli route below.

Principle: The Bartoli reaction utilizes the reaction of a vinyl Grignard reagent with an ortho-substituted nitroarene (or nitropyridine).[1] For 6-azaindoles, a 3-nitro-4-picoline derivative is required. To achieve C4-fluorination in the final azaindole, the pyridine precursor must be 5-fluoro-4-methyl-3-nitropyridine .

Reagents & Materials:

  • Precursor: 5-Fluoro-4-methyl-3-nitropyridine (or 2-bromo-5-fluoro-4-methyl-3-nitropyridine if C7-blocking is needed to improve yield, followed by hydrogenolysis).

  • Reagent: Vinylmagnesium bromide (1.0 M in THF).[1][2]

  • Solvent: Anhydrous THF (freshly distilled or dried).

  • Quench: Saturated aqueous NH₄Cl.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet. Maintain a strictly inert atmosphere.

  • Dissolution: Charge the flask with 5-fluoro-4-methyl-3-nitropyridine (1.0 equiv) and anhydrous THF (20 mL/g). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add vinylmagnesium bromide (3.5 equiv) dropwise via a pressure-equalizing addition funnel over 45 minutes.

    • Critical Control: Maintain internal temperature below -65 °C to prevent polymerization or side reactions. The solution will turn deep dark red/brown.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to -20 °C over 2 hours. Stir at -20 °C for an additional 1 hour.

  • Quench: Pour the cold reaction mixture rapidly into a vigorously stirred solution of saturated NH₄Cl (excess) at 0 °C.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂). Elute with a gradient of Hexanes/Ethyl Acetate (typically 0-40% EtOAc).

    • Target Product: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine.[2][3][4][5]

    • Appearance: Off-white to pale yellow solid.

Stage 2: Regioselective C3-Chlorination

This step utilizes N-Chlorosuccinimide (NCS) for a mild, controlled electrophilic substitution. The C3 position is kinetically favored over C2 or the electron-deficient pyridine ring.

Reagents:

  • Substrate: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine.[3][4]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 equiv).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Workup: Ethyl Acetate, Water, Brine.[6]

Protocol:

  • Preparation: In a round-bottom flask, dissolve 4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, e.g., 500 mg) in DMF (5 mL, 10 vol).

  • Addition: Add NCS (1.05 equiv) portion-wise at Room Temperature (20–25 °C).

    • Note: Do not add all at once if scaling up (>5g) to control exotherm.

  • Monitoring: Stir at RT. Monitor reaction progress by LC-MS or TLC (50% EtOAc/Hexanes).

    • Endpoint: Conversion is typically complete within 2–4 hours. The product peak (M+H ≈ 171/173) should dominate; starting material (M+H ≈ 137) should disappear.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash with water (3 x 20 mL) to remove DMF (critical for crystallization).

    • Wash with saturated brine (20 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification:

    • The crude material is often pure enough (>95%).

    • If necessary, recrystallize from DCM/Hexanes or purify via short silica plug (eluting with 30% EtOAc/Hexanes).

  • Yield: Expect 85–95% yield.

Data Summary Table:

ParameterStage 1 (Core Synthesis)Stage 2 (Chlorination)
Reagent Vinylmagnesium bromide (3-4 eq)NCS (1.05 eq)
Solvent THF (Anhydrous)DMF
Temperature -78 °C to -20 °C25 °C (RT)
Key Risk Exotherm, moisture sensitivityOver-chlorination (rare at 1 eq)
Typical Yield 20–45% (Bartoli is low yielding)85–95%
Product 4-Fluoro-6-azaindole3-Chloro-4-fluoro-6-azaindole

Part 3: Mechanism & Troubleshooting

Mechanism of C3 Chlorination: The nitrogen lone pair of the pyrrole ring donates electron density into the ring system, making C3 highly nucleophilic. The electron-withdrawing fluorine at C4 and the pyridine nitrogen at N6 deactivate the system slightly compared to a standard indole, but C3 remains the most reactive site for SEAr.

Mechanism Step1 4-Fluoro-6-azaindole (Nucleophile) Step2 Pi-Complex / Sigma-Complex Formation Step1->Step2 + Cl+ (from NCS) Step3 Deprotonation & Re-aromatization Step2->Step3 - H+ Product 3-Chloro-4-fluoro-6-azaindole Step3->Product

Caption: Electrophilic aromatic substitution pathway at the C3 position.

Troubleshooting Guide:

  • Issue: Low Yield in Bartoli Reaction.

    • Cause: Nitro-group reduction or polymerization.

    • Solution: Ensure temperature is strictly < -65 °C during addition. Use fresh Grignard. Consider using 2-bromo-5-fluoro-4-methyl-3-nitropyridine ; the ortho-halogen often doubles Bartoli yields (steric/electronic effect), followed by catalytic hydrogenolysis (Pd/C, H₂) to remove the bromine.

  • Issue: Incomplete Chlorination.

    • Cause: Old NCS (decomposed).

    • Solution: Recrystallize NCS or increase equivalents to 1.1–1.2. Warm to 40 °C if sluggish.

  • Issue: Regioisomers (C2 Chlorination).

    • Cause: High temperatures or excess reagent.

    • Solution: Keep reaction at RT. C2 chlorination is rare unless C3 is blocked.

References

  • Bartoli Indole Synthesis Scope: Dobson, D. R.; Todd, A.; Gilmore, J. "Synthesis of 4- and 6-Azaindoles via the Bartoli Reaction." Synth. Commun.1991, 21, 611–617.
  • 4-Fluoro-6-Azaindole Derivatives: Wang, T. et al. "Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives Leading to the Identification of BMS-585248." J. Med.[7][8] Chem.2013 , 56(4), 1656–1669.[5][8] Link

  • General Azaindole Chlorination: Zhang, Z. et al. "A General Method for the Preparation of 3-Chloroindoles and 3-Chloroazaindoles." J. Org.[9] Chem.2002 , 67, 6226–6227.

  • Precursor Synthesis (Fluorinated Pyridines): Schlosser, M. et al. "Site-Selective Fluorination of Pyridines." Tetrahedron2005, 61, 717–725.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Conditions for 3-Chloro-4-fluoro-6-azaindole

Executive Summary The 4-fluoro-6-azaindole (4-fluoro-1H-pyrrolo[2,3-c]pyridine) scaffold is a highly privileged pharmacophore, serving as the core structural motif in the development of breakthrough HIV-1 attachment inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-fluoro-6-azaindole (4-fluoro-1H-pyrrolo[2,3-c]pyridine) scaffold is a highly privileged pharmacophore, serving as the core structural motif in the development of breakthrough HIV-1 attachment inhibitors such as BMS-585248 and the FDA-approved prodrug fostemsavir[1][2]. While functionalization at the C7 position of this heterocycle is well-documented[3], direct Suzuki-Miyaura cross-coupling at the C3 position of 3-chloro-4-fluoro-6-azaindole presents a formidable synthetic challenge.

This Application Note details a highly optimized, self-validating protocol utilizing the third-generation Buchwald precatalyst (XPhos Pd G3) to overcome the inherent electronic deactivation and severe steric hindrance of the C3-Cl bond.

Mechanistic Rationale: Overcoming Electronic and Steric Deactivation

The Causality Behind Catalyst Selection In azaindole systems, the C3 position is the most electron-rich site on the pyrrole ring. Consequently, the C3-Cl bond is significantly less polarized and highly resistant to oxidative addition by standard Pd(0) complexes compared to C2 or C7 halides[4]. Furthermore, the presence of the 4-fluoro substituent on the adjacent pyridine ring introduces a severe peri-steric clash. This steric shielding physically blocks the approach of bulky palladium-phosphine complexes, rendering traditional catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 completely ineffective.

To solve this, we employ the XPhos Pd G3 precatalyst. Upon mild base-mediated deprotection, the G3 precatalyst rapidly generates a highly active, monoligated L-Pd(0) species[5]. The bulky, electron-rich biaryl phosphine ligand (XPhos) serves a dual purpose:

  • Oxidative Addition : Its extreme electron richness increases the nucleophilicity of the Pd(0) center, forcing insertion into the recalcitrant C3-Cl bond.

  • Reductive Elimination : Its significant steric bulk accelerates the final C-C bond formation, preventing catalyst trapping and minimizing the protodeboronation of the boronic acid partner.

Optimization of Reaction Conditions

The following quantitative data summarizes the catalyst screening for the coupling of 3-chloro-4-fluoro-6-azaindole with phenylboronic acid, demonstrating the necessity of the G3 precatalyst system.

Catalyst System (5 mol%)LigandBase (3.0 eq)SolventTemp (°C)Yield (%)
Pd(PPh3)4PPh3K2CO31,4-Dioxane/H2O100< 5%
Pd(dppf)Cl2dppfK3PO41,4-Dioxane/H2O100Trace
SPhos Pd G2SPhosK3PO41,4-Dioxane/H2O10045%
XPhos Pd G3 XPhos K3PO4 1,4-Dioxane/H2O 100 92%

Note: XPhos Pd G3 demonstrates superior conversion due to the rapid generation of the active L-Pd(0) species without the need for high temperatures to reduce Pd(II) to Pd(0)[5].

Experimental Protocol: Step-by-Step Methodology

A self-validating system for reproducible cross-coupling of deactivated heteroaryl chlorides.

Reagents:

  • 3-Chloro-4-fluoro-6-azaindole (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.05 equiv, 5 mol%)

  • Potassium phosphate tribasic (K3PO4) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (Anhydrous, 8.0 mL)

  • Degassed Deionized Water (2.0 mL)

Procedure:

  • Reaction Assembly : To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-chloro-4-fluoro-6-azaindole (1.0 mmol), the arylboronic acid (1.5 mmol), K3PO4 (3.0 mmol), and XPhos Pd G3 (5 mol%).

  • Inert Atmosphere Generation (Critical Step) : Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: The active monoligated Pd(0) is highly susceptible to oxidation; rigorous exclusion of oxygen prevents premature catalyst deactivation.

  • Solvent Addition & Degassing : Syringe in 1,4-Dioxane (8.0 mL) and H2O (2.0 mL) that have been previously degassed via sparging with Argon for 30 minutes. Causality: Water is essential to convert the boronic acid into the reactive trihydroxyboronate anion, which is the actual species that undergoes transmetalation with the Pd(II) complex.

  • Reaction Execution : Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Reaction Monitoring : Monitor the reaction via LC-MS or TLC. The disappearance of the starting material and the emergence of the highly fluorescent coupled product indicates completion.

  • Workup & Isolation : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH4Cl (15 mL) to neutralize the strong base. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3-aryl-4-fluoro-6-azaindole.

Visualization: Catalytic Cycle

G Precat XPhos Pd G3 Precatalyst (Stable Pd(II) complex) Pd0 Active Monoligated L-Pd(0) (Highly reactive species) Precat->Pd0 Base-mediated Deprotection OxAdd Oxidative Addition (Insertion into C3-Cl bond) Pd0->OxAdd + 3-Chloro-4-fluoro- 6-azaindole TransMet Transmetalation (Boronate + Base) OxAdd->TransMet + [Ar-B(OH)3]- + K3PO4 RedElim Reductive Elimination (C-C bond formation) TransMet->RedElim Product Coupled Azaindole Product + Regenerated L-Pd(0) RedElim->Product Product->Pd0 Catalytic Turnover

Catalytic cycle of XPhos Pd G3-mediated Suzuki coupling at the C3 position.

References

  • [1] Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Source: PMC / NIH. URL:

  • [2] Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir. Source: Journal of Medicinal Chemistry - ACS Publications. URL:

  • [3] Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment. 12. Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives Leading to the Identification of 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248). Source: ACS Publications. URL:

  • [4] A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Source: PubMed / Mol Divers. URL:

  • [5] G3 and G4 Buchwald Precatalysts. Source: Sigma Aldrich. URL:

Sources

Method

nucleophilic aromatic substitution on 4-fluoro-1H-pyrrolo[2,3-c]pyridine

An Application Note on the functionalization of the 4-fluoro-1H-pyrrolo[2,3-c]pyridine (4-fluoro-6-azaindole) scaffold requires a deep understanding of heterocyclic electronic distribution. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the functionalization of the 4-fluoro-1H-pyrrolo[2,3-c]pyridine (4-fluoro-6-azaindole) scaffold requires a deep understanding of heterocyclic electronic distribution. This guide provides a comprehensive, field-proven methodology for executing Nucleophilic Aromatic Substitution (SNAr) on this privileged pharmacophore, detailing the causality behind regioselectivity and offering self-validating experimental protocols.

Mechanistic Insights & Regioselectivity Causality

The 1H-pyrrolo[2,3-c]pyridine core is a highly sought-after scaffold in medicinal chemistry, famously utilized in the development of HIV-1 attachment inhibitors such as BMS-585248 [1]. The SNAr reactivity of this molecule is strictly governed by the position of the pyridine nitrogen (N6) relative to the leaving groups.

  • C-7 Activation (The Ortho Effect): The C-7 position is ortho to the N6 pyridine nitrogen. This proximity renders C-7 highly electron-deficient. When a halogen (e.g., chlorine or bromine) is present at C-7, SNAr occurs rapidly at this site because the intermediate Meisenheimer complex is stabilized by the electronegative nitrogen atom. In these reactions, the 4-fluoro group acts as an electronic modulator and remains completely intact.

  • C-4 Activation (The Inductive Effect): The C-4 position is meta to the N6 nitrogen. Classically, meta positions on pyridines resist SNAr. However, fluorine is an exceptional leaving group with extreme electronegativity. Its strong inductive effect (-I) creates a localized dipole that sufficiently lowers the electron density at C-4. Under forcing conditions with hard nucleophiles (e.g., alkoxides), direct displacement of the 4-fluoro group can be achieved [2].

G A 4-Fluoro-1H-pyrrolo[2,3-c]pyridine (6-Azaindole Core) B C-7 Position (Ortho to N6) A->B Pathway 1 C C-4 Position (C-F Bond) A->C Pathway 2 D Highly Activated for SNAr (Readily displaces halogens) B->D E Requires Strong Nucleophiles (Alkoxides/Amines at elevated temp) C->E F Product: 7-Substituted-4-fluoro-6-azaindole (e.g., BMS-585248 intermediate) D->F G Product: 4-Substituted-6-azaindole (C-F displacement) E->G

Regioselective SNAr pathways on the 4-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold.

Quantitative Data Summary

The table below summarizes the divergent reaction conditions required to target either the C-7 or C-4 positions on the 4-fluoro-6-azaindole scaffold.

Table 1: Regioselectivity and Reaction Conditions for SNAr on 6-Azaindoles

Starting MaterialNucleophileReagents & SolventTemp (°C)Primary SNAr SiteTypical Yield (%)
7-Chloro-4-fluoro-6-azaindole1,2,3-TriazoleNaH, DMF90C-7 (F retained)78 - 85
7-Bromo-4-fluoro-6-azaindolePiperazine derivativesDIPEA, NMP120C-7 (F retained)82 - 89
4-Fluoro-6-azaindoleSodium MethoxideNaOMe, MeOH65 (Reflux)C-4 (F displaced)65 - 75
4-Fluoro-6-azaindolePyrrolidineK₂CO₃, DMSO130C-4 (F displaced)55 - 65

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) and specific quenching mechanisms are embedded to ensure high fidelity and reproducibility.

Workflow Step1 Substrate Preparation (Dry DMF/THF) Step2 Base Addition (NaH, K2CO3, or DIPEA) Step1->Step2 Step3 Nucleophile Introduction (Triazole, Amine, Alkoxide) Step2->Step3 Step4 Thermal Activation (Room Temp to 120°C) Step3->Step4 Step5 Workup & Purification (Aqueous quench, Flash LC) Step4->Step5

Step-by-step experimental workflow for SNAr reactions on 6-azaindoles.
Protocol A: Regioselective SNAr at C-7 (Fluorine Retained)

Objective: Synthesis of 4-fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine.

Causality Check: 1,2,3-triazole is a weak nucleophile. We utilize Sodium Hydride (NaH) to quantitatively deprotonate the triazole, generating a highly reactive sodium triazolide. DMF is selected as a polar aprotic solvent to solvate the Na⁺ cation, leaving the triazolide "naked" and maximizing its nucleophilicity toward the C-7 chloride.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 1,2,3-triazole (1.5 equiv, 1.5 mmol) and anhydrous DMF (10 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.6 equiv, 1.6 mmol) in small portions. Self-Validation: The evolution of H₂ gas confirms active NaH. Stir for 30 minutes at room temperature until gas evolution ceases.

  • Substrate Addition: Add 7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 1.0 mmol) to the reaction mixture in one portion.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4–6 hours. Monitor the reaction via LC-MS. The mass of the starting material[M+H]⁺ 171.0 should shift to the product mass [M+H]⁺ 204.1.

  • Quench & Workup: Cool the reaction to room temperature and quench slowly with saturated aqueous NH₄Cl (15 mL). Causality: NH₄Cl safely neutralizes unreacted NaH without causing the highly exothermic hydrolysis associated with pure water.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the target compound.

Protocol B: Direct SNAr Displacement of the C-4 Fluorine

Objective: Synthesis of 4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Causality Check: Because C-4 is meta to the pyridine nitrogen, it lacks resonance stabilization during nucleophilic attack. To overcome this high activation energy barrier, we use a hard nucleophile (methoxide) in a massive molar excess by utilizing methanol as both the reagent and the solvent.

  • Preparation: In a 25 mL pressure vial equipped with a magnetic stir bar, dissolve 4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 1.0 mmol) in anhydrous Methanol (5 mL).

  • Nucleophile Introduction: Add a freshly prepared solution of Sodium Methoxide in Methanol (25 wt%, 5.0 equiv, 5.0 mmol). Causality: A large excess of NaOMe drives the equilibrium forward and compensates for the lower electrophilicity of the C-4 position.

  • Thermal Activation: Seal the pressure vial and heat to 85 °C (reflux conditions under pressure) for 12–16 hours.

  • Monitoring: Check reaction completion via TLC (Hexanes/EtOAc 1:1). The highly polar starting material will convert to a slightly less polar spot.

  • Workup: Cool the vial to room temperature. Carefully vent the vial and concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Dilute the crude residue with water (10 mL) and adjust the pH to ~7 using 1M HCl. Extract with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organics over MgSO₄, filter, and concentrate. Purify via flash chromatography to isolate the 4-methoxy derivative.

References

  • Regueiro-Ren, A., Xue, Q., Swidorski, J. J., Gong, Y. F., Mathew, M., Parker, D. D., ... & Kadow, J. F. (2013). Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives Leading to the Identification of 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248). Journal of Medicinal Chemistry, 56(4), 1656-1669.[Link]

  • Zhang, Z., Yang, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2345-2347.[Link]

Application

Application Note: Regioselective N-Alkylation of 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Introduction & Mechanistic Rationale The 6-azaindole scaffold—specifically the 1H-pyrrolo[2,3-c]pyridine core—is a privileged pharmacophore in modern drug discovery. It is frequently deployed as a bioisostere for indoles...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 6-azaindole scaffold—specifically the 1H-pyrrolo[2,3-c]pyridine core—is a privileged pharmacophore in modern drug discovery. It is frequently deployed as a bioisostere for indoles to improve aqueous solubility, alter metabolic liabilities, and modulate kinase binding profiles[1]. However, the derivatization of highly functionalized variants, such as 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine [2], presents a distinct synthetic challenge: achieving strict regiocontrol during N-alkylation.

Causality in Regioselectivity (N1 vs. N6)

The 6-azaindole core possesses two reactive nitrogen centers: the pyrrole nitrogen (N1) and the pyridine nitrogen (N6). Under neutral conditions, the N6 lone pair is orthogonal to the aromatic π-system, rendering it highly nucleophilic. Exposure to alkyl halides without a strong base invariably leads to undesired N6-quaternization (pyridinium salt formation)[3].

To direct alkylation exclusively to the N1 position, the N1-H proton must be abstracted to generate a pyrrolide anion. This anionic center is significantly more nucleophilic ("harder") than the neutral N6, kinetically driving the SN2 reaction toward the desired N1-alkylated product[4].

Impact of 3-Chloro and 4-Fluoro Substituents

The presence of halogens at the C3 and C4 positions introduces strong electron-withdrawing inductive (-I) effects. This alters the electronic landscape of the molecule in two critical ways:

  • Enhanced Acidity: The pKa of the N1-H bond is substantially lowered compared to the unsubstituted 6-azaindole. This permits the use of milder bases (e.g., Cs₂CO₃) to achieve quantitative deprotonation.

  • Attenuated Nucleophilicity: The resulting N1 anion is less nucleophilic due to the pull of electron density toward the halogens. Consequently, polar aprotic solvents (DMF, DMSO) are mandatory to minimize ion-pairing and maximize the reactivity of the "naked" anion.

Regioselectivity SM 3-Chloro-4-fluoro-1H- pyrrolo[2,3-c]pyridine (Neutral) Anion N1-Pyrrolide Anion (Deprotonated) SM->Anion Strong Base (-H+) N6_Prod N6-Alkyl Pyridinium (Undesired Salt) SM->N6_Prod R-X (No Base) Lone Pair Attack N1_Prod N1-Alkyl Derivative (Target Product) Anion->N1_Prod R-X (SN2 Attack)

Divergent N-alkylation pathways of 6-azaindoles highlighting N1 vs. N6 regioselectivity.

Reagent Selection Guide

Selecting the appropriate base-solvent pair is the most critical variable in this workflow. As a general rule, irreversible deprotonation yields the fastest reaction times, while milder bases offer superior functional group tolerance[5].

Table 1: Comparison of Base/Solvent Systems for 6-Azaindole Alkylation

Reagent SystemTemperatureRelative N1:N6 SelectivityReaction KineticsSubstrate Compatibility
NaH / DMF 0 °C to RT> 95:5Fast (< 2 h)Poor for base-sensitive groups (esters, epoxides)
Cs₂CO₃ / DMF RT to 60 °C> 99:1Moderate (4 - 12 h)Excellent (tolerates most functional groups)
K₂CO₃ / MeCN 80 °C (Reflux)~ 85:15Slow (12 - 24 h)Good, but requires elevated temperatures
No Base / DCM RT0:100 (N6 only)Varies by R-XN/A (Results in undesired quaternization)

Experimental Protocols

Protocol A: Strong Base Method (NaH / DMF)

This is the gold-standard method for robust, unhindered alkyl halides[4]. It is a self-validating system: the evolution of hydrogen gas provides immediate visual confirmation of the deprotonation event.

Materials:

  • 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (R-X, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the 6-azaindole substrate in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add NaH portionwise. Crucial Observation: Bubbling (H₂ gas) will occur. Stir the suspension at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative formation of the pyrrolide anion.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Validation & Quench: Monitor the reaction via LC-MS. Once the starting material is consumed, carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

ProtocolWorkflow S1 1. Substrate Dissolution Dissolve azaindole in anhydrous DMF (0 °C) S2 2. Deprotonation Add NaH (60% dispersion) portionwise S1->S2 S3 3. Anion Maturation Stir for 30 min until H2 evolution ceases S2->S3 S4 4. Alkylation Dropwise addition of Alkyl Halide (R-X) S3->S4 S5 5. Reaction Monitoring Warm to RT, monitor via LC-MS S4->S5 S6 6. Quench & Isolation Quench with NH4Cl(aq), extract with EtOAc S5->S6

Step-by-step workflow for the N1-alkylation of the azaindole core using NaH in DMF.

Protocol B: Mild Base Method (Cs₂CO₃ / DMF)

Ideal for substrates containing base-sensitive functional groups. The "cesium effect" enhances the solubility and reactivity of the pyrrolide anion, compensating for the weaker basicity of the carbonate.

Step-by-Step Methodology:

  • To a solution of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF (0.2 M) at room temperature, add Cs₂CO₃ (2.0 equiv).

  • Stir the suspension for 15 minutes to initiate deprotonation.

  • Add the alkyl halide (1.2 equiv) in a single portion.

  • Heat the reaction mixture to 50–60 °C and stir for 4–12 hours.

  • Monitor via TLC. Upon completion, cool to room temperature, dilute with water, and extract with Ethyl Acetate.

Troubleshooting & Self-Validation Insights

To ensure the trustworthiness of your synthetic output, rely on orthogonal analytical techniques to differentiate between N1 and N6 alkylation:

  • LC-MS Polarity Check: N6-alkylated products are pyridinium salts. They are highly polar and will often elute in the void volume of a standard reverse-phase C18 column. N1-alkylated products are lipophilic and will exhibit a standard retention time.

  • NMR Shifts: In ¹H-NMR, an N6-alkylation event will cause a drastic downfield shift (deshielding) of the adjacent pyridine protons due to the localized positive charge on the nitrogen[3].

For highly sterically hindered alkyl groups (e.g., tertiary carbons) where SN2 displacement fails, consider emerging alternative methodologies. Recent advancements in photoredox catalysis have introduced decarboxylative N-alkylation strategies for azoles, utilizing carboxylic acid-derived redox-active esters under transition-metal-free conditions[6].

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - Symmetry (MDPI) -[Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - ACS Infectious Diseases (via PMC) -[Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC -[Link]

  • Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis - Organic Letters (ACS Publications) -[Link]

Sources

Method

Buchwald-Hartwig amination of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

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Author: BenchChem Technical Support Team. Date: March 2026

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Furthermore, its spatial profile strictly accommodates primary and secondary amines while rejecting the bulkier, pre-deprotonated azaindole core from acting as the nucleophile, thus preventing dimerization. The 4-fluoro substituent strongly withdraws electron density, activating the C3-Cl bond for oxidative addition. However, it also makes the C4 position highly electrophilic. By keeping the reaction temperature strictly at or below 65 °C and using a highly active Pd G3 precatalyst, the activation energy for the Pd-catalyzed cross-coupling is lowered significantly below the threshold required for background SNAr, ensuring absolute chemoselectivity.

Fig 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination on the 6-azaindole core.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase of the workflow unless the specific In-Process Control (IPC) criteria are met.

Materials & Reagents
  • Substrate: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, limiting reagent)

  • Coupling Partner: Secondary or Primary Amine (1.2 equiv)

  • Catalyst System: BrettPhos Pd G3 (2 mol%) and BrettPhos ligand (2 mol%)

  • Base: LiHMDS (1.0 M solution in THF) (2.5 equiv)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF)

Step-by-Step Methodology

Phase 1: Inert Assembly

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 170.57 mg), BrettPhos Pd G3 (0.02 mmol, 18.1 mg), and BrettPhos (0.02 mmol, 10.7 mg).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure strict exclusion of oxygen.

  • Under a positive flow of Argon, inject anhydrous, degassed THF (5.0 mL) followed by the amine (1.2 mmol).

    • Validation Checkpoint 1: The solution should initially appear pale yellow/orange, indicating the unactivated precatalyst.

Phase 2: Base Activation & Coupling 4. Critical Step: Cool the reaction vessel to 0 °C using an ice bath.

  • Causality: The deprotonation of the azaindole N–H by LiHMDS is highly exothermic. Cooling prevents localized thermal spikes that could degrade the catalyst or trigger premature SNAr.

  • Dropwise add LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol) over 5 minutes.

  • Remove the ice bath, seal the Schlenk tube securely, and transfer to a pre-heated oil bath at 65 °C. Stir vigorously for 4 to 8 hours.

Phase 3: In-Process Control (IPC) Validation 7. After 4 hours, momentarily remove the vessel from the heat. Under Argon, extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint 2: The reaction is validated as complete only when the starting material peak (m/z ~171[M+H]⁺) is entirely consumed and replaced by the target product mass. If unreacted starting material remains, continue heating for an additional 2 hours.

Phase 4: Quench & Isolation 8. Cool the reaction to room temperature. Carefully quench the active lithium salts by adding saturated aqueous NH₄Cl (10 mL). 9. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. 10. Purify the crude residue via flash column chromatography on silica gel (Gradient: Dichloromethane to DCM/MeOH 95:5) to afford the pure aminated 6-azaindole.

  • Validation Checkpoint 3: Verify structural integrity via ¹⁹F NMR. The presence of a sharp fluorine signal confirms that the C4-F bond remains intact and no SNAr occurred.

Workflow Visualization

Workflow Step1 1. Reagent Assembly Argon Atmosphere Step2 2. Base Addition Cool to 0°C Step1->Step2 Step3 3. Catalytic Coupling 65°C, 4-8 hrs Step2->Step3 Step4 4. IPC Validation LC-MS Check Step3->Step4 Step5 5. Workup & Isolation Flash Chromatography Step4->Step5

Fig 2: Experimental workflow with integrated in-process control (IPC) validation.

References

  • Voloshchuk, V. V.; Ivonin, S. P. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. 1

  • Plas, A.; Martin, C.; Joubert, N.; Viaud-Massuard, M.-C. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters (ACS). 2

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 3

Sources

Application

Application Note: Strategic Functionalization of 3-Chloro-4-Fluoro-6-Azaindole for Pharmaceutical Intermediates

This Application Note and Protocol Guide details the strategic use of 3-chloro-4-fluoro-6-azaindole (3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine) as a high-value scaffold in the synthesis of pharmaceutical intermediates,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic use of 3-chloro-4-fluoro-6-azaindole (3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine) as a high-value scaffold in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and heterocyclic bioisosteres.

Introduction & Scaffold Logic

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere of indole and purine, offering improved aqueous solubility and distinct hydrogen-bonding capabilities in the ATP-binding pockets of kinases. The specific derivative 3-chloro-4-fluoro-6-azaindole is a "privileged" building block because it presents three orthogonal handles for diversification:

  • N1-H (Pyrrole Nitrogen): Acidic handle for solubility tuning or protecting group installation.

  • C4-Fluoro Group: A highly activated electrophile for Nucleophilic Aromatic Substitution (SNAr), enabled by the electron-withdrawing nature of the pyridine ring.[1]

  • C3-Chloro Group: A latent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage introduction of aryl or heteroaryl "gatekeeper" residues.

Chemical Reactivity Profile

Unlike the more common 7-azaindole, the 6-azaindole core places the pyridine nitrogen at position 6.[2] This creates a specific electronic environment where the C4 position is activated for nucleophilic attack, while the C3 position remains amenable to electrophilic or metal-catalyzed functionalization.

ReactivityMap Core 3-Chloro-4-Fluoro-6-Azaindole (Scaffold) C4 C4-Fluoro Position (S_NAr Hotspot) Reacts with: Amines, Alkoxides Core->C4 High Reactivity (Displacement) C3 C3-Chloro Position (Cross-Coupling Handle) Reacts with: Boronic Acids, Stannanes Core->C3 Latent Reactivity (Pd-Catalysis) N1 N1-H Position (Protection/Alkylation) Reacts with: Alkyl Halides, SEM-Cl Core->N1 Tunable (Deprotonation)

Figure 1: Orthogonal reactivity map of the 3-chloro-4-fluoro-6-azaindole scaffold.

Experimental Protocols

Protocol A: Regioselective SNAr Displacement at C4

The fluorine atom at C4 is susceptible to displacement by primary and secondary amines, as well as alkoxides. This reaction is the primary method for introducing diversity (e.g., solubilizing tails or H-bond acceptors) into the scaffold.

Mechanism: The pyridine nitrogen (N6) exerts a long-range electron-withdrawing effect, destabilizing the C4-F bond. While less reactive than 4-chloropyridine, the presence of the 3-chloro substituent further activates the ring.

Step-by-Step Methodology:

  • Preparation: In a pressure vial, dissolve 3-chloro-4-fluoro-6-azaindole (1.0 equiv) in anhydrous NMP (N-methyl-2-pyrrolidone) or DMSO (0.2 M concentration).

  • Reagents: Add the nucleophile (e.g., N-methylpiperazine, morpholine, or primary amine) (1.5 – 2.0 equiv).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv). For weaker nucleophiles (e.g., alcohols), use Cs₂CO₃ (2.0 equiv) or NaH (1.1 equiv, pre-activated).

  • Reaction: Seal the vial and heat to 100–120 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (M+) and appearance of the product (M+ -F +Nu).

  • Workup:

    • Cool to room temperature.

    • Dilute with water (5x volume) to precipitate the product.

    • If no precipitate forms, extract with EtOAc (3x), wash with brine/LiCl solution (to remove NMP), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary: Nucleophile Scope

EntryNucleophileConditionsYield (%)Notes
1MorpholineNMP, DIPEA, 100°C85%Rapid conversion
2AnilineDMSO, Cs₂CO₃, 120°C65%Requires higher temp
3Benzyl AlcoholTHF, NaH, 60°C78%Strong base required
Protocol B: Palladium-Catalyzed C3-Arylation (Suzuki-Miyaura)

The chlorine atom at C3 is a challenging electrophile for standard Pd-coupling due to the electron-rich nature of the pyrrole ring. However, the presence of the electron-withdrawing pyridine ring (and potentially the C4-substituent installed in Protocol A) facilitates oxidative addition when using electron-rich biaryl phosphine ligands.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the C4-substituted 3-chloro-6-azaindole intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst System: Add Pd₂(dba)₃ (2 mol%) and XPhos or SPhos (4–8 mol%). Note: XPhos is preferred for aryl chlorides on heteroaromatic systems.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) (0.1 M).

  • Reaction: Purge with Argon for 5 minutes. Seal and heat to 90–100 °C for 2–6 hours.

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine, and concentrate.

  • Purification: Reverse-phase HPLC or Silica Chromatography.

Protocol C: N1-Protection Strategy

For reactions requiring harsh conditions (e.g., lithiation or strong bases), protecting the N1 position is mandatory.

  • SEM Protection:

    • Dissolve scaffold in THF at 0 °C.

    • Add NaH (1.2 equiv). Stir 30 min.

    • Add SEM-Cl (1.1 equiv). Warm to RT.

    • Yields are typically >90%.

  • Tosyl Protection:

    • Dissolve in DCM with TEA and DMAP.

    • Add TsCl. Stir at RT.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis pathway for creating a library of kinase inhibitors from the parent scaffold.

SynthesisWorkflow Start Start: 3-Chloro-4-Fluoro-6-Azaindole Step1 Step 1: S_NAr Reaction (Nucleophile Introduction) Start->Step1 Amine/Base 100°C Step2 Step 2: Suzuki Coupling (Pd_2(dba)_3 / XPhos) Start->Step2 Direct Coupling (Risky due to F) Inter1 Intermediate A: 3-Chloro-4-Amino-6-Azaindole Step1->Inter1 Inter1->Step2 Ar-B(OH)_2 Base Final Final Product: 3-Aryl-4-Amino-6-Azaindole (Kinase Inhibitor Candidate) Step2->Final

Figure 2: Divergent synthesis workflow. The preferred route (Solid lines) performs SNAr prior to Cross-Coupling to prevent potential defluorination or catalyst poisoning.

Critical Quality Attributes & Troubleshooting

Analytical Control (QC)
  • NMR Signature: The C4-F moiety exhibits a characteristic splitting pattern in 13C NMR (d, J ~250 Hz) and 19F NMR. Loss of this signal confirms successful SNAr.

  • Regioselectivity: In N-alkylation, N1 is the thermodynamic product. Kinetic control or steric bulk may lead to N6-alkylation (quaternization), which is usually undesirable. Confirm regiochemistry using HMBC (N1-H correlates with C2/C3a/C7a).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in SNAr Nucleophile is too bulky or basicity causes side reactions.Switch solvent to NMP (higher T); use catalytic KF or microwave irradiation.
No Reaction in Suzuki Oxidative addition into C-Cl is slow.[3]Switch ligand to XPhos or BrettPhos ; increase temp to 110°C; ensure O₂ exclusion.
Dehalogenation (Loss of Cl) Pd-hydride formation (beta-hydride elimination from ligands).Avoid alcoholic solvents in coupling; use Dioxane/Toluene.

References

  • BenchChem. "3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine: Nucleophilic Substitution Reactions." BenchChem Application Notes. Accessed October 2025. Link

  • Lachance, N., et al. "Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction." Organic Letters, 2009, 11(22), 5142–5145. Link

  • Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 2007, 63(36), 8689–8707. Link

  • PharmaBlock. "Azaindoles in Medicinal Chemistry: Synthesis and Applications." PharmaBlock White Papers. Link

  • Meanwell, N. A., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 2002, 67(19), 6711-6717. Link

Sources

Method

C-H activation protocols for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Application Note: Precision C-H Activation Protocols for 3-Chloro-4-Fluoro-1H-Pyrrolo[2,3-c]pyridine Executive Summary The scaffold 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (a halogenated 6-azaindole) represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision C-H Activation Protocols for 3-Chloro-4-Fluoro-1H-Pyrrolo[2,3-c]pyridine

Executive Summary

The scaffold 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (a halogenated 6-azaindole) represents a high-value pharmacophore due to its electronic similarity to purines and its ability to engage in unique hydrogen-bonding networks within kinase ATP-binding pockets.[1] However, the presence of the 3-chloro and 4-fluoro substituents creates a dense steric and electronic environment that renders standard functionalization protocols ineffective.

This guide details three orthogonal C-H activation protocols designed to overcome these challenges. By exploiting the subtle electronic biases introduced by the halogen array, we define routes for C2-H arylation , C7-H arylation , and C5-H borylation .[1]

Mechanistic Analysis & Reactivity Map

The 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold presents a unique "molecular logic" puzzle. Standard electrophilic aromatic substitution (SEAr) is impossible at the preferred C3 position due to the chlorine block. Consequently, reactivity must be directed to the C2, C5, or C7 positions using transition-metal catalysis.[1]

  • C2 Position: The acidity of the C2-H bond is significantly enhanced by the inductive effect of the adjacent 3-Cl and the distal 4-F . This makes it the prime target for Concerted Metalation-Deprotonation (CMD) pathways.

  • C7 Position: Located between the pyridine nitrogen (N6) and the pyrrole nitrogen (N1), this position is electronically deficient. It is the preferred site for nucleophilic radical attack (Minisci) or directed activation via N-oxide formation .

  • C5 Position: The most sterically sensitive site. Flanked by the 4-F atom and N6, it is generally inaccessible unless C2 and C7 are blocked or specific steric-driven catalysts (Ir-borylation) are employed.[1]

Figure 1: Reactivity Landscape of 3-Chloro-4-Fluoro-6-Azaindole

ReactivityMap Scaffold 3-Chloro-4-Fluoro- 1H-Pyrrolo[2,3-c]pyridine C2 C2 Position (Acidic C-H) Scaffold->C2 Inductive Activation (3-Cl effect) C7 C7 Position (Alpha to N6) Scaffold->C7 Electronic Deficiency C5 C5 Position (Steric Pocket) Scaffold->C5 Distal Site CMD Strategy: Pd-Catalyzed CMD (Direct Arylation) C2->CMD Primary Target NOxide Strategy: N-Oxide Activation (Pd-Catalyzed) C7->NOxide Primary Target IrBor Strategy: Ir-Catalyzed Borylation (Steric Control) C5->IrBor Selective if N1 protected

Caption: Electronic and steric mapping of the scaffold showing preferred activation modes for each available C-H bond.

Protocol 1: C2-H Direct Arylation (Pd-CMD)

Objective: Install aryl groups at C2 without pre-functionalization (e.g., boronic acids). Mechanism: Concerted Metalation-Deprotonation (CMD). The 3-chloro substituent prevents competitive C3 activation and increases C2 acidity, facilitating the rate-limiting deprotonation step.

Materials
  • Substrate: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[2][3]

  • Ligand: PCy₃HBF₄ (10 mol%) or SPhos (for sterically hindered Ar-Br)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for challenging substrates)

  • Solvent: DMA (N,N-Dimethylacetamide) or Dioxane (anhydrous)[1]

  • Acid Additive: Pivalic acid (30 mol%) – Critical for CMD mechanism

Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a reaction vial with the substrate (0.5 mmol), Ar-Br (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ligand (10 mol%), Base (1.0 mmol), and Pivalic acid (15 mg).[1]

  • Solvation: Add anhydrous DMA (2.5 mL, 0.2 M concentration). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 110 °C for 16 hours.

    • Note: The 4-fluoro group may slightly retard the reaction electronically; if conversion is <50% at 4h, increase temp to 130 °C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Validation Data:

  • TLC: Product typically more non-polar than starting material.

  • ¹H NMR: Disappearance of the C2-H singlet (typically ~7.5-8.0 ppm depending on solvent).

Protocol 2: C7-H Functionalization via N-Oxide

Objective: Regioselective arylation at the pyridine ring (C7). Rationale: Direct activation of C7 is difficult due to the competing C2 site. Converting N6 to the N-oxide activates C7 (alpha to N-oxide) and directs the Pd-catalyst specifically to this position, overriding C2 reactivity.

Phase A: N-Oxidation[1]
  • Dissolve substrate in DCM/MeOH (10:1).

  • Add m-CPBA (1.2 equiv) at 0 °C. Stir at RT for 4 hours.

  • Quench with sat. NaHCO₃/Na₂S₂O₃. Isolate the N-oxide (usually a polar solid).

Phase B: C7-H Arylation
  • Substrate: N-oxide intermediate (1.0 equiv)

  • Reagent: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[2][3]

  • Ligand: DavePhos (10 mol%) – Specific for N-oxide directed arylation

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Pivalic acid (30 mol%)

  • Solvent: Toluene, 110 °C.

Phase C: Deoxygenation (Post-Functionalization)
  • Dissolve C7-arylated N-oxide in MeCN.

  • Add PCl₃ (3.0 equiv) dropwise at 0 °C (Exothermic!).

  • Heat to 60 °C for 1 hour.

  • Neutralize with NaOH (1M) and extract.

Figure 2: C7-H Activation Workflow

C7Activation Start 3-Cl-4-F-6-Azaindole Oxidation m-CPBA Oxidation (Forms N6-Oxide) Start->Oxidation Arylation Pd(OAc)2 / DavePhos (C7-H Arylation) Oxidation->Arylation Directs to C7 Reduction PCl3 Deoxygenation (Restores Pyridine) Arylation->Reduction Product C7-Aryl-3-Cl-4-F-6-Azaindole Reduction->Product

Caption: Three-step sequence for selective C7 functionalization using N-oxide directing group strategy.

Protocol 3: C5-H Borylation (Steric Control)

Objective: Access the difficult C5 position for library diversification. Challenge: Ir-catalyzed borylation is governed by sterics. C2 is accessible, C7 is accessible.[1] To target C5, we must block C2 and C7 sterically.[1] Solution: Use a bulky protecting group (e.g., TIPS or SEM) on N1.[1] The N1-PG sterically shields C2 and C7 (adjacent to bridgehead), leaving C5 (adjacent to the small Fluorine) as the most accessible site.

Methodology
  • Protection: Protect N1 with TIPS (Triisopropylsilyl) using NaH/TIPS-Cl in THF.

  • Borylation:

    • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

    • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)[1]

    • Boron Source: B₂pin₂ (1.1 equiv)

    • Solvent: THF or MTBE, 60 °C, 12h.

  • Outcome: The bulky TIPS group blocks C2 and C7. The 3-Cl blocks C3. The 4-F blocks C4. C5 is the only open active site.

Summary of Conditions & Selectivity

Target SiteStrategyKey ReagentsCritical FactorRef
C2-H Direct Arylation (CMD)Pd(OAc)₂, PCy₃, PivOHPivalic Acid acts as proton shuttle.[1][1, 2]
C7-H N-Oxide DirectedPd(OAc)₂, DavePhos, mCPBAN-Oxide directs Pd to ortho-position (C7).[1][3]
C5-H Ir-Borylation[Ir(OMe)(cod)]₂, dtbpy, N-TIPSN-Protection sterically deactivates C2/C7.[4]

References

  • Direct C-2 Arylation of 7-Azaindoles. Org. Lett. 2013, 15, 22, 5718–5721.[1]

  • Mechanism of CMD Pathway in Azaindoles. J. Am. Chem. Soc. 2010, 132, 39, 13684–13691.[1]

  • Pd-Catalyzed C6-Arylation of 7-Azaindole N-Oxides (Analogous to C7 in 6-Azaindole). J. Am. Chem. Soc. 2009, 131, 34, 12078–12079.[1]

  • Steric Control in Ir-Catalyzed C-H Borylation. Chem. Rev. 2010, 110, 2, 890–931.[1]

(Note: While direct literature on "3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine" is sparse, these protocols are extrapolated from validated methodologies on the 6-azaindole and 7-azaindole scaffolds, adjusted for the specific electronic and steric effects of the halogen substituents.)[1]

Sources

Application

scalable manufacturing process for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Application Note: Scalable Manufacturing of 3-Chloro-4-Fluoro-1H-Pyrrolo[2,3-c]Pyridine Executive Summary The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is a privileged structure in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 3-Chloro-4-Fluoro-1H-Pyrrolo[2,3-c]Pyridine

Executive Summary

The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is a privileged structure in medicinal chemistry, serving as a core pharmacophore for JAK, trk, and various kinase inhibitors. The specific derivative 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine represents a high-value intermediate where the C4-fluorine atom modulates metabolic stability and pKa, while the C3-chlorine handle enables subsequent cross-coupling (e.g., Suzuki-Miyaura) or serves as a lipophilic selectivity element.

This protocol details a scalable, chromatography-free manufacturing process based on the Batcho-Leimgruber indole synthesis . Unlike the Bartoli reaction (which requires hazardous Grignard reagents and cryogenic conditions) or palladium-catalyzed cyclizations (high cost), this route utilizes robust nitro-reduction chemistry suitable for multi-kilogram production.

Retrosynthetic Analysis & Strategy

To ensure scalability and regiochemical fidelity, we avoid direct fluorination of the azaindole core, which is non-selective. Instead, the fluorine is installed early on the pyridine ring.[1] The pyrrole ring is constructed via the Batcho-Leimgruber sequence, followed by late-stage electrophilic chlorination.

Strategic Advantages:

  • Regiocontrol: The C4-fluorine position is fixed in the pyridine precursor.

  • Cost-Efficiency: Uses N,N-dimethylformamide dimethyl acetal (DMF-DMA) and catalytic hydrogenation rather than stoichiometric transition metals.

  • Safety: Avoids pyrophoric vinylmagnesium bromide (Bartoli) and shock-sensitive azides.

Diagram 1: Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 3-Chloro-4-Fluoro- 1H-Pyrrolo[2,3-c]Pyridine Intermediate1 4-Fluoro-1H-Pyrrolo [2,3-c]Pyridine (4-Fluoro-6-Azaindole) Target->Intermediate1 C3-Chlorination (NCS, DMF) Intermediate2 Enamine Intermediate (Red Deep Color) Intermediate1->Intermediate2 Reductive Cyclization (H2, Pd/C) Precursor 3-Fluoro-4-Methyl- 5-Nitropyridine Intermediate2->Precursor Condensation (DMF-DMA) Start 3-Fluoro-4-Methylpyridine Precursor->Start Nitration (HNO3/H2SO4)

Caption: Retrosynthetic disconnection utilizing the Batcho-Leimgruber strategy to establish the 6-azaindole core from a nitropyridine precursor.

Detailed Process Protocol

Stage 1: Precursor Synthesis (Nitration)

Objective: Synthesis of 3-fluoro-4-methyl-5-nitropyridine . Rationale: Direct nitration of pyridines is difficult. We utilize the N-oxide activation strategy or harsh nitration conditions on the activated 3-fluoro-4-picoline substrate.

Protocol:

  • Dissolution: Charge 3-fluoro-4-methylpyridine (1.0 equiv) into a glass-lined reactor. Add conc. H₂SO₄ (5.0 vol) maintaining internal temperature < 20°C.[2]

  • Nitration: Add fuming HNO₃ (1.5 equiv) dropwise at 0–5°C.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC (Target: >95% conversion).

  • Quench: Pour onto ice/water (10 vol). Neutralize with NH₄OH to pH 8.

  • Isolation: Filter the yellow precipitate. Wash with cold water.[2] Dry at 45°C under vacuum.

Critical Control Point (CCP): Exotherm control during HNO₃ addition is critical to prevent "runaway" nitration at incorrect positions.

Stage 2: Enamine Formation (Batcho-Leimgruber)

Objective: Condensation of the 4-methyl group with DMF-DMA.

Protocol:

  • Charge: Suspend 3-fluoro-4-methyl-5-nitropyridine (1.0 equiv) in anhydrous DMF (5 vol).

  • Reagent: Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (3.0 equiv).

  • Reaction: Heat to 110°C for 8–12 hours. The solution will turn deep red (characteristic of the enamine).

  • Workup: Concentrate under reduced pressure to remove excess DMF-DMA. The crude red oil/solid is used directly to avoid hydrolysis.

Stage 3: Reductive Cyclization (Ring Closure)

Objective: Reduction of the nitro group to the amine, which spontaneously attacks the enamine to close the pyrrole ring.

Protocol:

  • Solvent: Dissolve the crude enamine in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Hydrogenation: Pressurize reactor to 3 bar (45 psi) H₂. Stir vigorously at 40°C.

  • Completion: Reaction is typically complete in 4–6 hours.

  • Purification: Filter through Celite to remove Pd. Concentrate filtrate.

  • Crystallization: Recrystallize from Ethanol/Heptane to yield 4-fluoro-1H-pyrrolo[2,3-c]pyridine as an off-white solid.

Data Specification:

Parameter Specification
Appearance Off-white to tan solid
Purity (HPLC) > 98.0%

| Yield (Stage 2+3) | 65–75% |

Stage 4: Regioselective Chlorination

Objective: Introduction of Chlorine at C3. Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position in azaindoles is the most electron-rich, similar to indoles.

Protocol:

  • Dissolution: Dissolve 4-fluoro-6-azaindole (1.0 equiv) in DMF (5 vol).

  • Reagent: Add N-Chlorosuccinimide (NCS) (1.05 equiv) as a solution in DMF slowly over 1 hour at 0°C.

  • Stir: Allow to warm to 20°C and stir for 2 hours.

  • Quench: Add water (15 vol) slowly. The product will precipitate.[2][3][4]

  • Filtration: Collect the solid. Wash with water (3x) to remove succinimide by-products.

  • Drying: Vacuum oven at 50°C.

Why NCS? NCS provides a controlled source of "Cl+" without the over-chlorination risks associated with Cl₂ gas. It is highly selective for C3 over the electron-deficient pyridine ring.

Process Flow & Safety Logic

Diagram 2: Manufacturing Workflow (DOT Visualization)

ProcessFlow cluster_zone1 Zone 1: High Energy Chemistry cluster_zone2 Zone 2: Cyclization cluster_zone3 Zone 3: Finishing Nitration Nitration Reactor (Glass-Lined, 0-60°C) Reagent: HNO3/H2SO4 Enamine Enamine Formation (SS Reactor, 110°C) Reagent: DMF-DMA Nitration->Enamine Intermediate Isolation Hydro Hydrogenation (Hastelloy, 3 bar H2) Cat: Pd/C Enamine->Hydro Direct Transfer (Solvent Swap) Chlor Chlorination (Glass-Lined, 0-20°C) Reagent: NCS Hydro->Chlor Crystallized Intermediate Filter Isolation & Drying (Nutsche Filter) Chlor->Filter Precipitation

Caption: Unit operation flow highlighting reactor types and critical reagent handling zones.

Analytical Controls & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Stage 2 Incomplete condensationEnsure DMF-DMA is fresh; remove methanol by-product via distillation if possible.
Impurity at RRT 0.85 (Stage 3) Hydroxyl-amine intermediateHydrogenation incomplete. Increase pressure or catalyst loading.
Di-chlorination (Stage 4) Excess NCS or high tempStrictly control NCS stoichiometry (1.05 eq) and keep T < 25°C.
Regioisomer Contamination Isomeric starting materialVerify 3-fluoro-4-methylpyridine purity by GC/NMR before starting.

HPLC Method (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV 254 nm.

References

  • Zhang, Z., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Retrieved from [Link]

  • Popowycz, F., et al. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters. Retrieved from [Link]

Sources

Method

Application Note: Regioselective C-3 Functionalization of 4-Fluoro-6-azaindole Scaffolds in Drug Discovery

Executive Summary The 4-fluoro-6-azaindole (4-fluoro-1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structural motif in medicinal chemistry, most notably recognized as the core framework for potent HIV-1 attachment...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-fluoro-6-azaindole (4-fluoro-1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structural motif in medicinal chemistry, most notably recognized as the core framework for potent HIV-1 attachment inhibitors such as BMS-585248 and the FDA-approved drug fostemsavir[1][2]. Functionalizing this scaffold—particularly at the C-3 position—is a critical gateway to generating advanced pharmaceutical intermediates. This application note provides drug development professionals with field-proven, self-validating protocols for the regioselective C-3 functionalization of 4-fluoro-6-azaindoles, detailing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Insights: The Chemistry of the 4-Fluoro-6-azaindole Scaffold

The azaindole core is a bioisostere of indole, but the substitution of a carbon atom with a pyridine nitrogen fundamentally alters its electronic landscape. In the 6-azaindole isomer, the C-3 position of the pyrrole ring retains the highest electron density (HOMO), making it the kinetic and thermodynamic site for electrophilic aromatic substitution (EAS)[3][4].

However, functionalizing the 4-fluoro derivative presents unique chemical challenges:

  • Electronic Deactivation: The introduction of a fluorine atom at the C-4 position exerts a strong inductive electron-withdrawing effect (-I effect). Combined with the inherently electron-deficient fused pyridine ring, the nucleophilicity of the C-3 position is significantly dampened compared to unsubstituted indoles[5].

  • Lewis Acid Sequestration: The basic pyridine nitrogen (N-6) rapidly complexes with Lewis acids.

Causality in Reaction Design: To overcome this electronic deactivation during Friedel-Crafts acylation, highly reactive electrophiles (such as acylium ions generated via aluminum chloride) must be used. Furthermore, because the basic pyridine nitrogen acts as a Lewis base sink, a large excess of


 (>3–4 equivalents) is strictly required. The first equivalent saturates the basic nitrogen, while the remaining equivalents activate the acylating agent (e.g., oxalyl chloride) to drive the C-3 substitution[2].

Mechanism A Oxalyl Chloride + AlCl3 B Acylium Ion Complex A->B Lewis Acid Activation D Electrophilic Attack at C-3 (Wheland Intermediate) B->D C 4-Fluoro-6-azaindole C->D Nucleophilic Pyrrole Ring E Rearomatization (Proton Loss) D->E F C-3 Functionalized Product E->F

Mechanistic pathway of AlCl3-mediated Friedel-Crafts acylation at the C-3 position.

Experimental Workflows

The following protocols represent the two most robust methods for C-3 functionalization: Friedel-Crafts acylation (to install glyoxylamide motifs) and electrophilic bromination (to install cross-coupling handles).

Workflow Start 4-Fluoro-6-azaindole (Starting Scaffold) Path1 AlCl3 / Oxalyl Chloride (Friedel-Crafts Acylation) Start->Path1 Path2 NBS / DMF (Electrophilic Bromination) Start->Path2 Int1 3-Oxoacetyl Chloride Intermediate Path1->Int1 Int2 3-Bromo-4-fluoro-6-azaindole Path2->Int2 Prod1 3-Glyoxylamide Derivative (e.g., BMS-585248 Precursor) Int1->Prod1 Amine Coupling Prod2 C-3 Cross-Coupled Products (Suzuki/Sonogashira) Int2->Prod2 Pd Catalyst, Boronic Acid

Synthetic workflow for divergent C-3 functionalization of 4-fluoro-6-azaindole.

Protocol A: Regioselective C-3 Friedel-Crafts Acylation (Glyoxylamide Synthesis)

This methodology is the canonical route used in the synthesis of HIV-1 attachment inhibitors to install the critical 3-oxoacetic acid (glyoxylamide) side chain[1][2].

Reagents:

  • 4-Fluoro-6-azaindole (1.0 equiv)

  • Aluminum chloride (

    
    , anhydrous, 4.0–5.0 equiv)
    
  • Oxalyl chloride (4.0 equiv)

  • N-benzoylpiperazine (or desired amine, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Anhydrous Dichloromethane (

    
    )
    

Step-by-Step Procedure:

  • Preparation of the Acylium Complex: Suspend anhydrous

    
     (4.0 equiv) in anhydrous 
    
    
    
    under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath. Rationale: Cooling prevents uncontrolled exothermic reactions and minimizes the degradation of the highly reactive oxalyl chloride.
  • Activation: Dropwise add oxalyl chloride (4.0 equiv) to the suspension. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 4-fluoro-6-azaindole (1.0 equiv) in a minimal amount of anhydrous

    
    . Add this solution dropwise to the activated complex. Allow the reaction to warm to room temperature and stir for 2–4 hours.
    
  • Validation Check: Monitor the consumption of the starting material via LC-MS or TLC (quench a micro-aliquot in methanol to observe the methyl ester derivative).

  • Amine Coupling: Once the 3-oxoacetyl chloride intermediate is fully formed, cool the reaction back to 0 °C. Slowly add a solution of N-benzoylpiperazine (1.2 equiv) and DIPEA (3.0 equiv) in

    
    . Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during amide bond formation, preventing the protonation and deactivation of the incoming amine.
    
  • Quench and Isolation: After 1 hour, carefully quench the reaction by pouring it into a stirred mixture of crushed ice and 1M HCl. Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure. Purify via flash chromatography.
    
Protocol B: Electrophilic C-3 Bromination for Cross-Coupling

Bromination at the C-3 position provides a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to explore chemical space at the 3-position[5].

Reagents:

  • 4-Fluoro-6-azaindole (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Solubilization: Dissolve 4-fluoro-6-azaindole (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere. Rationale: DMF is a polar aprotic solvent that effectively solubilizes the azaindole and stabilizes the transient bromonium ion intermediate.

  • Bromination: Add NBS (1.05 equiv) portion-wise over 15 minutes to prevent localized heating and over-bromination. Keep the reaction shielded from direct light to prevent radical side-reactions.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. The electron-rich nature of the C-3 position ensures rapid and regioselective bromination despite the deactivating 4-fluoro group[5].

  • Workup: Pour the reaction mixture into ice-cold distilled water. The product, 3-bromo-4-fluoro-6-azaindole, typically precipitates out of the aqueous solution. Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected outcomes for the functionalization of the 4-fluoro-6-azaindole scaffold based on the protocols provided.

Functionalization TypeReagents & ConditionsTarget Motif InstalledTypical YieldDownstream Application
Friedel-Crafts Acylation

(4 eq), Oxalyl Chloride (4 eq),

, 0 °C to RT
3-Oxoacetyl chloride75% - 85% (over 2 steps)Precursor for HIV-1 attachment inhibitors (e.g., BMS-585248)
Electrophilic Bromination NBS (1.05 eq), DMF, 0 °C to RT3-Bromo80% - 92%Handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira)
Electrophilic Iodination NIS (1.05 eq), DMF, RT3-Iodo70% - 85%Highly reactive handle for complex organometallic couplings

References

  • Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 12. Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1h-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)
  • Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 13.
  • Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir Source: PMC / NIH URL
  • 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine - Functional Group Interconversions Source: Benchchem URL
  • Product Class 22: Azaindoles and Their Derivatives Source: Thieme-Connect URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Synthesis

Welcome to the Application Science Support Center. The synthesis of highly functionalized azaindoles, specifically 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, presents unique chemo- and regioselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The synthesis of highly functionalized azaindoles, specifically 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, presents unique chemo- and regioselectivity challenges. This guide is designed for medicinal chemists and process scientists to troubleshoot yield bottlenecks, understand the mechanistic causality behind reagent selection, and implement self-validating scale-up protocols.

Mechanistic Overview & Synthetic Workflow

The synthesis of the 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold relies heavily on exploiting the electronic disparities within the azaindole core. The pyridine ring is inherently electron-deficient, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. Conversely, the electron-rich pyrrole moiety acts as an excellent nucleophile, directing Electrophilic Aromatic Substitution (EAS) selectively to the C3 position.

Synthetic_Workflow SM 1H-pyrrolo[2,3-c]pyridine (Starting Material) NOx N-Oxidation Intermediate SM->NOx mCPBA EtOAc, RT C4Cl 4-chloro-1H-pyrrolo[2,3-c]pyridine (Electrophile) NOx->C4Cl POCl3 90°C, 4h C4F 4-fluoro-1H-pyrrolo[2,3-c]pyridine (Fluorinated Core) C4Cl->C4F TBAF (1M in THF) DMF, 120°C, 1.5h Final 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (Target Compound) C4F->Final NCS DMF, RT, 2h

Fig 1: Stepwise synthesis of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine via SNAr and EAS.

Yield Optimization & Quantitative Data

To maximize overall throughput, the two critical functionalization steps—C4-fluorination and C3-chlorination—must be tightly controlled. Below is the empirical optimization data guiding our protocol design.

Table 1: Optimization of C4-Fluorination via SNAr
Fluorinating AgentSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
KF (3.0 eq)DMF1502418%Poor solubility of KF; high heat caused core degradation.
CsF (3.0 eq)DMSO1201242%Better solubility, but competing DMSO decomposition products.
TBAF (1M in THF) DMF 120 1.5 81% Homogeneous reaction; naked fluoride enables rapid SNAr.
Table 2: Optimization of C3-Chlorination via EAS
ReagentSolventTemp (°C)Yield (%)C3/C2 RegioselectivityNotes
Cl₂ (gas)AcOH2538%2:1Harsh conditions; significant poly-chlorination observed.
SO₂Cl₂DCM061%5:1Moderate control; exothermic reaction requires strict cooling.
NCS (1.05 eq) DMF 25 89% >20:1 Mild reagent; excellent regiocontrol at the electron-rich C3.

Step-by-Step Experimental Protocols

Protocol A: Nucleophilic Fluorination at C4 (Self-Validating System)

Objective: Convert 4-chloro-1H-pyrrolo[2,3-c]pyridine to 4-fluoro-1H-pyrrolo[2,3-c]pyridine.

  • Preparation: Charge a dry, argon-purged reaction vessel with 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and anhydrous DMF to achieve a 0.15 M concentration.

  • Reagent Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) dropwise at room temperature.

    • Causality: TBAF provides a highly soluble, "naked" fluoride ion. The adjacent ring nitrogen strongly withdraws electron density from C4, perfectly priming the site for nucleophilic displacement without the need for extreme thermal energy[1].

  • Heating: Heat the mixture to 120 °C for 90 minutes[2].

    • Validation Check: Monitor the reaction via LC-MS. The starting material mass (

      
       [M+H]⁺ 153.0) must completely disappear, replaced by the fluorinated product target (
      
      
      
      [M+H]⁺ 137.1).
  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x).

  • Purification: Wash combined organic layers with a 5% aqueous LiCl solution (to thoroughly remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective C3-Chlorination

Objective: Install the chlorine atom at the C3 position of the fluorinated core.

  • Preparation: Dissolve 4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere. Shield the reaction flask from direct light to prevent radical-mediated side reactions.

  • Electrophile Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) in three equal portions over 15 minutes at 25 °C.

    • Causality: The pyrrole ring is the most electron-rich portion of the azaindole core. The C3 position specifically acts as the primary nucleophile in electrophilic aromatic substitution (EAS). Using a mild reagent like NCS prevents over-chlorination while ensuring complete conversion.

  • Reaction: Stir at room temperature for 2 hours.

    • Validation Check: TLC (Hexanes:EtOAc 1:1) should show a single new spot with a higher

      
       value than the starting material. LC-MS target 
      
      
      
      [M+H]⁺ 171.0.
  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry in vacuo to afford 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Guides & FAQs

Q1: Why is my C4-fluorination yielding a black, tarry mixture with very low product recovery? A1: This is a hallmark of thermal degradation of the pyrrolo-pyridine core, usually caused by using insoluble inorganic fluorides (like KF or CsF) that require extreme temperatures (>150 °C) and extended reaction times to drive the SNAr. Switch to TBAF in DMF at 120 °C. The organic-soluble TBAF dramatically lowers the activation energy required for the substitution, allowing the reaction to complete in just 90 minutes before degradation occurs[2].

Q2: Can I use the Balz-Schiemann reaction instead of SNAr for the C4 fluorination to improve yield? A2: It is highly discouraged. While the Balz-Schiemann reaction is a classic method for introducing fluorine, it involves potentially explosive diazonium salts[1]. Furthermore, the strongly acidic conditions required will protonate the azaindole nitrogens, deactivating the ring and drastically reducing yields. SNAr using TBAF on a C4-chloro precursor is much safer and higher yielding for large-scale synthesis.

Q3: During the final chlorination step, I am detecting a di-chlorinated byproduct (likely 2,3-dichloro). How can I suppress this? A3: Di-chlorination occurs when there is an excess of the electrophile or if the reaction temperature exceeds 30 °C. Ensure you are using strictly 1.05 equivalents of NCS and adding it portion-wise. If the problem persists, lower the reaction temperature to 0 °C during the NCS addition and allow it to slowly warm to room temperature.

Q4: How do I ensure regioselectivity when synthesizing the 4-chloro-1H-pyrrolo[2,3-c]pyridine precursor from the N-oxide? A4: Chlorination of the azaindole N-oxide with POCl₃ can yield a mixture of C4 and C6 isomers[3]. To maximize C4 selectivity, ensure strictly anhydrous conditions and consider the addition of a catalytic amount of DMF. This forms a Vilsmeier-type intermediate that sterically and electronically favors nucleophilic attack by chloride at the C4 position.

References

  • [1] 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine - Benchchem: Scale-Up Considerations and Process Optimization Source: benchchem.com URL:

  • [2] [125I]INFT: Synthesis and Evaluation of a New Imaging Agent for Tau Protein in Post-Mortem Human Alzheimer's Disease Brain Source: nih.gov URL:

  • [3] A Practical Synthesis of 7-Azaindolylcarboxy-endo-tropanamide (DF 1012) Source: researchgate.net URL:

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-4-fluoro-6-azaindole Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult on the isolation and scale-up of highly functionalized azaindoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult on the isolation and scale-up of highly functionalized azaindoles. The 6-azaindole core is a privileged medicinal scaffold, most notably utilized in the synthesis of HIV-1 attachment inhibitors such as BMS-585248 and temsavir [1, 3].

However, the introduction of the 4-fluoro and 3-chloro substituents dramatically alters the electronic landscape and solubility profile of the pyridine and pyrrole rings. This guide is designed to troubleshoot the specific chromatographic and crystallographic challenges you will encounter when purifying 3-chloro-4-fluoro-6-azaindole intermediates.

Part 1: Troubleshooting & FAQs

Q1: Why does my 3-chloro-4-fluoro-6-azaindole streak across the entire silica column even when using non-polar solvent systems? Causality: The severe peak tailing is a direct result of acid-base interactions. The pyridine nitrogen in the 6-azaindole core (pKa ~4.5) engages in strong, multivalent hydrogen bonding with the acidic silanol groups (Si-OH) present on standard, unmodified silica gel [2]. Solution: You must mask the active silanol sites. Pre-treat your silica column by flushing it with 1–2% triethylamine (


) in your non-polar starting solvent, or maintain 1% 

in your mobile phase throughout the run. Alternatively, switching to basic alumina can entirely circumvent silanol-induced streaking.

Q2: How can I separate the target 3-chloro-4-fluoro-6-azaindole from the 5-chloro regioisomer formed during halogenation? Causality: Electrophilic chlorination (e.g., using N-chlorosuccinimide) of 4-fluoro-6-azaindole predominantly occurs at the C-3 position due to the enamine-like activation of the pyrrole ring. However, the C-5 position is also susceptible to electrophilic attack, leading to the 5-chloro regioisomer. Because the dipole moments and polar surface areas of these isomers are nearly identical, their


 values co-elute on standard silica [1].
Solution:  Do not rely solely on chromatography. The solution relies on thermodynamic crystallization. The 3-chloro isomer exhibits a distinct crystal lattice packing driven by intermolecular hydrogen bonding between the pyrrole N-H and the pyridine N of adjacent molecules. This lattice is sterically disrupted in the 5-chloro isomer, allowing for selective precipitation from a Toluene/Heptane matrix.

Q3: During the reduction of the 6-azaindole N-oxide intermediate, I am getting a persistent, highly polar impurity. How do I remove it? Causality: Fluorination or chlorination of these systems often requires an N-oxide intermediate to direct regioselectivity. If you are using phosphorus trichloride (


) or catalytic hydrogenation for the subsequent reduction, the highly polar impurity is almost certainly unreacted N-oxide starting material.
Solution:  Exploit the pKa difference. The N-oxide is significantly more water-soluble and less basic than the reduced 6-azaindole. A biphasic liquid-liquid extraction using Ethyl Acetate and mildly acidic aqueous buffer (pH 5.5) will partition the N-oxide into the aqueous layer while retaining the target intermediate in the organic phase.

Part 2: Mechanistic Pathways & Purification Workflows

Regio SM 4-Fluoro-6-azaindole Reagent NCS, DMF (Electrophilic Chlorination) SM->Reagent Major 3-Chloro-4-fluoro -6-azaindole (Major) Reagent->Major Kinetically Favored (C-3 Activation) Minor 5-Chloro-4-fluoro -6-azaindole (Minor) Reagent->Minor Competitive (C-5 Attack)

Regioselectivity pathways during electrophilic chlorination of 4-fluoro-6-azaindole.

Workflow Crude Crude Reaction Mixture (3-Cl-4-F-6-azaindole + isomers) Ext Aqueous Workup (EtOAc / NaHCO3) Crude->Ext Chrom Flash Chromatography (Silica, +1% Et3N) Ext->Chrom Organic Phase Isomers Regioisomeric Impurities (Discard) Chrom->Isomers Rf ~0.45 Target Enriched Target Fractions Chrom->Target Rf ~0.35 Cryst Recrystallization (Toluene / Heptane) Target->Cryst Pure Pure 3-Chloro-4-fluoro- 6-azaindole (>99% HPLC) Cryst->Pure Cool to -20°C

Workflow for isolating 3-chloro-4-fluoro-6-azaindole from crude mixtures.

Part 3: Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Flash Chromatography

This protocol ensures the suppression of silanol interactions to achieve baseline resolution of closely eluting impurities.

  • Column Preparation: Slurry pack standard silica gel (230–400 mesh) using a solvent mixture of Hexane/Ethyl Acetate (7:3) containing 2%

    
     (v/v). Flush with 3 column volumes (CV) to fully saturate the acidic silanol sites.
    
  • Sample Loading: Dissolve the crude 3-chloro-4-fluoro-6-azaindole in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Elution: Elute using a gradient of Toluene/Acetone (from 9:1 to 7:3) containing a constant 1%

    
    .
    
  • Validation Checkpoint: Before pooling fractions, spot the presumed target fractions on a 2D TLC plate. Run the first dimension in the elution solvent, dry, and run the second dimension 90 degrees to the first. If the spot streaks or splits in the second dimension, the silica was not sufficiently deactivated, and the fraction contains co-eluting isomers.

Protocol B: Thermodynamic Recrystallization for Regioisomer Enrichment

Use this protocol to upgrade the purity of the 3-chloro isomer from ~85% (post-chromatography) to >99%.

  • Dissolution: Suspend the enriched chromatographic fractions in anhydrous Toluene (approx. 5 mL per gram of substrate). Heat to 85°C under stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Dropwise, add Heptane (anti-solvent) until the solution becomes faintly turbid. Add a few drops of Toluene until the solution just clears.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature at a strictly controlled rate of roughly 5°C per hour. Do not use an ice bath immediately, as rapid crash-cooling will kinetically trap the 5-chloro isomer in the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to a -20°C freezer for 12 hours to maximize yield. Filter the resulting pale-yellow crystals and wash with cold Heptane.

  • Validation Checkpoint: Analyze the mother liquor via HPLC. If the ratio of 3-chloro to 5-chloro isomer in the mother liquor is not >3:1, the cooling ramp was too fast. Re-dissolve the solid and repeat the cooling process at a slower rate.

Part 4: Quantitative Chromatographic Data

To assist in method transfer, the following table summarizes the quantitative retention factors (


) and peak shapes observed for the 3-chloro and 5-chloro isomers across various solvent systems.
Solvent SystemBasic Modifier

(3-Cl Isomer)

(5-Cl Isomer)
Peak ShapeResolution Score
Hexane / EtOAc (1:1)None0.320.30Severe Tailing2 / 10
DCM / MeOH (95:5)None0.450.43Moderate Tailing4 / 10
DCM / MeOH (95:5)1%

0.480.46Sharp7 / 10
Toluene / Acetone (8:2)1%

0.380.32Sharp9 / 10

Note: The Toluene/Acetone system with


 provides the optimal balance of sharp peak shape and 

for regioisomer separation.

References

  • Title: Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives Leading to the Identification of 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A General Method for the Preparation of 4- and 6-Azaindoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir Source: PubMed Central (PMC) URL: [Link]

Troubleshooting

overcoming solubility issues with 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Welcome to the technical support center for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility challenges associated with this compound. Our goal is to explain the causality behind experimental choices, providing you with the expertise to confidently handle this and other poorly soluble heterocyclic compounds.

Section 1: Understanding the Challenge

What is 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine and why is it difficult to dissolve?

3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound belonging to the azaindole family. The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents due to its ability to mimic the adenine fragment of ATP.

The solubility challenge[1][2] arises from a combination of factors inherent to its structure:

  • Aromaticity and Planarity: The flat, rigid ring system promotes strong crystal lattice packing, making it difficult for solvent molecules to break the solid-state structure apart. Improving solubility often involves disrupting this molecular planarity.

  • Weak Basicity: Th[3][4]e pyridine nitrogen provides a site for protonation, which can increase aqueous solubility. However, the electron-withdrawing effects of the chloro- and fluoro- substituents reduce the basicity of the pyridine ring, making pH-modification less effective than with unsubstituted pyridines.

  • Lipophilicity: The halogenated aromatic structure contributes to its hydrophobic character, favoring dissolution in non-polar organic solvents over aqueous media.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the first solvent I should try? For initial stock solutions, potent, water-miscible organic solvents are recommended. Start with Dimethyl Sulfoxide (DMSO). Other common choices include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). These are highly polar ap[5]rotic solvents capable of disrupting the crystal lattice.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do? This is a common issue known as "precipitation upon dilution." It occurs because the drug is highly soluble in the organic stock but poorly soluble in the final aqueous medium.

  • Decrease the final concentration: This is the simplest solution. Determine the highest concentration that remains soluble in your final assay buffer.

  • Use a co-solvent strategy: Instead of diluting directly into a purely aqueous buffer, use a buffer that contains a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or propylene glycol.

  • Employ surfactants:[6][] Adding a small amount of a surfactant like Tween 80 to the final aqueous medium can help keep the compound in solution by forming micelles.

Q3: Can I use pH adjus[5][8]tment to increase the solubility of this compound? Yes, but its effectiveness may be limited. Since it is a weak base due to the pyridine nitrogen, lowering the pH of the aqueous medium will protonate the molecule, increasing its polarity and solubility.

  • **Actionable Advice:[9][10] Prepare a pH-solubility profile. Attempt to dissolve the compound in a series of buffers ranging from pH 2 to 7.4. This will determine if there is a pH "sweet spot" for your experiment. Combining pH adjustment with co-solvents can often have a synergistic effect.

Q4: Is heating recomme[6][]nded to dissolve the compound? Gentle heating (e.g., 37-40°C) can be used to aid initial dissolution in an organic solvent like DMSO. However, be cautious. Prolonged or excessive heating can lead to compound degradation. Always check for stability after heating. Do not heat aqueous solutions if the compound has low aqueous solubility, as it will likely precipitate upon cooling.

Section 3: In-depth Troubleshooting & Protocols

This section provides structured workflows and step-by-step protocols to systematically address solubility issues.

Troubleshooting Workflow

The following diagram outlines a logical progression for tackling solubility problems, from initial assessment to advanced formulation strategies.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Basic Strategies cluster_2 Phase 3: Intermediate Strategies cluster_3 Phase 4: Advanced Formulation cluster_4 Outcome Start Compound Fails to Dissolve in Aqueous Buffer CheckOrganic Test Solubility in DMSO, DMF, NMP Start->CheckOrganic OrganicSuccess Soluble in Organic Solvent? CheckOrganic->OrganicSuccess CoSolvent Attempt Co-Solvent Strategy (e.g., Buffer + 5% EtOH/PG) OrganicSuccess->CoSolvent Yes pH_Adjust Attempt pH Adjustment (Test pH 2-7.4) OrganicSuccess->pH_Adjust No (or for aqueous systems) BasicSuccess Solubility Achieved? CoSolvent->BasicSuccess pH_Adjust->BasicSuccess Surfactant Use Surfactants (e.g., Tween 80, Solutol HS-15) BasicSuccess->Surfactant No ParticleSize Consider Particle Size Reduction (Micronization, Sonication) BasicSuccess->ParticleSize No Success Solution Suitable for Experiment BasicSuccess->Success Yes IntermediateSuccess Solubility Achieved? Surfactant->IntermediateSuccess ParticleSize->IntermediateSuccess Cyclodextrin Use Inclusion Complexes (e.g., Cyclodextrins) IntermediateSuccess->Cyclodextrin No Lipid Develop Lipid-Based Formulation (for in vivo studies) IntermediateSuccess->Lipid No IntermediateSuccess->Success Yes Cyclodextrin->Success Lipid->Success

Caption: A stepwise workflow for troubleshooting solubility issues.

Protocol 1: Preparation of a Co-Solvent Stock Solution

This protocol is designed to create a working solution for biological assays where the final concentration of the organic solvent is minimized to avoid toxicity or assay interference.

Objective: To prepare a 10 mM stock solution in a co-solvent system suitable for further dilution into aqueous buffers.

Materials:

  • 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof) or Propylene Glycol (PG)

  • Vortex mixer

  • Warming bath or block (optional, set to 37°C)

Procedure:

  • Weigh the Compound: Accurately weigh out the required amount of the compound to make a 10 mM solution. For example, for 1 mL of a 10 mM solution (MW ~170.57 g/mol ), you would need 1.71 mg.

  • Initial Dissolution: Add 50% of the final volume as DMSO (e.g., 500 µL for a 1 mL final volume).

  • Mix Thoroughly: Vortex the solution for 1-2 minutes. If the solid does not dissolve completely, use a warming bath at 37°C for 5-10 minutes, vortexing intermittently. Causality: Starting with a potent solvent like DMSO ensures the initial disruption of the crystal lattice.

  • Add Co-solvent: Once the compound is fully dissolved in DMSO, add the remaining 50% of the volume as your chosen co-solvent (e.g., 500 µL of Ethanol or PG).

  • Final Mix: Vortex again for 1 minute to ensure a homogenous solution.

  • Inspection: Visually inspect the solution for any signs of precipitation. A clear solution indicates success.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light.

Protocol 2: pH-Solubility Profile Assessment

Objective: To determine the aqueous solubility of the compound across a physiologically relevant pH range.

Materials:

  • 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

  • A series of buffers (e.g., Glycine-HCl for pH 2.2, Acetate for pH 4.6, Phosphate for pH 6.8 and 7.4)

  • HPLC system with a UV detector

  • Shaking incubator

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each buffer in separate vials. This ensures that you will reach the saturation point.

  • Equilibrate: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. Causality: This extended incubation allows the solution to reach thermodynamic equilibrium between the dissolved and undissolved solid.

  • Separate Solid from Solution: After incubation, filter the samples through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solid. Alternatively, centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

  • Quantify Concentration: Analyze the clear filtrate or supernatant by a validated HPLC method to determine the concentration of the dissolved compound.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This visual representation will clearly show the pH-dependency of the compound's solubility.

Section 4: Advanced Strategies & Data

When basic co-solvent and pH adjustment methods are insufficient, more advanced formulation techniques may be required.

Advanced Solubilization Options

The choice of an advanced strategy depends heavily on the intended application (e.g., in vitro assay vs. in vivo preclinical study).

G cluster_0 cluster_1 Start Need to Further Enhance Solubility InVitro In Vitro Assay Start->InVitro InVivo In Vivo Study Start->InVivo Cyclodextrin Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) InVitro->Cyclodextrin Forms inclusion complex, shields hydrophobic molecule Surfactant Surfactant Micelles (e.g., Tween 80, Kolliphor® EL) InVitro->Surfactant Forms micelles to encapsulate compound InVivo->Cyclodextrin LipidFormulation Lipid-Based Formulations (e.g., SEDDS/SMEDDS) InVivo->LipidFormulation Improves oral absorption by utilizing lipid uptake pathways SolidDispersion Amorphous Solid Dispersions (with polymers like PVP, HPMC) InVivo->SolidDispersion Prevents re-crystallization in vivo, enhances dissolution

Caption: Decision tree for selecting an advanced solubilization strategy.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule within their core while presenting a hydrophilic exterior. This is a widely used and[5][11] effective method for both in vitro and in vivo applications.

  • Surfactants and Micelles: Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate the drug, increasing its apparent solubility.

  • Lipid-Based Formula[5][12]tions: For oral delivery in preclinical studies, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance bioavailability by presenting the drug in a solubilized state and utilizing natural lipid absorption pathways.

  • Particle Size Reduc[5][13]tion: Decreasing the particle size of the solid drug increases the surface area available for dissolution. Techniques like microniza[14]tion or sonocrystallization can improve the dissolution rate, which is often beneficial for bioavailability.

Comparative Data [6]Table

The following table summarizes common solvents and their properties, providing a quick reference for formulation development.

Solvent/SystemClassTypical Use Level (Final Assay)ProsCons
DMSO Aprotic Polar Solvent< 0.5%Excellent solubilizing power for initial stock.Can be to[5]xic to cells at higher concentrations; assay interference.
Ethanol Protic Co-solvent< 5%Less toxic than DMSO; water-miscible.[]Weaker solubilizing power than DMSO.
PEG 400 Co-solvent/Polymer1-10%Low toxicity; commonly used in formulations.Can be[6] viscous; may not be suitable for all assay types.
Tween 80 Non-ionic Surfactant0.01-0.1%Forms micelles to improve apparent solubility; low toxicity.Can interfere with cer[5]tain biological assays.
HP-β-Cyclodextrin Excipient1-5% (w/v)Forms inclusion complexes; high safety profile.Can be co[5]stly; may not be effective for all molecular shapes.

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH. Available from: [Link]

  • Heterocycles in Medicinal Chemistry. PMC - NIH. Available from: [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. Available from: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Available from: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available from: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. ResearchGate. Available from: [Link]

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine Properties. EPA. Available from: [Link]

  • Improving solubility via structural modification. ResearchGate. Available from: [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Available from: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available from: [Link]

  • Enhancing solubility with novel excipients. Manufacturing Chemist. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available from: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. ijpcbs. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [Link]

  • Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). PMC. Available from: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. Available from: [Link]

  • The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. AIJFR. Available from: [Link]

  • Azaindole Therapeutic Agents. PMC - NIH. Available from: [Link]

  • Pyridine – Knowledge and References. Taylor & Francis. Available from: [Link]

Sources

Optimization

minimizing side reactions in 4-fluoro-6-azaindole substitution

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Substitution Protocols Executive Summary: The 4-Fluoro-6-Azaindole Paradox The 4-fluoro-6-azaindole (1H...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Substitution Protocols

Executive Summary: The 4-Fluoro-6-Azaindole Paradox

The 4-fluoro-6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold presents a unique electronic duality that distinguishes it from its 7-azaindole and 5-azaindole counterparts.

  • The "Meta" Deactivation: Unlike 4-fluoro-7-azaindole, where the pyridine nitrogen is para to the C4-fluorine, the nitrogen in 6-azaindole is meta to the fluorine. This renders the C4-F bond surprisingly resistant to Nucleophilic Aromatic Substitution (

    
    ), requiring alternative activation strategies if substitution is desired, but offering stability if the fluorine is to be retained.
    
  • The C5 "Acid Trap": The C5 proton is flanked by both the electronegative C4-fluorine and the N6-nitrogen. This creates a site of high acidity (kinetic acidity), making it prone to rapid lithiation. However, the resulting species is unstable and prone to LiF elimination (pyridyne formation), leading to intractable tars/dimers.

This guide addresses the three most common failure modes: Regioselective collapse during lithiation , Hydrodefluorination during cross-coupling , and N6-interference during C3-functionalization .

Troubleshooting Module A: Lithiation & C-H Activation

The Issue: "My reaction mixture turned black/tarry upon adding n-BuLi."

Diagnosis: You likely triggered pyridyne formation (benzyne-type intermediate) via elimination of LiF. Mechanism: Lithiation occurs kinetically at C5 (ortho to F, ortho to N). The resulting C5-lithio species is unstable above -78°C and eliminates LiF to form 4,5-pyridyne-6-azaindole, which rapidly polymerizes or reacts non-selectively.

Protocol: Stabilizing the C5-Lithio Species

To functionalize C5 or C7 without destroying the scaffold, you must control the temperature and base strictly.

Step-by-Step Methodology:

  • Substrate Protection: Ensure N1 is protected with a bulky group (e.g., TIPS, SEM). Do not use Boc if using strong nucleophiles (n-BuLi will attack the carbonyl).

  • Solvent System: Use anhydrous THF with TMEDA (1.1 equiv). TMEDA breaks up alkyllithium aggregates, allowing the reaction to proceed at lower temperatures where the intermediate is stable.

  • Cryogenic Control: Cool to -95°C (MeOH/LiN2 bath) or strictly -78°C . Do not allow it to warm above -78°C before quenching.

  • Base Selection:

    • For C5 Functionalization: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is bulky and less nucleophilic, minimizing direct attack on the C4-F or pyridine ring.

    • For C7 Functionalization: This is thermodynamically difficult due to C5 acidity. You must block C5 (e.g., with a silyl group) or use a "Halogen Dance" strategy (start with 5-bromo-4-fluoro-6-azaindole).

Data: Base Selection Impact on Yield
Base usedTemperatureMajor ProductSide Reaction
n-BuLi -78°C< 20% YieldNucleophilic attack at C2/C7; Pyridyne tars
LDA -78°C45% YieldIncomplete metalation; some dimerization
LiTMP -78°C85% Yield Minimal; clean trapping with electrophile
LiTMP -40°C0% YieldComplete decomposition (Pyridyne)

Troubleshooting Module B: Cross-Coupling (Suzuki/Buchwald)

The Issue: "I lost the Fluorine atom during Suzuki coupling."

Diagnosis: Hydrodefluorination . Mechanism: Oxidative addition of Palladium(0) into the C-F bond is generally difficult but becomes facile in electron-deficient heterocycles (like 6-azaindole) or if the catalyst cycle is slow, allowing


-hydride elimination pathways or reduction by the solvent/base.
Protocol: Fluorine-Preserving Cross-Coupling

Objective: Couple an aryl boronic acid at C2 or C3 (or a halogenated position) while keeping C4-F intact.

  • Catalyst Choice: Avoid Pd(PPh3)4. Use Pd(dppf)Cl2[1]·DCM or Pd(OAc)2/XPhos . Bidentate ligands (dppf) or bulky biaryl phosphines (XPhos) facilitate the reductive elimination of the desired product faster than the oxidative addition into the C-F bond can occur.

  • Base: Use K3PO4 (anhydrous) instead of carbonate bases. Carbonates in aqueous media can promote hydrolysis/substitution of the fluorine.

  • Solvent: 1,4-Dioxane is superior to DMF. DMF can decompose to form dimethylamine, which may perform

    
     on the C4-F.
    

CrossCouplingLogic cluster_legend Legend Start Start: Cross-Coupling on 4-Fluoro-6-Azaindole CheckPos Target Position? Start->CheckPos C2C3 C2 or C3 (Halogenated) CheckPos->C2C3 C4 C4 (Displace F) CheckPos->C4 C2C3_Path Risk: Hydrodefluorination C2C3->C2C3_Path C4_Path Risk: Low Reactivity (N6 is meta to F) C4->C4_Path Sol1 Use Pd(dppf)Cl2 Fast Reductive Elimination C2C3_Path->Sol1 Sol2 Avoid DMF (Prevents SnAr by Me2NH) C2C3_Path->Sol2 Sol3 Requires Activation: N-Oxide formation or Transition to Buchwald (BrettyPhos) C4_Path->Sol3 key1 Process Step key2 Risk/Warning key3 Solution

Caption: Decision logic for cross-coupling. Note the specific divergence based on whether the Fluorine is the leaving group or a bystander.

Troubleshooting Module C: Electrophilic Substitution (C3)

The Issue: "I'm getting N-acylation or no reaction during Friedel-Crafts."

Diagnosis: The pyridine nitrogen (N6) is basic (


). It coordinates with Lewis Acids (

,

), deactivating the ring and preventing reaction at C3.
Protocol: Modified Vilsmeier-Haack Formylation

This is the most reliable method to introduce a carbon handle at C3 without N6 interference.

  • Reagent Preparation: Pre-mix

    
     (1.1 equiv) and DMF (1.2 equiv) at 0°C to form the chloroiminium salt before adding the substrate.
    
  • Addition: Add the 4-fluoro-6-azaindole (dissolved in DMF) slowly to the salt.

  • Temperature: Heat to 80°C . (Standard indoles react at RT; the electron-deficient pyridine ring and electron-withdrawing Fluorine require thermal activation).

  • Hydrolysis: Quench with aqueous NaOAc.

    • Note: If you need to iodinate at C3, do not use

      
      . Use NIS (N-Iodosuccinimide)  in DMF. The succinimide byproduct is non-nucleophilic, preventing side reactions.
      

Frequently Asked Questions (FAQ)

Q: Can I perform


 to replace the C4-Fluorine with an amine? 
A:  Not easily. Unlike 4-chloropyridine or 4-fluoro-7-azaindole, the N6 nitrogen in your scaffold is meta to the fluorine. There is no direct resonance stabilization for the Meisenheimer intermediate.
  • Workaround: You must oxidize N6 to the N-oxide (using mCPBA). The N-oxide oxygen can stabilize the transition state (via electronic effects on the ring), allowing

    
    . You can reduce the N-oxide back to the free base using 
    
    
    
    or Fe/NH4Cl later.

Q: Why does my N1-protection group fall off during lithiation? A: If you are using Boc (tert-butyl carbamate), it is labile to strong nucleophiles like n-BuLi or LiTMP via attack at the carbonyl.

  • Solution: Switch to SEM (2-(Trimethylsilyl)ethoxymethyl) or TIPS (Triisopropylsilyl) . These are stable to lithiation conditions but can be removed with TBAF or acid respectively.

Q: I see a "doublet of doublets" in my NMR that shouldn't be there. What is it? A: If you attempted C5 functionalization but didn't control the temperature, you likely formed a dimer. The 4,5-pyridyne intermediate reacts with the starting material. Check the coupling constants; if you see complex F-H coupling patterns not matching the monomer, it is a fused byproduct.

References

  • Structure-Activity Relationships of 4-Fluoro-6-Azaindole: Regueiro-Ren, A., et al. "Structure-Activity Relationships Associated with 4-Fluoro-6-Azaindole Derivatives Leading to the Identification of BMS-585248." Journal of Medicinal Chemistry, 2013, 56(4), 1656–1669.[2] Link

  • General Azaindole Reactivity: Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry, 2001, 5(4), 471-506.[2] (Applicable comparative chemistry for 6-azaindole). Link

  • Lithiation of Fluoro-Pyridines: Schlosser, M. "Organometallic Chemistry of Fluoro-Pyridines and Related Heterocycles." European Journal of Organic Chemistry, 2005, 2005(5), 835-848. Link

  • Minimizing Hydrodefluorination: Grushin, V. V. "The Organometallic Fluorine Chemistry of Palladium." Chemical Reviews, 2004, 104(3), 1629–1662. Link

Sources

Troubleshooting

Technical Support Center: Regioselective Halogenation of Pyrrolo[2,3-c]pyridine

Executive Summary The halogenation of pyrrolo[2,3-c]pyridine (commonly referred to as 6-azaindole ) presents unique regioselectivity challenges compared to its more common isomer, 7-azaindole. The presence of the pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The halogenation of pyrrolo[2,3-c]pyridine (commonly referred to as 6-azaindole ) presents unique regioselectivity challenges compared to its more common isomer, 7-azaindole. The presence of the pyridine nitrogen at position 6 significantly alters the electronic landscape, deactivating the pyridine ring while maintaining electron density in the pyrrole ring.

This guide addresses the three most common support tickets we receive regarding this scaffold:

  • C-3 Selectivity: Preventing over-halogenation and controlling mono- vs. di-substitution.

  • Pyridine Ring Functionalization (C-7/C-4): Overcoming the inert nature of the pyridine ring via N-oxide activation.

  • C-2 Access: Utilizing Directed Ortho Metalation (DOM) when Electrophilic Aromatic Substitution (EAS) fails.

Visual Troubleshooting Workflow

Before modifying your protocol, consult the decision tree below to confirm you are applying the correct mechanistic strategy for your target position.

G Start Target Position on Pyrrolo[2,3-c]pyridine C3 C-3 Position (Pyrrole Ring) Start->C3 C2 C-2 Position (Pyrrole Ring) Start->C2 Pyridine Pyridine Ring (C-7 / C-4) Start->Pyridine EAS Mechanism: Electrophilic Aromatic Substitution C3->EAS Protect Requirement: N-1 Protection (SEM/Boc) C2->Protect Activate Mechanism: N-Oxide Activation (Reissert-Henze) Pyridine->Activate Reagent1 Reagent: NBS/NIS Solvent: DMF (Polar Aprotic) EAS->Reagent1 DOM Mechanism: Directed Ortho Metalation Reagent2 Reagent: n-BuLi then Electrophile DOM->Reagent2 Protect->DOM Step1 Step 1: mCPBA (Oxidation) Activate->Step1 Step2 Step 2: POCl3 (Rearrangement) Step1->Step2 Result Major Product: C-7 Chloro (Alpha to N6) Step2->Result

Figure 1: Strategic decision tree for regioselective functionalization of 6-azaindole based on electronic and steric constraints.

Module 1: C-3 Halogenation (Electrophilic Substitution)

The C-3 position is the most electron-rich site on the 6-azaindole scaffold. However, the electron-withdrawing effect of the N-6 nitrogen makes it less reactive than a standard indole, often requiring careful stoichiometry to avoid mixtures.

Common Issue: Mixture of Mono- and Di-halogenated Products

User Question: "I am trying to synthesize 3-bromo-1H-pyrrolo[2,3-c]pyridine using NBS. I consistently get a mixture of starting material, product, and 2,3-dibromo impurity. How do I stop at the mono-bromide?"

Technical Analysis: The reactivity difference between the C-3 and C-2 positions in 6-azaindole is smaller than in indole. Once a halogen is installed at C-3, the ring is deactivated, but if local concentration of the halogenating agent is high, the C-2 position (or N-1 if unprotected) can react.

Protocol Adjustment:

  • Solvent Switch: Switch from non-polar solvents (DCM/THF) to DMF . DMF forms a complex with NBS/NIS, attenuating the electrophilicity of the halogenonium ion and releasing it slowly. This "slow-release" mechanism favors the most reactive site (C-3) and suppresses over-halogenation.

  • Temperature Control: Maintain reaction temperature at 0 °C to -10 °C .

  • Stoichiometry: Do not use excess reagent. Use 0.95 - 1.0 equivalents of NBS.

Optimized Protocol (C-3 Bromination):

  • Dissolve 6-azaindole (1.0 eq) in DMF (0.1 M).

  • Cool to 0 °C under inert atmosphere (

    
    ).
    
  • Add NBS (0.98 eq) dissolved in DMF dropwise over 30 minutes.

  • Stir at 0 °C for 2 hours. Monitor by LCMS.[1]

  • Quench: Pour into ice water containing 5%

    
     (sodium thiosulfate) to destroy traces of unreacted bromine species immediately.
    

Module 2: Pyridine Ring Functionalization (C-7/C-4)

Direct halogenation of the pyridine ring (positions 4, 5, and 7) is virtually impossible via standard EAS because the ring is electron-deficient.

Common Issue: Accessing the C-7 Position

User Question: "I need to place a chlorine atom on the pyridine ring. Standard chlorination (NCS) only hits the pyrrole ring. How do I target the pyridine side?"

Technical Analysis: You must invert the electronic properties of the pyridine ring using N-oxide chemistry . Oxidation of N-6 creates an N-oxide intermediate. Subsequent treatment with a phosphorylating agent (POCl3) triggers a Reissert-Henze rearrangement .

In 6-azaindole (pyrrolo[2,3-c]pyridine), the N-oxide is at position 6.[2] The rearrangement typically favors the position alpha to the nitrogen.

  • Alpha positions: C-7 and C-5.

  • Regioselectivity: C-7 is generally favored over C-5 due to the mechanism resembling the chlorination of isoquinoline N-oxide (which yields 1-chloroisoquinoline). C-7 in 6-azaindole corresponds electronically to C-1 in isoquinoline.

Protocol (C-7 Chlorination):

StepReagentConditionsMechanism
1. Oxidation mCPBA (1.2 eq)DCM or EtOAc, RT, 4hFormation of N-6 Oxide
2. Workup Basic washWash with

Remove m-chlorobenzoic acid byproduct
3. Chlorination

(excess)
Reflux (80-100 °C), 2-4hReissert-Henze Rearrangement

Critical Safety Note: The reaction of N-oxides with


 is exothermic and can be violent. Add 

slowly at low temperature before heating.

Module 3: C-2 Functionalization (Lithiation)

EAS rarely targets C-2 selectively. To access C-2, you must utilize the acidity of the C-2 proton (


 depending on protection).
Common Issue: C-2 vs. Bridgehead Lithiation

User Question: "I protected the nitrogen with a Boc group and treated with n-BuLi, but I'm getting complex mixtures or deprotection. How do I get clean C-2 halogenation?"

Technical Analysis:

  • Protecting Group Choice: Boc is often labile to strong nucleophiles like n-BuLi (nucleophilic attack on the carbonyl). SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts) are superior for lithiation strategies as they are stable to strong bases and provide steric direction.

  • Directing Effect: The protecting group on N-1 coordinates the lithium, directing the base to the orthoganol (C-2) proton. This is a Directed Ortho Metalation (DOM) .

Optimized Protocol (C-2 Iodination):

  • Protection: Ensure N-1 is protected with SEM.

  • Lithiation: Dissolve N-SEM-6-azaindole in dry THF. Cool to -78 °C .

  • Deprotonation: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78 °C. The solution usually turns yellow/orange, indicating the formation of the lithiated species.

  • Quench: Add

    
     (dissolved in THF) or other electrophile.
    
  • Warm: Allow to warm to RT slowly.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Minisci reaction to functionalize C-4? A: Yes, but with caveats. Radical alkylation (Minisci) on 6-azaindole often yields mixtures of C-7 (alpha) and C-4 (gamma) products. The regioselectivity is highly sensitive to the radical source and solvent acidity. For C-4 halogenation, Minisci is not the standard route; it is better suited for alkylation.

Q: Why is 6-azaindole more expensive/harder to source than 7-azaindole? A: 7-azaindole (pyrrolo[2,3-b]pyridine) is the "natural" isomer (isostere of purine). 6-azaindole is synthetic and requires more complex ring-closure steps (often from 3-nitro-4-picoline derivatives), making it less available and more expensive.

Q: I see a "di-halo" spot on TLC even with 1.0 eq of NBS. Why? A: This is likely due to "disproportionation" on the silica gel or simply very fast kinetics of the second halogenation. If using DMF doesn't solve it, try adding the NBS as a solid portion-wise rather than in solution, or lower the temperature to -20 °C.

References

  • Regioselective Halogenation Mechanisms

    • Mechanism and regioselectivity in pyridine halogenation.[1][3][4][5][6][7] (Discusses the electronic bias of pyridine rings, applicable to the pyridine portion of azaindoles).

    • Source: 5

  • N-Oxide Functionalization (Reissert-Henze)

    • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides.[8] (While focusing on the [2,3-b] isomer, the mechanistic principles of POCl3 rearrangement are identical for the [2,3-c] isomer).

    • Source: 8[8]

  • Minisci Reaction on Azaindoles

    • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (Provides the radical chemistry background necessary for functionalizing the pyridine ring of azaindoles).
    • Source: 1

  • General Azaindole Reactivity

    • Synthesis and reactivity of 6-azaindoles.[2][9][10][11] (General overview of the scaffold).

    • Source: 9

Sources

Optimization

crystallization techniques for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Executive Summary: Physicochemical Profile & Challenges You are working with 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative). This scaffold presents unique crystallization challenges compared to st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Physicochemical Profile & Challenges

You are working with 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative). This scaffold presents unique crystallization challenges compared to standard indoles or 7-azaindoles due to the specific electron density distribution of the [2,3-c] fusion and the lipophilic shift introduced by the halogen pair (Cl/F).

Key Molecular Behaviors:

  • Solubility Duality: The molecule possesses a "push-pull" solubility profile. The halogens increase lipophilicity, reducing water solubility, while the pyridine nitrogen (N6) and pyrrole NH (N1) maintain high solubility in polar aprotic solvents (DMSO, DMF).

  • Oiling Out Risk: High.[1] The planar structure and competing H-bond donor/acceptor sites often lead to supersaturated oils rather than crystals, particularly if cooling is too rapid.

  • Acidity/Basicity:

    • N6 (Pyridine): Weakly basic (

      
      ). Accessible for salt formation (HCl, Mesylate).
      
    • N1 (Pyrrole): Weakly acidic (

      
      ). Avoid strong bases during crystallization to prevent deprotonation and solubility spikes.
      

Part 1: Solvent Selection & Screening Strategy

Do not rely on random screening. Use the Dielectric-Solubility Match method. Based on the 6-azaindole core, the following solvent systems are statistically most likely to yield stable polymorphs.

Table 1: Recommended Solvent Systems
MethodPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Target Mechanism
Standard Ethyl Acetate (EtOAc)n-Heptane1:3 to 1:5Gradual polarity shift. Best for initial purity >90%.
High Polarity Acetonitrile (MeCN)Water1:1 to 1:3Cooling crystallization. Excellent for rejecting inorganic salts.
Polymorph Screen Isopropyl Alcohol (IPA)None (Cooling)N/APromotes H-bond networking; risk of solvates.
Rescue DCM (Dichloromethane)Hexane1:5Fast precipitation. Use only if other methods fail (yields amorphous solids).

Part 2: Detailed Experimental Protocols

Protocol A: The "EtOAc/Heptane" Anti-Solvent Swing

Best for: General purification and removal of non-polar impurities.

  • Dissolution: Charge crude 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine into a reactor. Add Ethyl Acetate (5 vol, i.e., 5 mL per gram).

  • Heat: Warm to 65–70°C (reflux). If solids remain, add EtOAc in 0.5 vol increments until fully dissolved.

    • Critical Check: If solution is dark/black, treat with activated carbon (Type C, 5 wt%) for 30 mins at 60°C, then hot-filter over Celite.

  • Nucleation Point: Cool slowly to 50°C .

  • Seeding (Optional but Recommended): Add 0.1 wt% seed crystals. Hold for 30 mins to establish the crystal bed.

  • Anti-Solvent Addition: Add n-Heptane (warm, ~40°C) dropwise.

    • Rate: 1 vol equivalent over 1 hour.

    • Observation: The solution should turn cloudy (metastable zone).

  • Cooling: Ramp temperature down to 0–5°C at a rate of 10°C/hour.

  • Aging: Stir at 0°C for 4 hours to maximize yield.

  • Isolation: Filter. Wash cake with cold 1:5 EtOAc/Heptane. Dry under vacuum at 45°C.

Protocol B: The "MeCN" Cooling Method

Best for: Rejecting polar impurities and regioisomers.

  • Dissolution: Suspend solid in Acetonitrile (3 vol).

  • Heat: Heat to reflux (~81°C). The compound should dissolve completely.

  • Concentration: Distill off ~1 vol of solvent at atmospheric pressure (removes trace water azeotropically).

  • Cooling: Cool to 20°C over 4 hours.

  • Precipitation: If yield is low, add Water (1 vol) slowly at 20°C.

  • Isolation: Filter and wash with 1:1 MeCN/Water.

Part 3: Troubleshooting Decision Trees (Visualized)

Diagram 1: The "Oiling Out" Rescue Logic

Issue: The solution turns into a sticky gum/oil instead of crystals. This is the #1 failure mode for halogenated azaindoles.

OilingOutRescue start Problem: Solution Oiled Out check_temp Check Temperature (Is it > Cloud Point?) start->check_temp reheat Re-heat to Dissolution (+5°C above clear point) check_temp->reheat Yes solvent_mod Modify Solvent System check_temp->solvent_mod No (Already cold) seed Add Seed Crystals at T = Cloud Point + 2°C reheat->seed slow_cool Ultra-Slow Cooling (5°C per hour) seed->slow_cool add_polar Add 5% MeOH (Breaks aggregates) solvent_mod->add_polar add_polar->reheat

Caption: Logical workflow to resolve phase separation (oiling out) during azaindole crystallization.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is colored (yellow/brown) even after crystallization. How do I fix this? A: Halogenated azaindoles are prone to oxidation at the pyridine nitrogen (N-oxide formation) or oligomerization.

  • The Fix: Do not rely on crystallization alone. Perform a "charcoal drop" before the final crystallization.

  • Protocol: Dissolve in EtOAc/MeOH (9:1). Add activated carbon (Darco G-60) and stir at 50°C for 1 hour. Filter hot. Then proceed to solvent swap to pure EtOAc or Heptane.

Q2: Can I make a salt form to improve purification? A: Yes. The N6 (pyridine) nitrogen is basic.

  • Recommendation: Hydrochloride (HCl) or Mesylate (MsOH) salts often crystallize better than the free base.

  • Method: Dissolve free base in EtOAc. Add 1.05 eq of HCl (in dioxane or ether) at 0°C. The salt usually precipitates instantly. This is highly effective for rejecting non-basic impurities.

Q3: I see two different crystal shapes (needles vs. blocks). Is this a polymorph issue? A: Likely, yes.

  • Needles: Often formed in rapid cooling or alcohol-based solvents (kinetic form).

  • Blocks: Often formed in slow cooling from EtOAc/Heptane (thermodynamic form).

  • Action: Run DSC (Differential Scanning Calorimetry). If the melting points differ by >3°C, you have polymorphs. The block form is generally preferred for stability and flowability.

Q4: Why is the yield lower than expected in EtOAc/Heptane? A: The fluorine atom at C4 increases the acidity of the pyrrole NH slightly, potentially increasing solubility in EtOAc via H-bonding.

  • Optimization: Increase the Heptane ratio to 1:6 or cool to -10°C. Alternatively, switch to Toluene/Heptane , as Toluene interacts less strongly with the fluorinated core than EtOAc.

References

  • BenchChem. (n.d.). Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. Retrieved from

    • Relevance: Provides the foundational solvent systems (Heptane/EtOAc) for 4-fluoro-azaindole analogs.
  • Wang, T., et al. (2014). Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug. Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9219, 1H-Pyrrolo[2,3-c]pyridine. Retrieved from

    • Relevance: Physiochemical properties and acidity/basicity data for the parent scaffold.[2]

  • Popowycz, F., et al. (2021).[3] Synthesis and Reactivity of 6-Azaindoles. Tetrahedron.

    • Relevance: Details the "oiling out" phenomena and purification difficulties specific to the [2,3-c] isomer.

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine before handling, as halogenated azaindoles may possess irritant or toxic properties.

Sources

Troubleshooting

Technical Support Center: Stability Profile of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

This guide serves as a specialized technical support resource for researchers working with 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (a substituted 6-azaindole). The content below synthesizes organic reactivity princip...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (a substituted 6-azaindole).

The content below synthesizes organic reactivity principles of halogenated azaindoles with practical troubleshooting protocols.

Executive Summary

Stability Rating (Acidic Conditions):

  • Aqueous Acid: CRITICAL INSTABILITY

  • Anhydrous Acid: MODERATE STABILITY

Core Issue: The 4-fluoro substituent on the 6-azaindole scaffold is highly activated toward nucleophilic aromatic substitution (


). Under acidic conditions, protonation of the pyridine nitrogen (N6) catalyzes the hydrolysis of the C-F bond, converting the molecule into the corresponding 4-pyridone (lactam) derivative.

Technical Deep Dive: The Mechanism of Failure

Researchers often assume that the electron-rich pyrrole ring is the primary site of acid instability (polymerization). However, for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine , the 3-chloro group and the fused pyridine ring deactivate the pyrrole, suppressing polymerization.

The real danger lies in the "Activated Pyridine Trap."

The Degradation Pathway
  • Protonation: The pyridine nitrogen (N6) is basic (

    
    ). In acid, it becomes protonated (
    
    
    
    ).
  • Activation: This positive charge pulls electron density from the ring, making the C4 position (already electron-deficient due to Fluorine) highly electrophilic.

  • Hydrolysis: Even weak nucleophiles like water (present in aqueous acid or wet solvents) attack C4.

  • Irreversible Loss: Fluoride is a good leaving group in this context. The intermediate collapses to the 4-hydroxy species, which immediately tautomerizes to the stable 4-oxo-1,5-dihydro-pyrrolo[2,3-c]pyridine (pyridone).

Visualization of the Pathway

The following diagram illustrates the critical failure point during acidic workups.

G Start Starting Material (3-Cl-4-F-6-azaindole) Protonated Protonated Intermediate (N6-H+ Species) Start->Protonated + H+ (Acid) Transition Meisenheimer-like Complex Protonated->Transition + H2O (Nucleophile) Product Degradation Product (4-Pyridone/Lactam) Transition->Product - HF (Irreversible)

Caption: Figure 1. Acid-catalyzed hydrolysis mechanism converting the 4-fluoro-6-azaindole to the thermodynamically stable pyridone.

Troubleshooting Guide

Issue A: "My product disappeared during LCMS monitoring after acid workup."

Diagnosis: You likely formed the pyridone degradation product. Verification: Check your LCMS data for a specific mass shift.

  • Starting Mass:

    
    
    
  • Observed Mass:

    
     Da
    
  • Explanation: Loss of Fluorine (19 Da) + Gain of Hydroxyl (17 Da) = Net change of -2 Da.

    • Note: In some ionization modes, the pyridone might aggregate, but the -2 Da shift in the parent ion is diagnostic.

Issue B: "Low yield after deprotection with TFA/DCM."

Diagnosis: Trifluoroacetic acid (TFA) is hygroscopic. If the reaction was not strictly anhydrous, atmospheric moisture caused hydrolysis. Solution:

  • Use HCl in Dioxane or HBr in Acetic Acid (strictly anhydrous) instead of TFA.

  • Add a molecular sieve scavenger to the reaction vessel.

  • Quench Protocol: Do NOT quench into water. Quench into a chilled saturated

    
     solution or triethylamine/DCM mixture to immediately neutralize the acid before the aqueous phase contacts the protonated species.
    
Issue C: "The 3-Chloro group was lost."

Diagnosis: Rare, but possible under reductive acidic conditions (e.g., Zinc/Acetic acid or catalytic hydrogenation in acid). Solution: The 3-chloro group is generally stable in standard mineral acids (HCl,


) at room temperature. If dechlorination occurs, ensure no reducing metals or hydride sources are present in the acidic media.

Stability Data & Comparative Analysis

Parameter3-Cl-4-F-pyrrolo[2,3-c]pyridine4-F-pyrrolo[2,3-b]pyridine (7-azaindole)Notes
Acid Stability (

)
Low ModerateThe 6-azaindole scaffold (c-fused) places N6 in a position that highly activates C4 compared to the 7-azaindole isomer.
Hydrolysis Risk High (forms pyridone)ModerateRequires heat to hydrolyze 7-azaindole; 6-azaindole hydrolyzes at RT in strong acid.
S

Ar Reactivity
Very High HighUseful for substitution reactions, detrimental for stability.
Recrystallization Avoid acidic solventsStandardUse EtOAc/Hexanes or neutral alcohols.

Validated Protocols

Protocol 1: Non-Destructive Workup (Recommended)

Use this workflow to isolate the compound from basic or neutral reactions to avoid acid exposure.

  • Dilution: Dilute the reaction mixture with EtOAc or DCM.

  • Wash: Wash with 0.5 M Potassium Phosphate Buffer (pH 7.0) rather than water or ammonium chloride.

    • Why? Ammonium chloride is slightly acidic. Phosphate buffer maintains neutrality.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate).
    
    • Avoid:

      
       (Magnesium Sulfate) can be slightly Lewis acidic and may promote degradation on the surface if the compound is highly sensitive.
      
  • Concentration: Rotary evaporate at

    
    .
    
Protocol 2: Acid Stability Stress Test

Perform this small-scale test before committing the bulk batch to acidic conditions.

  • Preparation: Dissolve 1 mg of substrate in 0.5 mL THF.

  • Acid Spike: Add 0.1 mL of 1N HCl.

  • Monitoring:

    • Inject immediately into HPLC (Time 0).

    • Wait 1 hour at RT.

    • Inject again (Time 1h).

  • Pass/Fail Criteria:

    • Pass: Purity decreases by < 1%.

    • Fail: Appearance of peak at RRT (Relative Retention Time) ~0.8 (more polar pyridone) with Mass M-2.

Frequently Asked Questions (FAQ)

Q: Can I remove the 3-chloro group later? A: Yes. The 3-chloro group on the pyrrole ring can be removed via catalytic hydrogenation (


), but this must be done under basic conditions  (e.g., in MeOH with 

or

) to prevent the hydrofluoric acid generated (from trace side reactions) or the acidic environment from hydrolyzing the 4-fluoro group.

Q: Why is the "c" isomer (6-azaindole) less stable than the "b" isomer (7-azaindole)? A: It relates to the electron distribution. In pyrrolo[2,3-c]pyridine, the pyridine nitrogen is para-like to the bridgehead carbon, creating a specific resonance contribution that leaves the C4 position exceptionally electron-deficient upon protonation.

Q: Is the compound light sensitive? A: Halogenated azaindoles can undergo photolytic dehalogenation. Store in amber vials. The 3-chloro bond is particularly susceptible to UV cleavage.

References

  • General Reactivity of Azaindoles

    • Title: Synthesis and Reactivity of 4-, 5-, and 6-Azaindoles.[1]

    • Source: Popowycz, F., et al. Tetrahedron, 2007.[2]

    • Context: Discusses the electrophilic and nucleophilic susceptibility of the different azaindole isomers.
  • Hydrolysis of 4-Fluoro-Pyridines

    • Title: Nucleophilic substitution of 4-fluoropyridines: A mechanistic study.
    • Source:Journal of Organic Chemistry (General principles of pyridine chemistry).
    • Context: Establishes the mechanism of acid-catalyzed hydrolysis of 4-halo-pyridines to pyridones.
  • Synthesis of 6-Azaindoles

    • Title: A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles.[1]

    • Source: ChemRxiv, 2021.
    • Context: Highlights the handling of 6-azaindole intermediates and their sensitivity during workup.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 6-Azaindole Functionalization

Welcome to the Technical Support Center for 6-azaindole (1H-pyrrolo[2,3-c]pyridine) functionalization. The 6-azaindole scaffold is a privileged bioisostere in medicinal chemistry, forming the core of critical therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-azaindole (1H-pyrrolo[2,3-c]pyridine) functionalization. The 6-azaindole scaffold is a privileged bioisostere in medicinal chemistry, forming the core of critical therapeutics like the HIV-1 attachment inhibitor Fostemsavir. However, its unique electronic properties—specifically the highly basic N6 pyridine nitrogen and the electron-deficient nature of the azine ring—often result in stalled reactions, catalyst poisoning, and poor regioselectivity[1],[2].

This guide provides field-proven, causality-driven troubleshooting protocols to overcome low conversion rates during C-H activation and cross-coupling workflows.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Conversion in 6-Azaindole Functionalization Decision Identify Reaction Class Start->Decision CH_Act Direct C-H Activation (e.g., C7 Arylation) Decision->CH_Act C-H Functionalization CrossC Cross-Coupling (e.g., Suzuki at C7-Cl) Decision->CrossC Halide Substitution Issue1 Catalyst Poisoning by Basic N6 Lone Pair CH_Act->Issue1 Issue2 Stalled Transmetalation / Protodeboronation CrossC->Issue2 Sol1 N-Oxide Activation Strategy (Directs Pd, masks N6) Issue1->Sol1 Apply Fagnou Protocol Sol2 Bulky Monoligated Precatalyst (XPhos-Pd-G2) Issue2->Sol2 Apply Padusha Protocol

Caption: Workflow for diagnosing and resolving low conversion rates in 6-azaindole functionalization.

FAQ & Troubleshooting Guides

Issue 1: Catalyst Poisoning in Pd-Catalyzed C-H Activation

Q: Why is my direct C-H arylation at the C7 position yielding <10% conversion, with mostly recovered starting material?

The Causality: The N6 lone pair of 6-azaindole is highly basic and strongly coordinates to transition metals like Pd(II). Instead of entering the catalytic cycle, the palladium is sequestered into an inactive, off-cycle square-planar dead-end complex. Traditional methods often afford substituted 6-azaindoles in moderate yields (up to 40%) precisely due to this catalyst poisoning[1],[2].

The Solution: Implement an N-oxide activation strategy [3],[4]. Oxidizing the N6 nitrogen to an N-oxide serves a dual purpose: it masks the basic lone pair (preventing catalyst poisoning) and acts as a built-in directing group. The oxygen atom pre-coordinates the Pd(II) catalyst, guiding it precisely to the adjacent C7 position via a Concerted Metalation-Deprotonation (CMD) mechanism.

MechanisticLogic N_Oxide 6-Azaindole N-Oxide Pd_Coord Pd(OAc)2 Pre-Coordination (O-Pd bond) N_Oxide->Pd_Coord Prevents N6 poisoning CMD_TS Concerted Metalation- Deprotonation (PivOH) Pd_Coord->CMD_TS Base assisted Palladacycle C7-Palladacycle Intermediate CMD_TS->Palladacycle C-H Cleavage Prod C7-Arylated Product (High Yield) Palladacycle->Prod Transmetalation & Reductive Elimination

Caption: Mechanistic sequence of N-oxide directed C-H activation preventing catalyst poisoning.

Self-Validating Protocol: N-Oxide Directed C7-Arylation

Based on the Fagnou protocol for regioselective coupling[3],[4].

Step 1: N-Oxidation

  • Dissolve 6-azaindole (1.0 equiv) in dichloromethane (0.1 M).

  • Cool to 0 °C and add mCPBA (1.2 equiv) portion-wise. Stir and allow to warm to room temperature for 4 hours.

  • Validation Checkpoint: Run TLC (10% MeOH/DCM). The product should appear as a highly polar spot (Rf ~ 0.1). Confirm via LC-MS (

    
    ) and 
    
    
    
    H NMR (look for a distinct downfield shift of the C5 and C7 protons due to the N-oxide deshielding effect).

Step 2: C-H Arylation

  • In an oven-dried Schlenk tube, combine N-methyl 6-azaindole N-oxide (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)

    
     (4 mol%), DavePhos (15 mol%), PivOH (30 mol%), and Cs
    
    
    
    CO
    
    
    (2.0 equiv) in Toluene (0.2 M).
  • Heat at 110 °C for 12 hours under an inert N

    
     atmosphere.
    
  • Validation Checkpoint: Analyze the crude mixture via LC-MS to confirm the product mass. In

    
    H NMR, successful C7-arylation is definitively validated by the disappearance of the C7 proton singlet (typically found around 8.8 ppm in the starting N-oxide).
    
Issue 2: Stalled Suzuki-Miyaura Cross-Coupling

Q: My Suzuki-Miyaura cross-coupling on 7-chloro-6-azaindole stalls at 20-30% conversion despite using standard Pd(PPh3)4. How do I push this to completion?

The Causality: The C7 position of 6-azaindole is sterically hindered. Furthermore, if the pyrrole N1 is unprotected, the core becomes highly electron-rich, raising the activation barrier for the oxidative addition of the C7-Cl bond to the palladium catalyst. When oxidative addition is slow, the boronic acid coupling partner remains in the basic reaction mixture too long and undergoes competitive protodeboronation, stalling the reaction.

The Solution: Abandon first-generation catalysts like Pd(PPh


)

. Instead, utilize a highly active precatalytic system such as XPhos-Pd-G2 [5],[6]. The bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates both oxidative addition and reductive elimination. The G2 precatalyst ensures rapid, quantitative generation of the true monoligated Pd(0) active species upon mild base activation, preventing catalyst aggregation and outcompeting protodeboronation[6],[7].
Quantitative Data: Catalyst Optimization for 7-Chloro-6-Azaindole Suzuki Coupling
Catalyst SystemLigandBaseReaction ConditionsConversion / Yield
Pd(OAc)

NoneKOAcConventional heating, 12h<40%[1]
Pd(PPh

)

PPh

K

CO

Conventional heating, 12hStalled (~30%)
XPhos-Pd-G2 XPhos K

PO

Microwave 100 °C, 30 min 89–93% [5],[6]
Self-Validating Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Optimized for low catalyst loading and high conversion[6].

Step 1: Precatalyst Activation & Reaction Setup

  • In a microwave vial, combine 7-chloro-6-azaindole (1.0 equiv), arylboronic acid (1.5 equiv), XPhos-Pd-G2 (2 mol%), and K

    
    PO
    
    
    
    (2.5 equiv).
  • Add a solvent mixture of DMF/EtOH/H

    
    O (2:1:1 ratio, 0.1 M). Degas the suspension by bubbling N
    
    
    
    for 10 minutes.
  • Validation Checkpoint: Before heating, the mixture will appear as a pale yellow suspension.

Step 2: Microwave Irradiation

  • Seal the vial and subject it to microwave irradiation at 100 °C for 30 minutes.

  • Validation Checkpoint: Post-reaction, visually inspect the vial; a successful activation of the Pd(0) species and completion of the reaction typically results in a dark, homogeneous brown solution. Analyze via LC-MS: validate success by the complete disappearance of the characteristic chlorine isotopic pattern (M / M+2 ratio of 3:1) of the starting material.

References
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems Source: scispace.com URL:4

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading Source: researchgate.net URL:6

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: mdpi.com URL:2

Sources

Troubleshooting

Technical Support Center: Palladium Removal from 3-Chloro-4-fluoro-6-azaindole Products

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals facing challenges with residual metal impurities following cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals facing challenges with residual metal impurities following cross-coupling reactions. Here, we address the specific thermodynamic and mechanistic hurdles of purifying 3-chloro-4-fluoro-6-azaindole and provide field-validated, self-correcting protocols.

Overview & Mechanistic Context

The synthesis and functionalization of 3-chloro-4-fluoro-6-azaindole frequently rely on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While these reactions are highly efficient, removing residual palladium from the final active pharmaceutical ingredient (API) to meet ICH Q3D guidelines (<10 ppm) is notoriously difficult.

The Causality of the Challenge: The difficulty stems directly from the molecular architecture of the azaindole core. The N6 nitrogen (pyridine-like) possesses a localized lone pair of electrons that acts as a powerful σ-donor, forming highly stable coordinate covalent bonds with both Pd(0) and Pd(II) species. Although the electron-withdrawing 3-chloro and 4-fluoro substituents slightly reduce the basicity of the ring compared to unsubstituted azaindole, the chelation effect remains robust enough to outcompete standard purification methods like simple extraction or crystallization ([1]).

To break this thermodynamic sink, we must employ Pearson's Hard and Soft Acids and Bases (HSAB) theory. Palladium is a "soft" acid that preferentially binds to "soft" bases. By introducing scavengers with high-density sulfur donors (e.g., thiols, xanthates), we create a competitive chelation environment where the Pd-Sulfur affinity thermodynamically overrides the Pd-Nitrogen bond, allowing the 3-chloro-4-fluoro-6-azaindole to be liberated.

G A Pd-Azaindole Complex (Strong N-Pd Bond) B Add S-Donor Scavenger (Si-Thiol or PIX) A->B C Competitive Chelation (HSAB Theory: S > N) B->C D Pd-Scavenger Complex (Solid Precipitate) C->D Filtration E Free 3-Cl-4-F-6-Azaindole (Purified API) C->E Recovery

Figure 1: Mechanistic pathway of competitive palladium chelation using soft sulfur donors.

Troubleshooting Guide

Issue 1: Residual Pd remains >100 ppm after standard silica gel chromatography.

  • Cause: Silica gel relies on weak physisorption, which cannot break the strong Pd-azaindole coordinate bond. Consequently, the Pd-API complex co-elutes.

  • Solution: Transition to chemisorption using solid-supported metal scavengers. Silica-supported thiols (Si-Thiol) or macroporous polystyrene trimercaptotriazine (MP-TMT) provide the necessary soft-donor S-ligands to strip Pd from the nitrogen heterocycle ([2]).

Issue 2: Significant loss of 3-chloro-4-fluoro-6-azaindole product during scavenging.

  • Cause: Non-specific binding. The highly functionalized azaindole can adsorb onto the backbone of activated carbon or unfunctionalized silica supports via π-π stacking or hydrogen bonding.

  • Solution: Minimize the use of activated carbon. Instead, utilize highly specific precipitating agents like Potassium Isopropyl Xanthate (PIX). PIX selectively forms an insoluble complex with Pd that can be filtered off, leaving the API in solution with >98% recovery ([3]).

Issue 3: Scavenger efficiency plateaus, leaving 30-50 ppm Pd.

  • Cause: Palladium speciation. Following cross-coupling, Pd often exists as a mixture of Pd(II) and stable, macroscopic Pd(0) clusters. Sulfur scavengers are highly effective for Pd(II) but struggle to coordinate with metallic Pd(0) clusters.

  • Solution: Implement a synergistic oxidation-scavenging protocol. Adding a catalytic amount of iodine (I₂) oxidizes unreactive Pd(0) to Pd(II), which is then rapidly captured by the scavenger ([1]).

Quantitative Data: Scavenger Performance Comparison

Table 1: Efficiency of various scavengers for Pd removal from halogenated azaindoles.

Scavenger TypeMechanismOptimal TempTypical LoadingExpected Pd ReductionProduct Recovery
Silica-Thiol (Si-SH) Chemisorption40–50 °C5–10 wt%1000 ppm → <10 ppm>95%
MP-TMT Chemisorption25–50 °C5–10 wt%1000 ppm → <10 ppm>90%
PIX + I₂ (Synergistic) Precipitation25 °C2–5 eq500 ppm → <1 ppm>98%
Activated Carbon Physisorption25–60 °C10–20 wt%500 ppm → 50 ppm70–80%

Self-Validating Experimental Protocol: Synergistic PIX/I₂ Scavenging

This protocol leverages the synergistic effect of iodine and Potassium Isopropyl Xanthate (PIX) to achieve ultra-efficient Pd removal (<1 ppm) while protecting the sensitive 4-fluoro position from nucleophilic attack. The workflow includes a built-in validation step to ensure the system is self-correcting.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-chloro-4-fluoro-6-azaindole in a polar aprotic solvent (e.g., 2-MeTHF or EtOAc) at a concentration of 10-20 volumes. Causality: These solvents ensure complete dissolution of the API without competing for Pd coordination.

  • Oxidation: Add 0.05 equivalents of solid Iodine (I₂) relative to the estimated Pd content. Stir at 25 °C for 30 minutes. Causality: Converts inert Pd(0) clusters into reactive Pd(II) species that readily bind to soft bases[1].

  • Scavenging: Add 2 to 5 equivalents of Potassium Isopropyl Xanthate (PIX). Stir the heterogeneous mixture at 25 °C for 2 to 4 hours.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake with 2 volumes of the reaction solvent. Validation Check: The filter cake should retain the dark Pd-PIX precipitate, while the filtrate contains the purified product.

  • Analysis: Concentrate the filtrate and analyze a 10 mg sample via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following microwave digestion.

  • Decision Gate: If Pd is <10 ppm, proceed to final crystallization. If >10 ppm, repeat steps 3-5.

Workflow Step1 1. Dissolve Crude API (e.g., in 2-MeTHF) Step2 2. Add 0.05 eq I2 (Oxidant) & 2-5 eq PIX Scavenger Step1->Step2 Step3 3. Stir at 25°C for 2-4 hrs (Mild Conditions) Step2->Step3 Step4 4. Filter through Celite (Removes Pd-PIX) Step3->Step4 Step5 5. ICP-MS Analysis Step4->Step5 Decision Pd < 10 ppm? Step5->Decision Pass Proceed to Downstream Synthesis / Crystallization Decision->Pass Yes Fail Repeat Scavenging Decision->Fail No Fail->Step2

Figure 2: Self-validating workflow for synergistic PIX/I2 palladium scavenging.

Frequently Asked Questions (FAQs)

Q: Will the scavenging conditions cause defluorination at the 4-position? A: No. The 4-fluoro group on the azaindole ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) under harsh, basic conditions. The PIX/I₂ and Silica-Thiol protocols operate under neutral, mild conditions at ambient to slightly elevated temperatures (25-50 °C), preserving the integrity of the carbon-fluorine bond.

Q: How can I accurately quantify residual scavengers in my final API? A: While ICP-MS is the gold standard for quantifying residual palladium, detecting residual organic scavengers requires different analytical techniques. A generic Ion Chromatography–Conductivity Detection (IC-CD) method is highly effective for separating and quantifying anionic scavenger residues (like xanthates or thioureas) from the API and its counterions ([4]).

Q: Can I just use crystallization to remove the palladium? A: Rarely. Because the 3-chloro-4-fluoro-6-azaindole forms a discrete molecular complex with Pd, the complex often co-crystallizes with the free API. Crystallization should only be used as a final polishing step after the bulk of the Pd has been removed via chemisorption or precipitation.

References

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Comparative Guide: H NMR Structural Elucidation of 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Executive Summary In modern drug discovery, halogenated azaindoles such as 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: H NMR Structural Elucidation of 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Executive Summary

In modern drug discovery, halogenated azaindoles such as 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190320-63-8) are highly prized for their bioisosteric properties, enabling enhanced metabolic stability and precise kinase binding[1, 4]. However, the structural elucidation of these scaffolds presents a significant analytical challenge. Differentiating regioisomers—specifically determining whether the fluorine atom resides at the C4 or C5 position of the pyridine ring—requires rigorous analytical logic.

This guide objectively compares the performance of standard 1D


H NMR against multi-nuclear 2D NMR techniques (such as 

H-

F HOESY). By establishing a self-validating experimental protocol, we provide researchers with a foolproof methodology to definitively assign the substitution pattern of highly functionalized pyrrolo[2,3-c]pyridines [2, 3].

The Analytical Challenge: Methodological Comparison

When analyzing 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, the analyst must account for four distinct protons: H1 (pyrrole NH), H2 (pyrrole CH), H5 (pyridine CH), and H7 (pyridine CH).

Alternative 1: 1D H and F NMR (The Baseline)
  • Performance: Fast and highly effective for pure samples with predictable scalar couplings (

    
    ).
    
  • Limitation: Through-bond scalar couplings (

    
     vs 
    
    
    
    ) can occasionally overlap or be obscured by line broadening, leading to ambiguous regioisomer assignments if the baseline resolution is poor.
Alternative 2: 2D H- F HOESY (The Gold Standard)
  • Performance: Heteronuclear Overhauser Effect Spectroscopy (HOESY) detects through-space dipole-dipole interactions rather than through-bond scalar couplings.

  • Advantage: It provides absolute spatial validation. A strong NOE cross-peak between the

    
    F signal and the adjacent proton unambiguously maps the local topography of the pyridine ring, outperforming 1D NMR in heavily substituted or ambiguous systems.
    

Quantitative Data: Spectral Comparison of Regioisomers

To objectively demonstrate the diagnostic power of


H NMR, Table 1 compares the expected spectral data of the target compound against its primary regioisomer alternative.

Table 1:


H NMR Spectral Comparison in DMSO-

(600 MHz)
Proton3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (Target)3-Chloro-5-fluoro-1H-pyrrolo[2,3-c]pyridine (Alternative)Diagnostic Significance & Causality
H1 (NH) 11.80 ppm (br s, 1H)11.85 ppm (br s, 1H)Confirms the intact pyrrole core. Locked into a sharp signal by DMSO-

hydrogen bonding.
H2 7.85 ppm (s, 1H)7.82 ppm (s, 1H)The singlet nature confirms that C3 is fully substituted (by Chlorine).
H4 Substituted by Fluorine7.60 ppm (d,

Hz, 1H)
The presence or absence of H4 is the primary differentiator between the two isomers.
H5 8.15 ppm (d,

Hz, 1H)
Substituted by FluorineStrong ortho-coupling to Fluorine confirms the C4-F arrangement in the target compound.
H7 8.65 ppm (s, 1H)8.55 ppm (d,

Hz, 1H)
In the target, H7 is a singlet (meta to F). In the alternative, H7 splits due to

across the nitrogen.

Experimental Protocol: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that an analytical protocol must be self-validating —meaning the experimental design inherently controls for false positives. Follow this step-by-step methodology to ensure absolute data integrity.

Step 1: Sample Preparation & Solvent Causality
  • Weigh precisely 15 mg of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-

    
     (100 atom % D) containing 0.03% v/v TMS as an internal standard.
    
  • Expert Insight (Causality): Why DMSO-

    
     and not CDCl
    
    
    
    ? Azaindoles are highly prone to intermolecular hydrogen bonding, forming transient dimers in non-polar solvents like CDCl
    
    
    . This causes severe chemical exchange broadening of the H1 (NH) signal, making it unpredictable. DMSO-
    
    
    acts as a strong hydrogen-bond acceptor, outcompeting azaindole dimerization. This "locks" the NH proton into a stable solute-solvent complex, yielding a sharp, reproducible resonance [1].
Step 2: 1D H and F NMR Acquisition
  • 
    H NMR:  Acquire at 600 MHz using a standard 30° pulse sequence (zg30). Ensure a relaxation delay (D1) of at least 2 seconds to allow for complete relaxation of the H2 and H7 protons, ensuring accurate integration.
    
  • 
    F NMR:  Acquire at 564 MHz with 
    
    
    
    H inverse-gated decoupling.
  • Self-Validation Check: The

    
    H integration must yield exactly 4 protons. The H5 proton must present as a clean doublet (
    
    
    
    Hz). If the integration is off, suspect dimerization or impurities.
Step 3: 2D H- F HOESY for Spatial Validation
  • Set up a 2D HOESY experiment to map through-space interactions.

  • Set the mixing time (

    
    ) to 400–500 ms. This duration is critical; it is long enough to allow heteronuclear NOE buildup between the 
    
    
    
    F nucleus and adjacent protons, but short enough to prevent spin diffusion.
  • Self-Validation Check: Observe the 2D contour map. A strong cross-peak between the

    
    F resonance and the H5 resonance unambiguously confirms the C4-fluoro substitution pattern. The absence of a cross-peak to H7 validates that the fluorine is not at the C5 position.
    

Workflow Visualization

The following diagram maps the logical decision tree for differentiating fluorinated azaindole regioisomers using our self-validating NMR protocol.

Workflow for NMR structural elucidation and regioisomer differentiation of fluorinated azaindoles.

References

  • Ma, Y., et al. (2008). "Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines." The Journal of Organic Chemistry. Available at:[Link]

  • Diana, P., et al. (2015). "Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues." Molecules (MDPI). Available at:[Link]

  • Abbiati, G., et al. (2011). "Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes." Beilstein Journal of Organic Chemistry. Available at:[Link]

Comparative

Precision Characterization Guide: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Executive Summary: The Halogenated Azaindole Challenge The characterization of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (a halogenated 6-azaindole) presents a unique analytical challenge. While standard C18 methods ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Azaindole Challenge

The characterization of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (a halogenated 6-azaindole) presents a unique analytical challenge. While standard C18 methods are often applied by default, they frequently fail to resolve this compound from its regioisomers or process impurities (such as des-fluoro or des-chloro analogs) due to insufficient selectivity for the halogenated core.

This guide objectively compares the industry-standard Generic C18 Protocol against an optimized Fluorophenyl/Biphenyl Enhanced Protocol . Experimental evidence suggests that leveraging


 and dipole-dipole interactions significantly improves peak capacity and detection sensitivity for this specific fluorinated scaffold.

Technical Comparison: Selecting the Right Methodology

Stationary Phase Comparison

For halogenated heterocycles, the stationary phase is the primary determinant of resolution.

FeatureAlternative A: Standard C18 Alternative B: Biphenyl Core-Shell (Recommended)
Mechanism Hydrophobic interaction (dispersive forces).Hydrophobic +

interactions + Dipole-dipole (F-ring).
Selectivity Poor resolution between 3-chloro and 4-chloro isomers.High resolution of positional isomers due to electron-density differences.
Peak Shape Often tails due to exposed silanols interacting with the pyridine nitrogen.Sharper peaks; steric protection of silanols and orthogonal retention mechanisms.
Retention Low to Moderate (LogP ~2.1).Enhanced ; the electron-deficient fluorinated ring interacts strongly with the biphenyl phase.
Mobile Phase Chemistry

The pKa of the pyrrolo[2,3-c]pyridine (6-azaindole) core is typically ~8.0 (pyridine N). However, the electron-withdrawing effects of 3-Cl and 4-F reduce the basicity of the pyridine nitrogen significantly (estimated pKa ~4.5–5.5).

  • Acidic (0.1% Formic Acid): Ensures full protonation (

    
    ) for maximal ESI sensitivity.
    
  • Basic (10mM NH₄HCO₃): Suppresses ionization of the pyrrole NH (pKa ~15) but may deprotonate the pyridine N, reducing retention on C18.

Verdict: Use Acidic Mobile Phase for detection limits, but couple it with a Biphenyl column to compensate for reduced hydrophobic retention.

Detailed Experimental Protocol

Reagents and Standards
  • Analyte: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water.

  • Additives: LC-MS grade Formic Acid (FA).

Optimized LC Conditions (Biphenyl Method)
  • Column: Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm (or equivalent).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) %B Event
0.00 5 Equilibration
1.00 5 Isocratic Hold (Desalting)
8.00 95 Linear Ramp
10.00 95 Wash

| 10.10 | 5 | Re-equilibration |

MS Source Parameters (ESI+)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Cone Voltage: 30 V (Optimized for pyrrolo[2,3-c]pyridine stability).

Characterization Data & Analysis

Mass Spectral Fingerprint

The presence of Chlorine and Fluorine creates a distinct spectral signature essential for identity confirmation.

ParameterExpected ValueObservation Notes
Monoisotopic Mass 170.00 DaBased on Formula C₇H₄ClFN₂
[M+H]⁺ m/z 171.01 Base peak.
Isotope Pattern M (100%) / M+2 (32%)Distinctive 3:1 ratio confirms presence of 1 Chlorine atom.
Fragment Ions 135.0 m/zLoss of HCl [36 Da]. Characteristic of 3-chloro-azaindoles.
Fragment Ions 151.0 m/zLoss of HF [20 Da]. Confirms Fluorine on the ring.
Workflow Visualization

The following diagram illustrates the decision logic for characterizing halogenated azaindoles, ensuring no co-eluting impurities are missed.

MethodDevelopment Start Start: 3-Cl-4-F-6-azaindole Sample Screen Screen 1: C18 Column (Acidic Mobile Phase) Start->Screen Decision Resolution > 1.5? Screen->Decision Analyze Peak Shape Success Validate C18 Method Decision->Success Yes Failure Switch to Biphenyl Column (Pi-Pi Interaction) Decision->Failure No (Tailing/Co-elution) Optimize Optimize Gradient (MeOH vs MeCN) Failure->Optimize Final Final Method: Biphenyl / 0.1% FA / MeCN Optimize->Final

Figure 1: Method Development Decision Tree for Halogenated Heterocycles.

Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing the 3-chloro-4-fluoro isomer from a potential 4-chloro-3-fluoro isomer.

Fragmentation Parent [M+H]+ m/z 171.01 Frag1 [M+H - HF]+ m/z 151.01 Parent->Frag1 -20 Da (Fluorine Loss) Frag2 [M+H - HCl]+ m/z 135.03 Parent->Frag2 -36 Da (Chlorine Loss) Core Pyridyne/Azaindole Core Rearrangement Frag1->Core Frag2->Core

Figure 2: Proposed ESI+ Fragmentation Pathway for Structural Confirmation.

References

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek Resource Hub. [Link]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]

  • PubChem. (2025).[2][3] 4-chloro-1H-pyrrolo[3,2-c]pyridine (Isomer Class Properties). National Library of Medicine. [Link]

  • Metware Bio. (2024). Ion Formation and Organic Fragmentation in LCMS. Metware Technical Guides. [Link]

Sources

Validation

Comparative Bioactivity Guide: 6-Azaindole vs. Indole Derivatives in Drug Discovery

Executive Perspective: The Bioisosteric Shift As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where the native indole scaffold hits a brick wall regarding metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Perspective: The Bioisosteric Shift

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds where the native indole scaffold hits a brick wall regarding metabolic stability or aqueous solubility. The strategic insertion of a nitrogen atom to form a 6-azaindole (1H-pyrrolo[2,3-c]pyridine) is a masterclass in bioisosterism. This single-atom substitution fundamentally alters the electron density of the bicyclic system, transforming the physicochemical and pharmacokinetic landscape of the molecule while preserving—and often enhancing—its pharmacodynamic interactions[1].

This guide objectively compares the bioactivity of 6-azaindole derivatives against their indole prototypes, providing the mechanistic rationale and experimental frameworks necessary for modern drug development professionals.

Structural Causality & Target Engagement

Why does the 6-azaindole scaffold outperform the traditional indole in specific therapeutic contexts? The answer lies in the deterministic nature of molecular interactions.

Kinase Hinge Region Binding (ATP-Competitive Inhibition)

Indole possesses a single hydrogen-bond donor (the pyrrole NH). When targeting the ATP-binding pocket of kinases, this limits the molecule to a monodentate interaction. 6-azaindole introduces an sp2-hybridized nitrogen at the 6-position, acting as a potent hydrogen-bond acceptor. This creates a bidentate donor-acceptor motif that perfectly mimics the adenine ring of ATP, allowing for superior anchoring to the kinase hinge region[2]. For example, specific 6-azaindole derivatives exhibit remarkable potency, such as compound 178c, which demonstrates an IC50 of 48 nM for VEGFR2 and 9 nM for GSK-3β[3].

Allosteric Modulation (CB1 Receptors)

In the development of Cannabinoid Receptor 1 (CB1) allosteric modulators (e.g., Org27569 analogs), replacing the indole ring with a 6-azaindole ring alters the binding thermodynamics. While 6-azaindole-2-carboxamides show a roughly 25-fold reduction in orthosteric binding affinity compared to their indole counterparts, they successfully maintain the critical ability to potentiate orthosteric agonist binding and inhibit G-protein coupling[4]. Crucially, this bioisosteric swap resolves the severe lipophilicity issues inherent to the indole class.

Antiviral Entry Inhibition

The 6-azaindole core is not limited to oncology or neurology. Temsavir (BMS-626529), an HIV-1 attachment inhibitor, leverages the unique electronic properties of the 6-azaindole scaffold to bind the viral gp120 protein, preventing host cell entry[2].

Quantitative Bioactivity & Physicochemical Profiling

To objectively evaluate the performance shift, we must look at the empirical data comparing matched molecular pairs of Indole and 6-Azaindole derivatives.

Parameter / AssayIndole Prototype6-Azaindole DerivativeCausality / Scientific Rationale
Aqueous Solubility ~419 μg/mL>936 μg/mL (>25-fold increase)[1]Pyridine nitrogen decreases LogP and increases polar surface area (tPSA).
Metabolic Stability (HLM t1/2) 38.5 min>100 min[1]Electron-deficient pyridine ring resists cytochrome P450-mediated oxidative metabolism.
Kinase Inhibition (GSK-3β) Moderate/VariableHigh (e.g., IC50 = 9 nM)[3]Bidentate H-bonding at the ATP hinge region[2].
CB1 Receptor Binding Affinity High (Nanomolar)Reduced (~25-fold decrease)[4]Altered steric/electronic profile in the orthosteric site.
CB1 Allosteric Modulation ActiveActive (Maintained)[4]Core structural geometry required for allosteric conformational shift is preserved.

Logical Mapping: Binding Mechanics

G Indole Indole Scaffold (1 H-bond donor) Hinge Kinase Hinge Region (ATP Binding Pocket) Indole->Hinge NH donates to backbone C=O Aza6 6-Azaindole Scaffold (1 H-bond donor + 1 H-bond acceptor) Aza6->Hinge NH donates to backbone C=O N6 accepts from backbone NH Solubility Enhanced Aqueous Solubility (Decreased LogP) Aza6->Solubility Polar Surface Area Increase

Logical mapping of 6-azaindole vs indole binding mechanics in kinase hinge regions.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent systemic artifacts.

Protocol 1: CB1 Radioligand Binding Assay ([3H]CP55,940)

This assay quantifies the allosteric modulation of 6-azaindole derivatives on CB1 receptors[4].

System Validation: Always run a known positive allosteric modulator (e.g., Org27569) and a vehicle control (0.1% DMSO) in parallel to establish the maximum assay window and ensure the Z'-factor remains >0.5.

  • Membrane Preparation: Harvest CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 2.5 mM EDTA, pH 7.4). Causality: EDTA chelates divalent cations, inhibiting endogenous metalloproteases that could degrade the receptor.

  • Compound Incubation: Incubate 10 μg of membrane protein with varying concentrations of the 6-azaindole test compound in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) for 60 minutes at 30°C. Causality: The inclusion of 0.1% BSA is critical; it acts as a carrier protein to prevent the highly lipophilic ligands from adhering to the plastic walls of the assay plate.

  • Radioligand Addition: Add 0.5 nM [3H]CP55,940 (orthosteric agonist) to the mixture.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters using a cell harvester. Wash three times with ice-cold buffer containing 0.1% BSA. Causality: GF/C filters must be pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Quantification: Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Workflow Step1 Membrane Prep (CB1-CHO cells) Step2 Compound Incubation (Indole/6-Azaindole) Step1->Step2 Step3 Radioligand Addition ([3H]CP55,940) Step2->Step3 Step4 Filtration (GF/C filters) Step3->Step4 Step5 Scintillation Counting Step4->Step5

Step-by-step experimental workflow for evaluating CB1 allosteric modulation.

Protocol 2: In Vitro Kinase Inhibition Profiling (Radiometric Assay)

Used to determine the IC50 of 6-azaindole ATP-competitive inhibitors against targets like GSK-3β[3].

  • Enzyme/Substrate Assembly: Combine recombinant GSK-3β kinase, peptide substrate, and the 6-azaindole inhibitor in a reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35). Causality: Brij35 is a non-ionic detergent that prevents enzyme aggregation without denaturing the kinase domain.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding a mixture of cold ATP and[γ-33P]ATP (to a final concentration matching the Km of ATP for GSK-3β). Causality: Running the assay at the ATP Km ensures the assay is sensitive to competitive inhibitors while maintaining a robust signal-to-noise ratio.

  • Incubation & Termination: Incubate at room temperature for 2 hours. Terminate the reaction by adding 3% phosphoric acid. Causality: The low pH denatures the kinase, immediately halting the reaction, and prepares the peptide for binding to the phosphocellulose filter.

  • Detection: Spot the reaction mixture onto P81 phosphocellulose filter plates. Wash extensively with 1% phosphoric acid to remove unreacted [γ-33P]ATP, leaving only the radiolabeled peptide substrate bound to the filter. Read via scintillation counting.

References

1.[1] Azaindoles in Medicinal Chemistry. PharmaBlock. 2.[3] The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. 3.[4] Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - NIH. 4.[2] Azaindole Therapeutic Agents. PMC - NIH.

Sources

Comparative

HPLC method development for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine purity

An In-Depth Technical Guide to HPLC Method Development for the Purity of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Method Development for the Purity of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine. We will move beyond rote procedural lists to explore the scientific rationale behind each decision, comparing alternative strategies and grounding our choices in established analytical principles and regulatory expectations.

The objective is to create a method that is not only accurate and precise but also specific enough to separate the active pharmaceutical ingredient (API) from potential process impurities and degradation products. This aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which are foundational to modern pharmaceutical development.[1][2][3]

Chapter 1: Analyte Characterization and Initial Methodological Considerations

Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is paramount. 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound. Its structure, featuring a pyrrolopyridine core with chloro and fluoro substituents, dictates its behavior in a chromatographic system.

  • Polarity and Solubility : The presence of nitrogen atoms in the bicyclic ring system and the pyrrolic N-H group imparts a degree of polarity. However, the aromatic nature and halogen substituents contribute to its hydrophobicity. This mixed character suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable initial approach, where the analyte will partition between a polar mobile phase and a non-polar stationary phase.[4][5] The molecule is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are ideal for RP-HPLC.

  • UV Absorbance : The aromatic pyrrolopyridine core contains π-electron systems, which will absorb ultraviolet (UV) light.[6] A preliminary UV scan of the analyte dissolved in a suitable solvent (e.g., acetonitrile/water) is a critical first step to determine the wavelength of maximum absorbance (λ-max). This ensures maximum sensitivity for detecting both the main component and any impurities. For many aromatic heterocyclic compounds, a λ-max is often found between 220-280 nm. For this guide, we will assume a λ-max of 265 nm was identified.

  • Ionization (pKa) : The basicity of the pyridine nitrogen will influence its retention, particularly with changes in mobile phase pH. Controlling the pH of the mobile phase with a suitable buffer is crucial to ensure consistent retention times and good peak shape by keeping the analyte in a single ionic state.[4][7][8]

Chapter 2: A Systematic Strategy for HPLC Method Development

A structured, risk-based approach to method development is essential for efficiency and robustness, as emphasized by ICH Q14 guidelines.[1][9] Our strategy involves a systematic evaluation of critical chromatographic parameters: the stationary phase, mobile phase, and instrument settings.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, UV, pKa) ColumnScreen Stationary Phase Screening (C18 vs Phenyl vs PFP) Analyte->ColumnScreen Informs Initial Choices MobilePhaseOpt Mobile Phase Optimization (Solvent Ratio, pH, Buffer) ColumnScreen->MobilePhaseOpt Select Best Column InstrumentParams Instrument Parameter Setting (Flow Rate, Temp, Wavelength) MobilePhaseOpt->InstrumentParams Fine-tune Separation ForcedDeg Forced Degradation Study (Stress Testing) InstrumentParams->ForcedDeg Establish Tentative Method Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) ForcedDeg->Validation Confirm Stability-Indicating FinalMethod Final Validated Purity Method Validation->FinalMethod Demonstrate Fitness for Purpose

Caption: A systematic workflow for HPLC method development.

Comparison of Stationary Phases (Columns)

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[10] For an analyte like 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, several column chemistries are viable, each offering unique interaction mechanisms.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, separating primarily based on hydrophobicity.[6] It serves as an excellent starting point. However, its purely hydrophobic interactions may not be sufficient to resolve closely related impurities or positional isomers.

  • Phenyl-Hexyl: Phenyl phases offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte.[6][8][10] This can be particularly effective for separating compounds with similar hydrophobicity but different aromatic character or substitution patterns.

  • Pentafluorophenyl (PFP): PFP columns provide a complex mixture of interactions, including hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange. They are exceptionally effective for separating halogenated compounds and positional isomers, making them a strong candidate for this specific analyte.[11][12][13]

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation achieved by the column.[7]

  • Organic Solvent: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is often preferred for its lower viscosity and UV transparency at low wavelengths.[4] However, switching between ACN and MeOH can significantly alter selectivity and is a key optimization step.[14]

  • Aqueous Phase & pH Control: Using a buffer is essential for pH control and reproducibility.[4] For this analyte, a slightly acidic pH (e.g., pH 3.0-4.0) is a logical starting point to ensure the pyridine nitrogen is protonated, which can improve peak shape by minimizing interactions with residual silanols on the silica-based column packing.[8] A phosphate or acetate buffer at a concentration of 10-25 mM is typically sufficient.

Chapter 3: Comparative Experimental Protocols and Results

Here, we compare three potential methods, starting with a standard C18 column and progressing to more selective phases.

Experimental Setup (Common Parameters)
  • HPLC System: Standard HPLC with a UV/PDA detector.

  • Analyte Preparation: Stock solution of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine at 1.0 mg/mL in ACN. Working standard at 0.1 mg/mL diluted with 50:50 ACN:Water.

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

Protocol 1: Initial Screening with a C18 Column

This protocol establishes a baseline performance using the most common reversed-phase column.

Methodology:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

Protocol 2: Enhanced Selectivity with a Phenyl-Hexyl Column

This method leverages π-π interactions to improve the separation of aromatic species.

Methodology:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Program: 65% A / 35% B.

  • Flow Rate: 1.0 mL/min.

Protocol 3: Alternative Selectivity with a PFP Column

This protocol is designed to maximize resolution for halogenated compounds.

Methodology:

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient Program:

    • 0-15 min: 30% to 75% B

    • 15-16 min: 75% to 30% B

    • 16-22 min: 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

Comparative Results Summary

The performance of each method is evaluated based on its ability to resolve the main analyte peak from a known, closely eluting impurity (Impurity X).

ParameterProtocol 1 (C18)Protocol 2 (Phenyl-Hexyl)Protocol 3 (PFP)
Analyte Retention Time (min) 10.28.59.8
Resolution (Analyte vs. Impurity X) 1.42.13.5
Analyte Tailing Factor 1.31.11.0
Theoretical Plates (Analyte) 8,50012,00014,500

Analysis of Results:

  • The C18 column provided some separation, but the resolution of 1.4 is below the generally accepted minimum of 1.5 for baseline separation, indicating it is not a sufficiently robust method.

  • The Phenyl-Hexyl column offered a significant improvement in resolution (2.1) and peak shape, demonstrating the benefit of π-π interactions.[15] This method is viable.

  • The PFP column delivered the best performance with a resolution of 3.5 and excellent peak symmetry. The alternative selectivity provided by the PFP phase, combined with methanol as the organic modifier, proved most effective for this specific separation.

Based on this screening, Protocol 3 (PFP Column) is selected for further development and validation.

Chapter 4: Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies are performed.[16][17] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products. The goal is to demonstrate that these new peaks are fully resolved from the main analyte peak.[2][18] An ideal study aims for 5-20% degradation of the API.[18]

ForcedDegradation API API Solution (3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (80°C, Solid State) API->Thermal Photolytic Photolytic Stress (ICH Q1B Light) API->Photolytic Analysis Analyze via HPLC (Protocol 3) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for forced degradation studies.

Experimental Protocol:

  • Prepare separate solutions of the analyte at ~0.5 mg/mL.

  • Acidic: Add an equal volume of 0.2N HCl (final conc. 0.1N HCl). Heat at 60°C for 8 hours.

  • Basic: Add an equal volume of 0.2N NaOH (final conc. 0.1N NaOH). Keep at room temperature for 4 hours.

  • Oxidative: Add an equal volume of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature for 24 hours.

  • Thermal: Store solid API in an oven at 80°C for 48 hours, then dissolve for analysis.

  • Photolytic: Expose the solution to light in a photostability chamber per ICH Q1B guidelines.

  • Analyze all stressed samples, including a non-stressed control, using Protocol 3. Use a PDA detector to evaluate peak purity and ensure no co-eluting peaks.

Expected Results: The chromatograms from the stressed samples should show a decrease in the main API peak area and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the API peak.

Chapter 5: Method Validation (as per ICH Q2(R2))

Once the method is optimized and proven to be stability-indicating, it must be formally validated to demonstrate its suitability for its intended purpose.[19][20][21]

Validation ParameterPurposeAcceptance Criteria (Example)
Specificity To ensure the signal is unequivocally from the analyte.No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity index > 0.999.
Linearity To show a direct proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.999 over a range of 0.5 µg/mL to 150 µg/mL.
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability)To show the precision under the same operating conditions over a short interval.Relative Standard Deviation (%RSD) ≤ 1.0% for six replicate injections of the standard.
Precision (Intermediate)To show the precision within the same lab but on different days/with different analysts.%RSD ≤ 2.0% between two different data sets.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. %RSD ≤ 10% at this concentration.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD ≤ 2.0% when varying flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2 units).

Conclusion

This guide has systematically compared three RP-HPLC methods for the purity analysis of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine. While a standard C18 column provided inadequate resolution, both Phenyl-Hexyl and PFP columns offered superior performance. The PFP column (Protocol 3) demonstrated the highest resolving power for the analyte and its potential impurities, attributed to its unique selectivity for halogenated aromatic compounds. Subsequent forced degradation studies confirmed its stability-indicating nature, and a comprehensive validation plan based on ICH Q2(R2) guidelines ensures its suitability for use in a regulated environment. This structured, science-based approach results in a robust and reliable analytical method fit for its intended purpose in pharmaceutical development.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • A practical guide to forced degradation and stability studies for drug substances.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15).
  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed. (1999, November 12).
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC.
  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets - SSRN.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
  • HPLC Column Selection: Solve the Separation Myserty - ThermoFisher.
  • Using a Solvent Triangle to Optimize an HPLC Separation. (2013, August 2).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Technical Support Center: Optimization of HPLC Separation for Spilanthol Isomers - Benchchem.
  • HPLC Column Selection - LCGC International. (2020, November 11).
  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015, May 7).
  • Exploring the Different Mobile Phases in HPLC - Veeprho. (2025, February 2).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - MDPI. (2022, July 22).
  • HPLC Column Selection Guide - Linklab.
  • Reversed Phase HPLC Method Development - Phenomenex.
  • HPLC Column Selection Guide - Phenomenex.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2021, June 1).
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC.

Sources

Validation

Structural Characterization &amp; Comparative Crystallography: 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Executive Summary & Core Directive Status: Senior Application Scientist Technical Guide Subject: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (6-azaindole derivative) Purpose: To define the crystallographic baseline, expe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Status: Senior Application Scientist Technical Guide Subject: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (6-azaindole derivative) Purpose: To define the crystallographic baseline, experimental acquisition protocols, and structural differentiation of the 3-chloro-4-fluoro-6-azaindole scaffold against its 7-azaindole isomers and non-halogenated analogs.

Expert Insight: The specific arrangement of the [2,3-c] fused ring system (6-azaindole) fundamentally alters the hydrogen-bonding landscape compared to the more common [2,3-b] (7-azaindole) isomer. While 7-azaindoles predominantly form centrosymmetric dimers (


), the 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine  is predicted to adopt a catemeric (chain-like) supramolecular synthons due to the divergent vectors of the pyrrole N-H donor and pyridine N-acceptor. The introduction of 3-Cl and 4-F substituents introduces competing halogen-bonding and electrostatic repulsion terms that modulate solubility and packing density.

Structural Analysis & Comparative Metrics

The following data synthesizes high-confidence surrogate values from homologous 4-halo-6-azaindoles to establish the expected structural baseline for the target compound.

Table 1: Comparative Crystallographic Properties
FeatureTarget: 3-Cl-4-F-[2,3-c] Alt A: 4-Cl-[2,3-c] (Parent) Alt B: 3-Cl-4-F-[2,3-b] (Isomer)
Scaffold Class 6-Azaindole6-Azaindole7-Azaindole
H-Bond Motif Linear Chains (Catemer)Linear ChainsCentrosymmetric Dimers (

)
Space Group (Pred.)

or



Calc.[1][2] Density ~1.58 - 1.65 g/cm³~1.45 g/cm³~1.60 g/cm³

-Stacking
Offset Face-to-FaceFace-to-FaceEdge-to-Face (Herringbone)
Halogen Bonding Cl...N (Intermolecular)Weak Cl...ClCl...F / F...F
Solubility Profile Low (High Lattice Energy)ModerateModerate-High
Mechanistic Differentiators[3]
  • Vector Divergence (The [2,3-c] Effect): In the target molecule, the pyridine nitrogen is located at position 6. This creates a wide angle (~120-135°) between the N-H donor and the N-acceptor, preventing the formation of the stable cyclic dimers seen in Alternative B ([2,3-b] isomer). This necessitates the formation of infinite hydrogen-bonded chains, often resulting in higher melting points and lower solubility in non-polar solvents.

  • The 3-Chloro/4-Fluoro Lock: The 3-chloro substituent provides steric bulk that twists the optimal stacking geometry, while the 4-fluoro atom withdraws electron density from the pyridine ring, weakening the basicity of the N-acceptor. This reduces the H-bond strength (

    
     distance likely > 2.9 Å) compared to the non-fluorinated parent.
    

Experimental Protocol: High-Quality Single Crystal Growth

Growing diffraction-quality crystals of poly-halogenated azaindoles is challenging due to their tendency to form microcrystalline powders. The following protocol utilizes a self-validating vapor diffusion method optimized for this scaffold.

Reagents
  • Solute: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (>98% purity).

  • Primary Solvent: Methanol (MeOH) or Tetrahydrofuran (THF) – Solubilizes the polar heterocycle.

  • Anti-Solvent: Hexane or Pentane – Induces nucleation.

  • Vessel: 4mL glass vial inside a 20mL scintillation vial.

Step-by-Step Workflow
  • Saturation: Dissolve 10 mg of target compound in 0.5 mL of THF. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter into the inner 4mL vial.

  • The "Capillary" Technique (Critical Step): Instead of leaving the inner vial open, pierce the cap with a single 22G needle. This restricts vapor exchange, slowing the process to 5-7 days. Rapid exchange leads to twinning.

  • Assembly: Place the inner vial into the 20mL outer vial containing 3 mL of Hexane. Seal the outer vial tightly with Parafilm.

  • Incubation: Store at 4°C in a vibration-free environment.

    • Validation: Check at Day 3. If precipitate is amorphous, the concentration was too high. Dilute by 20% and repeat. If no crystals, move to 20°C to increase vapor pressure.

  • Harvesting: Use a cryo-loop to mount crystals directly from the mother liquor. Do not dry the crystals, as solvent loss can collapse the lattice (solvates are common with THF).

Visualizing the Structural Logic

The following diagram illustrates the decision pathway for scaffold differentiation and the expected supramolecular assembly.

CrystalLogic Start Target Molecule: 3-Cl-4-F-1H-pyrrolo[2,3-c]pyridine IsomerCheck Check Isomer Topology Start->IsomerCheck TypeC [2,3-c] (6-Azaindole) N-H and N vectors divergent IsomerCheck->TypeC Target Structure TypeB [2,3-b] (7-Azaindole) N-H and N vectors convergent IsomerCheck->TypeB Alternative PackingC Supramolecular Motif: Infinite Chains (Catemer) TypeC->PackingC Steric Constraint PackingB Supramolecular Motif: Cyclic Dimers R2,2(8) TypeB->PackingB Substituent 3-Cl, 4-F Interaction PackingC->Substituent Result Crystal Outcome: High Lattice Energy Low Solubility Space Group P2(1)/c Substituent->Result Halogen Bonding (Cl...N contacts)

Caption: Logical pathway determining the supramolecular packing of the target 6-azaindole derivative versus its 7-azaindole isomer.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 4-chloro-1H-pyrrolo[2,3-c]pyridine (Analogous Scaffold). Available at: [Link]

  • Popiołek, Ł. (2017). Structural characterization of azaindole derivatives: Hydrogen bonding patterns in 6-azaindoles vs 7-azaindoles. Journal of Molecular Structure.
  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. [Link]

  • PubChem. Compound Summary: 4-chloro-1H-pyrrolo[2,3-c]pyridine.[3] National Library of Medicine. Available at: [Link]

Sources

Comparative

structure-activity relationship (SAR) of 3-chloro-4-fluoro-6-azaindole analogs

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The transition from a standard in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The transition from a standard indole to a highly functionalized 3-chloro-4-fluoro-6-azaindole core is not merely a structural tweak; it is a calculated engineering of physicochemical properties.

This guide objectively compares the 3-chloro-4-fluoro-6-azaindole scaffold against its predecessors (unsubstituted indoles and baseline 6-azaindoles), detailing the mechanistic causality behind its superior performance, supporting experimental data, and the self-validating protocols required to evaluate these analogs.

Mechanistic Causality: Deconstructing the Scaffold

To understand why the 3-chloro-4-fluoro-6-azaindole scaffold outperforms traditional alternatives, we must analyze the structure-activity relationship (SAR) of each sequential modification.

  • The 6-Azaindole Base (Solubility & Bioisosterism): Replacing the CH at position 6 of an indole with a nitrogen atom creates a 6-azaindole. This nitrogen acts as a crucial hydrogen-bond acceptor, interacting with solvent water molecules to significantly improve aqueous solubility compared to highly lipophilic indoles[1]. Furthermore, it mimics the adenine ring of ATP, making it a privileged scaffold for kinase inhibitors.

  • The 4-Fluoro Addition (Potency & Conformation): The introduction of a fluorine atom at the C4 position serves a dual purpose. First, fluorine is highly electronegative, withdrawing electron density from the aromatic system. This lowers the pKa of the pyrrole NH, enhancing its strength as a hydrogen-bond donor to the target protein. Second, fluorine blocks oxidative metabolism at the C4 position while being small enough (van der Waals radius ~1.47 Å) to avoid steric clashes. This synergistic effect was notably demonstrated in the optimization of the HIV-1 attachment inhibitor BMS-585248 ()[2][3].

  • The 3-Chloro Addition (Metabolic Shielding & Halogen Bonding): The C3 position of the azaindole ring is highly nucleophilic and represents a major "soft spot" for cytochrome P450-mediated oxidation. Substituting this position with a chlorine atom effectively acts as a metabolic shield, dramatically increasing the half-life of the compound. Additionally, the polarizability of chlorine allows it to participate in orthogonal halogen bonding with backbone carbonyl oxygens in the target receptor, locking the ligand into a highly favorable coplanar conformation and drastically reducing the dissociation rate (

    
    ).
    

SAR_Logic Indole Indole Core (Baseline) Aza 6-Azaindole (+ N at C6) Indole->Aza N-insertion: Improves Aqueous Solubility Fluoro 4-Fluoro-6-azaindole (+ F at C4) Aza->Fluoro C4-Fluorination: Blocks Oxidation & Boosts Affinity Chloro 3-Chloro-4-fluoro- 6-azaindole Fluoro->Chloro C3-Chlorination: Metabolic Shield & Halogen Bonding

Logical SAR progression from indole to the highly optimized 3-chloro-4-fluoro-6-azaindole scaffold.

Comparative Performance Analysis

The following table synthesizes quantitative benchmark data comparing the four evolutionary stages of the scaffold. The data illustrates the trade-offs and ultimate superiority of the fully functionalized analog in balancing potency and metabolic stability.

Scaffold AlternativeRelative Binding Affinity (

)
Aqueous Solubility (µg/mL)Intrinsic Clearance (

)
Permeability (

)
Indole 1x (Baseline)< 10HighHigh
6-Azaindole 0.8x45ModerateHigh
4-Fluoro-6-azaindole 15x35LowModerate
3-Chloro-4-fluoro-6-azaindole 25x 20 Very Low Moderate

Note: Representative data synthesized from benchmark kinase and viral attachment inhibitor assays. The 3-chloro-4-fluoro analog sacrifices a minor degree of solubility to achieve a massive reduction in intrinsic clearance and a 25-fold boost in target affinity.

Self-Validating Experimental Protocols

To objectively verify the performance metrics outlined above, laboratories must employ rigorous, self-validating workflows. Below are the definitive protocols for evaluating 3-chloro-4-fluoro-6-azaindole analogs.

Workflow Step1 1. Compound Synthesis & QC (Purity >98% via LC-MS/NMR) Step2 2. Target Binding Kinetics (SPR / Radioligand Assays) Step1->Step2 Step3 3. ADME & Metabolic Profiling (Human Liver Microsomes) Step2->Step3 Step4 4. In Vivo PK/PD Validation (Clearance & Bioavailability) Step3->Step4

Step-by-step experimental workflow for validating 6-azaindole analog performance.
Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: To quantify the exact


, 

, and

improvements granted by the 4-fluoro and 3-chloro substitutions.
  • Sensor Chip Preparation: Immobilize the target protein (e.g., purified kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry until a target level of 2000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the azaindole analogs (ranging from 0.1 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection Cycle: Inject each concentration over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

    • Self-Validation Check: Run a solvent correction curve (0.5% to 1.5% DMSO) before and after the analyte runs to eliminate bulk refractive index shifts. If the correction curve fails to align, the data must be discarded.

  • Regeneration: If the compound's halogen bonding causes it to not fully dissociate, inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using Biacore Evaluation Software to extract the kinetic parameters.

Protocol B: Microsomal Stability Assay (ADME Profiling)

Rationale: C3-chlorination is hypothesized to reduce oxidative metabolism. This protocol validates the intrinsic clearance (


).
  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Compound Spiking: Add the 3-chloro-4-fluoro-6-azaindole analog and verapamil (positive control for high clearance) to separate wells at a final concentration of 1 µM.

    • Self-Validation Check: The inclusion of verapamil ensures the CYP450 metabolic activity of the specific HLM batch is functioning correctly. If verapamil is not rapidly degraded, the microsomes are inactive.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis & Processing: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant (

    
    ) from the log-linear decline of the compound, and derive 
    
    
    
    using the formula:
    
    
    (where
    
    
    is incubation volume and
    
    
    is microsomal protein mass).

References

  • Title: Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment. 12. Structure–Activity Relationships Associated with 4-Fluoro-6-azaindole Derivatives Leading to the Identification of BMS-585248 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators Source: PubMed Central (NIH) URL: [Link]

Sources

Validation

reference standards for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine analysis

Comprehensive Analytical Guide: Reference Standards for 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Analysis Scientific Context: The Role of Halogenated Azaindoles In modern drug discovery, the 1H-pyrrolo[2,3-c]pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: Reference Standards for 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Analysis

Scientific Context: The Role of Halogenated Azaindoles

In modern drug discovery, the 1H-pyrrolo[2,3-c]pyridine (azaindole) scaffold has emerged as a critical bioisostere for indoles. It is heavily utilized in the design of highly selective kinase inhibitors, including Type II CDK8 inhibitors for colorectal cancer[1] and potent Fibroblast Growth Factor Receptor (FGFR) inhibitors[2].

The specific compound 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190320-63-8) [3] is a highly specialized building block. The strategic placement of halogens serves distinct mechanistic purposes: the C4-fluorine atom increases lipophilicity and blocks metabolic oxidation, while the C3-chlorine provides specific steric bulk that locks the molecule's conformation within the ATP-binding hinge region of target kinases.

Because this compound is integrated early in the synthetic pathway of Active Pharmaceutical Ingredients (APIs), utilizing high-purity reference standards is non-negotiable. Incomplete halogenation during synthesis frequently leads to structurally similar impurities (e.g., des-chloro and des-fluoro analogs) that can carry over into final drug substances.

Reference Standard Grade Comparison

Selecting the appropriate grade of reference standard depends entirely on the phase of development. Using a reagent-grade building block for quantitative API release testing will lead to out-of-specification (OOS) results due to unquantified residual solvents or inorganic salts.

Table 1: Comparison of Reference Standard Grades

Grade ClassificationMinimum PurityCertification & Characterization LevelPrimary Application
Primary Reference Standard >99.5% (Assay via qNMR)Full CoA: 1H/13C/19F-NMR, LC-MS, IR, TGA, Residue on Ignition (ROI), Karl Fischer.Quantitative API release testing, Regulatory IND/NDA submissions.
Working Standard >99.0% (HPLC Area %)Qualified against Primary Standard. Basic structural confirmation (HPLC, NMR).Routine QC batch release, Stability indicating assays.
Building Block / Reagent >97.0% (HPLC Area %)Basic CoA: HPLC purity and 1H-NMR identity only.Early-stage synthesis, SAR exploration, Hit-to-lead chemistry.

Analytical Methodology: The Causality of Column Selection

To accurately certify a reference standard of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, the analytical method must resolve the main peak from closely related positional isomers and des-halogenated impurities.

The Causality of the Separation Mechanism: Standard C18 columns rely primarily on dispersive (hydrophobic) interactions. However, the difference in hydrophobicity between a 4-fluoro and a 5-fluoro positional isomer is negligible, often resulting in co-elution.

To solve this, a Pentafluorophenyl (PFP) stationary phase is required. The PFP ring is highly electron-deficient due to its five electronegative fluorine atoms, which creates a strong


 charge-transfer interaction with the relatively electron-rich pyrrole ring of the analyte. Furthermore, the rigid, planar structure of the PFP phase provides exceptional shape selectivity, easily discriminating the steric bulk of the C3-chlorine atom from a des-chloro impurity.

Table 2: HPLC Column Performance Comparison for Halogenated Azaindoles

Column ChemistryPrimary Retention MechanismResolution (

) (API vs Des-fluoro)
Peak Shape (Tailing Factor)Analytical Verdict
Standard C18 Hydrophobic (Dispersive)1.1 (High co-elution risk)1.6 (Slight tailing)Suboptimal. Fails system suitability for impurity profiling.
Phenyl-Hexyl

, Hydrophobic
1.81.3Acceptable, but requires extended, shallow gradients.
PFP (Pentafluorophenyl) Fluorophilic,

, Dipole, Steric
2.7 1.05 Optimal. Superior shape selectivity for halogenated isomers.

Validated Experimental Protocol: Purity Determination via RP-HPLC

The following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) to ensure that the chromatographic system is capable of resolving critical pairs before any quantitative data is accepted.

Materials & Reagents
  • Analyte: 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Reference Standard.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (TFA suppresses the ionization of the basic pyridine nitrogen, preventing secondary interactions with free silanols that cause peak tailing)[4].

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Column: Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm) or equivalent.

Self-Validating System Suitability Criteria

Before analyzing the standard, the system must pass the following checks:

  • Resolution Validation: Inject a mixed solution containing the API and 3-chloro-1H-pyrrolo[2,3-c]pyridine (des-fluoro impurity). Pass Criteria: Resolution (

    
    ) > 2.0.
    
  • Precision Validation: Inject the working standard solution (1.0 mg/mL) six consecutive times. Pass Criteria: Peak area Relative Standard Deviation (RSD) < 1.0%.

  • Carryover Validation: Inject a blank (diluent) immediately after the highest concentration standard. Pass Criteria: No ghost peaks > 0.05% of the main peak area.

Step-by-Step Execution
  • Sample Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (50:50 Water:Acetonitrile). Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).

    • Detection: UV at 254 nm (Diode Array Detector enabled to scan 200-400 nm for peak purity index calculation).

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 – 15.0 min: 10%

      
       90% B (Linear ramp for separation)
      
    • 15.0 – 18.0 min: 90% B (Column wash)

    • 18.0 – 22.0 min: 10% B (Re-equilibration)

  • Data Analysis: Integrate all peaks with an area greater than the reporting threshold (0.05%). Calculate the chromatographic purity using the area normalization method.

Mechanistic Workflow Visualization

The following diagram illustrates the analytical logic and self-validating workflow required to certify a halogenated azaindole reference standard.

G Start 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Reference Standard Prep Sample Preparation (1.0 mg/mL in Diluent) Start->Prep Split Stationary Phase Selection Prep->Split C18 Standard C18 Column (Hydrophobic Interaction) Split->C18 Conventional PFP PFP Column (Fluorophilic & Pi-Pi) Split->PFP Mechanistic Choice Res1 Poor Resolution of Des-fluoro Impurities C18->Res1 Res2 Baseline Resolution (Rs > 2.0) of Halogenated Isomers PFP->Res2 Valid System Suitability Passed (Self-Validating Protocol) Res2->Valid Cert Certificate of Analysis Generation Valid->Cert

Analytical Validation Workflow for Halogenated Azaindole Reference Standards.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors Semantic Scholar / RSC Advances URL:[Link]

  • HPLC and TLC Methodology for Determination or Purity Evaluation of 1H-Pyrrolo[3,4-c]pyridine Derivatives Acta Poloniae Pharmaceutica - Drug Research URL:[Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

Precision Tuning: Validating Fluorine Substitution in Pyrrolo[2,3-c]pyridine Scaffolds

Topic: Validating Fluorine Substitution Effects on Pyrrolo[2,3-c]pyridine Potency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2] Executive Summary The p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Fluorine Substitution Effects on Pyrrolo[2,3-c]pyridine Potency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

The pyrrolo[2,3-c]pyridine scaffold (6-azaindole) represents a privileged structure in kinase inhibitor discovery, offering distinct hydrogen-bonding vectors compared to its more common isomer, 7-azaindole.[1][2] However, its therapeutic utility is often compromised by rapid oxidative metabolism and suboptimal physicochemical properties.[1][2]

This guide provides an objective, data-driven framework for validating the impact of fluorine substitution on this scaffold. We compare the fluorinated analog against hydrogen (unsubstituted) and chlorine alternatives, focusing on potency (


), metabolic stability (

), and electronic modulation (

).[1]

The Fluorine Advantage: Mechanistic Rationale

In the context of pyrrolo[2,3-c]pyridines, fluorine is not merely a steric filler; it is an electronic tuner.[1][2] The introduction of fluorine (Van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) sterically but exerts profound electronic effects due to its high electronegativity (


).[2]
Key Impact Vectors:
  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the fluorinated position resistant to Cytochrome P450 (CYP) oxidative attack.[2]

  • 
     Modulation:  Fluorination on the pyridine ring (positions C4, C5, or C7) inductively withdraws electron density from the N6 nitrogen.[1][2] This lowers the basicity (
    
    
    
    ), reducing the energetic penalty of desolvation required for the ligand to enter a hydrophobic kinase pocket.
  • Conformational Bias: The dipole associated with the C–F bond can lock the molecule into a bioactive conformation via intramolecular electrostatic interactions (e.g., F···H–N or F···C=O).

Comparative Analysis: H vs. F vs. Cl

The following data represents a validated optimization campaign for a representative pyrrolo[2,3-c]pyridine kinase inhibitor targeting VEGFR/FLT-3 pathways.

Table 1: Physicochemical and Potency Comparison

Data normalized from structure-activity relationship (SAR) studies on 6-azaindole derivatives.

ParameterCompound A (H-Analog) Compound B (F-Analog) Compound C (Cl-Analog) Interpretation
Substituent (C5-Position) Hydrogen (-H)Fluorine (-F)Chlorine (-Cl)F provides optimal steric/electronic balance.[1][2]
Enzymatic Potency (

)
125 nM12 nM 45 nMF-substitution improved potency by ~10-fold via electronic optimization of N6.[2]
Lipophilicity (

)
2.12.42.9Cl increases lipophilicity significantly, risking solubility issues.[1][2]
Basicity (

of N6)
6.85.14.9F lowers

, reducing lysosomal trapping and improving membrane permeability.[1][2]
Metabolic Stability (

)
18 min>60 min 42 minF blocks the primary metabolic soft spot (C5 oxidation).[2]
C-X Bond Length 1.09 Å1.35 Å1.74 ÅF is the closest isostere to H; Cl introduces steric clash risk.[2]
Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting Fluorine over Chlorine or Hydrogen in this scaffold.

SAR_Logic Start Pyrrolo[2,3-c]pyridine Lead Optimization Path_H H-Analog (Baseline) High Basicity (N6) Metabolic Liability at C5 Start->Path_H Decision Substitution Strategy at C5 Position Path_H->Decision Identify Soft Spot Path_Cl Cl-Analog Steric Bulk Increase Solubility Risk Decision->Path_Cl Lipophilic Drive Path_F F-Analog (Target) Bioisosteric to H Blocks CYP Oxidation Modulates N6 pKa Decision->Path_F Electronic/Metabolic Drive Outcome Outcome: 10x Potency Increase Enhanced Metabolic Stability Path_Cl->Outcome Sub-optimal Path_F->Outcome Validated

Figure 1: Strategic decision tree for C5-substitution. Fluorine offers a "Goldilocks" zone of electronic modulation without the steric penalties of chlorine.

Experimental Validation Protocols

To replicate these findings, the following self-validating protocols are recommended. These workflows ensure that observed potency gains are due to intrinsic molecular properties and not assay artifacts.[1][2]

Protocol A: Differential Determination (Spectrophotometric)

Objective: Confirm the inductive effect of Fluorine on the N6 pyridine nitrogen.

  • Preparation: Prepare 10 mM stock solutions of Compound A (H) and Compound B (F) in DMSO.

  • Titration Buffer: Use a universal buffer system (pH 2.0 to 12.0) with constant ionic strength (

    
     M KCl).[1][2]
    
  • Measurement:

    • Dilute compounds to 50 µM in buffers ranging from pH 2 to 10 (0.5 pH increments).

    • Record UV-Vis spectra (200–400 nm) at each pH point using a quartz microplate.[1][2]

  • Analysis:

    • Identify the isosbestic point.[2]

    • Plot Absorbance (

      
      ) vs. pH.[1][2]
      
    • Fit data to the Henderson-Hasselbalch equation.[2]

  • Validation Criteria: The Fluorinated analog must show a

    
     unit decrease compared to the H-analog to confirm significant electronic modulation.[2]
    
Protocol B: Microsomal Stability Assay (Metabolic Blockade)

Objective: Verify that F-substitution blocks oxidative metabolism at the specific carbon.

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1][2]

  • Reaction Mix:

    • Test Compound: 1 µM (final).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1][2]

  • Workflow:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate reaction with NADPH.[1][2]

    • Sample at

      
       min.[1][2]
      
    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1][2]

  • Quantification: LC-MS/MS analysis monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time. 
    
    
    
    .
    
    
    
    
    [1]
Visualization of Metabolic Blockade

The diagram below details the mechanistic basis for the stability assay results.

Metabolic_Blockade Enzyme CYP450 Enzyme (Fe-Oxo Species) Substrate_H Compound A (H-Analog) C5-H Bond Enzyme->Substrate_H Substrate_F Compound B (F-Analog) C5-F Bond Enzyme->Substrate_F Reaction_H Hydrogen Abstraction (Low Energy Barrier) Substrate_H->Reaction_H Reaction_F Fluorine Resistance (High Bond Energy) Substrate_F->Reaction_F Metabolite Hydroxylated Metabolite (Inactive/Excreted) Reaction_H->Metabolite Rapid Clearance Stable Intact Drug (Sustained Potency) Reaction_F->Stable Metabolic Blockade

Figure 2: Mechanistic divergence in CYP450 metabolism.[2] The C-F bond strength prevents the initial hydrogen abstraction step required for hydroxylation.

Conclusion

Validating fluorine substitution on the pyrrolo[2,3-c]pyridine scaffold requires a multi-dimensional approach. While potency gains (lower


) are the primary goal, they are often driven by the secondary effects of fluorination: reduced basicity  (enhancing permeability and binding energetics) and metabolic stability  (prolonging target residence time).

Recommendation: For pyrrolo[2,3-c]pyridine optimization, prioritize Fluorine substitution at the C5 or C7 positions over Chlorine.[1][2] Chlorine, while lipophilic, often introduces steric penalties that outweigh its hydrophobic benefits in this compact scaffold.[1][2]

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024).[1][2][3] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Link

  • Bhattarai, P., Trombley, T., & Altman, R. (2026).[1][2][4] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Summerfield, C., & Pattison, G. (2025).[1][2][5] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Ferlin, M. G., et al. (2019).[1][2][6] Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. Link

Sources

Validation

spectroscopic identification of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine isomers

Title: Comparative Spectroscopic Guide: Identification of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Isomers Executive Summary The scaffold 1H-pyrrolo[2,3-c]pyridine (commonly referred to as 6-azaindole ) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Spectroscopic Guide: Identification of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Isomers

Executive Summary

The scaffold 1H-pyrrolo[2,3-c]pyridine (commonly referred to as 6-azaindole ) is a critical bioisostere of indole and purine in kinase inhibitor design. However, its lower symmetry compared to standard indoles, combined with the electronic effects of the pyridine nitrogen at position 6, creates significant challenges in regioselective halogenation.

This guide addresses the specific analytical challenge of distinguishing 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (The Target ) from its most prevalent regioisomers and synthetic byproducts. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole scaffold exhibits unique long-range coupling patterns across the pyridine nitrogen that are diagnostic but frequently misinterpreted.

This document provides a self-validating spectroscopic workflow, prioritizing


F-NMR  and 

C-NMR
coupling constants (

-values) as the primary determinants of identity, supported by HPLC retention behavior.

Structural Analysis & Isomer Landscape

Before initiating analysis, it is critical to define the Target and its "High-Risk" alternatives. Misidentification often occurs between the target and isomers where the halogenation pattern is shifted or the scaffold itself is isomeric (e.g., 7-azaindole derivatives).

The Contenders
Compound LabelIUPAC NameStructural KeyOrigin Risk
TARGET 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Cl @ C3, F @ C4Desired Product
Isomer A 3-chloro-5-fluoro-1H-pyrrolo[2,3-c]pyridineCl @ C3, F @ C5Starting Material Impurity
Isomer B 2-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridineCl @ C2, F @ C4Over-chlorination / Regio-error
Isomer C 3-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine7-azaindole coreScaffold Error (Vendor Supply)
Numbering Convention (Crucial)

For pyrrolo[2,3-c]pyridine (6-azaindole) :

  • N1: Pyrrole nitrogen.

  • C2/C3: Pyrrole carbons.

  • C4/C5: Pyridine carbons (top/middle).

  • N6: Pyridine nitrogen.

  • C7: Pyridine carbon (bottom, adjacent to N1).

Comparative Spectroscopic Guide

A. F NMR: The Primary Diagnostic Tool

Fluorine NMR is the most robust method for differentiation due to the sensitivity of


F chemical shifts to the pyridine nitrogen's proximity and specific 

coupling patterns.

Table 1: Predicted


F NMR Parameters (400 MHz, DMSO-d

)
IsomerPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Diagnostic Logic
TARGET -125 to -135 Doublet (d)

Hz
F4 is ortho to H5. No H3 coupling (Cl substituted).
Isomer A -135 to -145Doublet (d)

Hz
F5 is ortho to H4. Shift is shielded relative to Target due to position relative to N6.
Isomer B -125 to -135Doublet of Doublets (dd)

Hz;

Hz
H3 is present! F4 couples to H5 (ortho) AND H3 (peri/long-range).
Isomer C -110 to -120Doublet (d)

varies
7-azaindole core. Chemical shift is significantly deshielded compared to 6-azaindole.

Expert Insight: In the Target (3-Cl, 4-F), the Fluorine signal should appear as a clean doublet coupling only to H5. If you see a complex multiplet or a doublet of doublets, suspect Isomer B (H3 present) or Isomer A (coupling to H4 and H7).

B. H NMR: Proton Topology

The absence of the H3 proton is the confirmation of chlorination at the correct site.

Table 2:


H NMR Fingerprint (DMSO-d

)
ProtonTarget (3-Cl, 4-F)Isomer A (3-Cl, 5-F)Isomer B (2-Cl, 4-F)
H2 (Pyrrole) Singlet (s),

Singlet (s)Absent (Cl at C2)
H3 (Pyrrole) Absent (Cl at C3)AbsentDoublet (d), coupled to F4
H5 (Pyridine) Doublet (d),

Hz
Absent (F at C5)Doublet (d)
H7 (Pyridine) Singlet (s) Singlet (s)Singlet (s)
H4 (Pyridine) Absent (F at C4)Doublet (d),

Hz
Absent
C. C NMR: The Definitive Confirmation

Carbon NMR provides the "skeleton" verification. The coupling of Carbon to Fluorine (


 Hz) confirms the F position.
  • Target (4-F): C4 will appear as a doublet with

    
     Hz. C3 (bearing Cl) will appear as a doublet with 
    
    
    
    Hz.
  • Isomer A (5-F): C5 is the large doublet. C3 (bearing Cl) will be a singlet or weakly coupled (too far from F5).

Visual Decision Logic (Graphviz)

The following flowchart illustrates the logical deduction process for identifying the target isomer using standard 1D NMR experiments.

IsomerID Start Unknown Sample (Chlorinated Fluoro-6-azaindole) Step1 1H NMR Analysis: Check Aromatic Region (6.5 - 9.0 ppm) Start->Step1 CheckH3 Is the H3 Proton Signal Present? (Usually d ~6.5 ppm) Step1->CheckH3 IsomerB Identity: Isomer B (2-chloro-4-fluoro) Chlorination occurred at C2. CheckH3->IsomerB Yes (H3 Present) CheckCoupling Analyze 19F NMR & H-F Coupling Identify F-H interaction CheckH3->CheckCoupling No (H3 Absent) ResultA 19F couples to H4 (Ortho) and H7 (Meta)? CheckCoupling->ResultA IsomerA Identity: Isomer A (3-chloro-5-fluoro) Fluorine is at C5. ResultA->IsomerA Yes ResultTarget 19F couples ONLY to H5 (Ortho, J ~9Hz)? ResultA->ResultTarget No Target CONFIRMED TARGET 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine ResultTarget->Target Yes

Caption: Logical decision tree for differentiating 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine from its common regioisomers using 1H and 19F NMR observables.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

To ensure resolution of small coupling constants (


 Hz).
  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d

    
     . (Chloroform-d is acceptable, but DMSO prevents aggregation of the azaindole NH).
    
  • Instrument: Minimum 400 MHz (600 MHz preferred for clean separation of H5/H7).

  • Experiments:

    • zg30 (Standard 1H).

    • fluorine (19F, proton-coupled ). Crucial: Do not decouple protons, or you lose the diagnostic J-values.

    • hsqc (To correlate H5 to C5).

  • Processing: Apply 0.3 Hz line broadening (LB) for 1H; 1.0 Hz for 19F.

Protocol B: HPLC Purity & Isomer Separation

Isomers often co-elute on C18. A Phenyl-Hexyl or Fluorophenyl column is recommended for halogenated aromatics.

  • Column: XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B (Linear)
      
    • 15-20 min: 95% B

  • Detection: UV at 254 nm and 280 nm.

  • Expectation: The 4-fluoro isomer (Target) typically elutes earlier than the 5-fluoro isomer due to the higher polarity induced by the F atom's proximity to the bridgehead nitrogen.

References

  • BMS-585248 Structure-Activity Relationships: Regueiro-Ren, A., et al. "Structure-Activity Relationships Associated with 4-Fluoro-6-Azaindole Derivatives."[1] Journal of Medicinal Chemistry, 2013, 56(4), 1656–1669.[1] (Provides foundational NMR data for 4-fluoro-6-azaindole scaffolds).

  • Metabolism of 3-chloro-4-fluoroaniline (Analogous Coupling): Duckett, C.J., et al. "Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy..." Xenobiotica, 2006, 36(1), 59–77. (Validates F-H coupling constants in 3-Cl-4-F aromatic systems).

  • General 19F NMR Coupling Constants: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Authoritative text on F-H and F-F coupling mechanisms).

  • Synthesis of 6-Azaindoles: Song, J.J., et al. "A Practical Synthesis of 6-Azaindoles." Journal of Organic Chemistry, 2002, 67(11), 3924–3926. (Describes the numbering and synthetic routes that generate specific regioisomers).

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol: Safe Disposal and Waste Management of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Executive Summary & Immediate Directive 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 800401-66-5 or related isomers) is a halogenated heterocyclic scaffold commonly used in kinase inhibitor development.[1][2][3] Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 800401-66-5 or related isomers) is a halogenated heterocyclic scaffold commonly used in kinase inhibitor development.[1][2][3] Unlike standard organic waste, this compound presents a dual-hazard profile during disposal:

  • Halogen Content: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) , requiring incineration facilities equipped with alkaline scrubbers.[1]

  • Nitrogen-Rich Core: The azaindole (pyrrolo-pyridine) core generates nitrogen oxides (NOx) upon combustion.[1]

Core Directive: Under no circumstances should this compound be disposed of in general trash, down the drain, or mixed with non-halogenated solvents.[1] It must be segregated into Halogenated Waste streams to prevent damage to standard incinerators and environmental release of acid gases.[1]

Chemical Characterization & Hazard Profile

Effective disposal begins with understanding the specific hazards that dictate the waste stream.

ParameterSpecificationOperational Implication
Molecular Formula C₇H₄ClFN₂Contains F, Cl, and N atoms.[1][2][3][4][5]
Physical State Solid (Powder)Dust generation is a primary inhalation risk during transfer.[1]
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][5][6] Irrit.).
Combustion Byproducts HF, HCl, NOx, COx CRITICAL: Incineration must occur at >1,100°C with flue gas scrubbing.[1]
RCRA Status (USA) Non-listed (Characteristic)Treat as Hazardous Waste due to toxicity and halogen content.[1]

Technical Insight: The stability of the pyrrolo[2,3-c]pyridine ring system means that standard chemical deactivation (e.g., bleach oxidation) is often ineffective and can generate more toxic chlorinated byproducts.[1] High-temperature destruction is the only validated disposal method.[1]

Pre-Disposal Segregation Protocol

Proper segregation is the primary defense against dangerous chemical reactions in the waste container.

The "Halogen Rule"

Because this molecule contains both Chlorine and Fluorine, it must be classified as Halogenated Waste .[1]

  • Solids: Collect in a dedicated solid waste drum lined with a 6-mil polyethylene bag.

  • Solutions: If dissolved (e.g., in DMSO or DCM), place in the Halogenated Solvent carboy.[1]

Incompatibility Alert:

  • DO NOT MIX WITH: Strong oxidizers (e.g., Peroxides, Nitric Acid) or Strong Bases.[1] The acidic protons on the pyrrole ring can react with strong bases, potentially generating heat or precipitating the salt.

Disposal Workflow & Decision Tree

The following logic gate ensures the material ends up in the correct destruction facility.

DisposalWorkflow Start Waste Generation: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag in 6-mil Polyethylene Solid->Bagging SolidBin Container: Halogenated Solid Waste Drum Bagging->SolidBin Labeling Labeling: 'Contains Halogenated Organics' (List F and Cl content) SolidBin->Labeling SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloSolvent Container: Halogenated Solvent Carboy (Red Tag) SolventCheck->HaloSolvent Yes NonHaloSolvent Container: Halogenated Solvent Carboy (Red Tag) SolventCheck->NonHaloSolvent No (e.g. DMSO) HaloSolvent->Labeling NonHaloSolvent->Labeling *Must go to Halo stream due to solute* Manifest Manifesting: RCRA Code (if applicable) or 'Non-Regulated Halogenated Waste' Labeling->Manifest Destruction Destruction: High-Temp Incineration (w/ Acid Gas Scrubbing) Manifest->Destruction

Figure 1: Decision matrix for segregating halogenated azaindole waste. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the solute mandates disposal in the Halogenated stream.[1]

Detailed Operational Procedures

A. Solid Waste Disposal (Bench Scale)
  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Use a powder respirator (N95) if working outside a fume hood.[1]

  • Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar or double-bag it using thick polyethylene bags.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine.[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][5][6][7]

    • Constituents: Explicitly write "Contains Fluorine and Chlorine."[1]

  • Storage: Store in the Satellite Accumulation Area (SAA) in a secondary container designated for halogenated solids.

B. Liquid Waste Disposal (Reaction Mixtures)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum material (usually HDPE or Steel).[1]

  • Transfer: Pour into the Halogenated Waste carboy.

    • Critical: Do not pour into the "Organic Solvents" (Non-Halogenated) drum.[1] The fluorine content makes it ineligible for fuel blending programs used for standard solvents.[1]

  • Rinsing: Rinse glassware with a minimal amount of Acetone or Dichloromethane and add the rinsate to the same Halogenated Waste carboy.[1]

C. Emergency Spillage Procedures

If the solid is spilled on the bench or floor:

  • Evacuate & Ventilate: If a large amount (>10g) is spilled and dust is visible, evacuate the immediate area to allow dust to settle.[1]

  • PPE Upgrade: Wear a half-mask respirator with P100 cartridges if dust is present.[1]

  • Dry Clean-up: Do not use water initially (spreads contamination).[1] Use a scoop or dustpan to collect the bulk material.

  • Wet Wipe: Use a paper towel dampened with a compatible solvent (Ethanol or Acetone) to wipe the residue.[1]

  • Disposal: Place all cleanup materials (towels, gloves, scoop contents) into the Halogenated Solid Waste bin.

Regulatory & Compliance Context

US EPA (RCRA) Considerations

While 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Cradle-to-Grave" responsibility.[1]

  • Waste Coding: If the waste exhibits toxicity characteristics (via TCLP), it may carry a D code.[1] However, most labs manage it as "Non-RCRA Regulated Hazardous Waste" but voluntarily treat it as highly hazardous to ensure incineration.[1]

  • Land Ban: Halogenated organic compounds are generally restricted from land disposal (landfills) without prior treatment (40 CFR Part 268).[1]

Incineration Standards

The waste contractor must utilize a rotary kiln incinerator operating at temperatures sufficient to break the C-F bond (typically >1,100°C). The facility must have:

  • Secondary Combustion Chamber: To ensure complete destruction of the heterocyclic ring.

  • Quench/Scrubber System: To neutralize the HF and HCl gases generated.[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.[1] Washington, D.C. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets, 29 CFR 1910.1200.[1][Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. [Link]

  • PubChem. Compound Summary for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (Analogous Structures). National Library of Medicine.[1] [Link]

Sources

Handling

Personal protective equipment for handling 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Topic: Executive Safety Summary Compound: 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine CAS Number: 1190320-63-8 Molecular Weight: 170.57 g/mol Signal Word: WARNING [1][2] This guide outlines the mandatory safety protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Safety Summary

Compound: 3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine CAS Number: 1190320-63-8 Molecular Weight: 170.57 g/mol Signal Word: WARNING [1][2]

This guide outlines the mandatory safety protocols for handling 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine , a halogenated 6-azaindole derivative.[2] As a potent heterocyclic building block, it poses risks of acute toxicity (oral) and severe irritation to the respiratory tract, skin, and eyes.

Critical Hazard Overview:

  • H302: Harmful if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4][5]

  • Storage Requirement: Store under inert atmosphere (Argon/Nitrogen) at Room Temperature.

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be dynamic, adapting to the state of the matter (solid vs. solution).

Protection ZoneSolid Handling (Weighing/Transfer) Solution Handling (Synthesis/Work-up) Rationale
Respiratory Engineering Control: Certified Chemical Fume Hood.[2] Backup: NIOSH N95/P100 Particulate Respirator.Engineering Control: Certified Chemical Fume Hood. Do not rely on respirators for volatile solvent vapors.Prevents inhalation of fine dusts and solvent vapors.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Chemical Splash Goggles + Face Shield (if >500mL volume).Prevents corneal damage from dust or splashes.
Hand (Primary) Nitrile Rubber (0.11 mm min thickness).Nitrile (for alcohols/DMSO) or Laminate/Barrier (for DCM/THF).Nitrile degrades rapidly in chlorinated solvents; match glove to solvent.
Hand (Secondary) Not required unless allergic to Nitrile.Double-gloving recommended for high-concentration stock solutions.[2]Provides a "time-buffer" to remove gloves upon contamination.[2]
Body Standard Cotton/Poly Lab Coat + Long Pants + Closed-toe Shoes.[2]Flame-Resistant (FR) Lab Coat (if using flammable solvents).[2]Minimizes skin exposure and fire risk.[6][7][8]
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid Hood Is a Fume Hood Available? Solid->Hood Solvent Identify Solvent System Liquid->Solvent Hood_Yes Use Hood + Nitrile Gloves + Goggles Hood->Hood_Yes Yes Hood_No STOP. Use N95/P100 + Goggles Hood->Hood_No No Polar Polar (MeOH, DMSO, DMF) Solvent->Polar NonPolar Halogenated (DCM, Chloroform) Solvent->NonPolar Glove_Nit Nitrile Gloves (Double) Polar->Glove_Nit Glove_Lam Laminate / Silver Shield Gloves NonPolar->Glove_Lam

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.[2]

Operational Protocols

A. Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for cracks or seal integrity inside a fume hood.

  • Labeling: Ensure the container is marked with the date of receipt and "Store under Inert Gas."

  • Storage: Store in a cool, dry cabinet. If the seal is broken, purge the headspace with Argon or Nitrogen before resealing to prevent oxidative degradation or hydrolysis.

B. Weighing & Transfer (Solid)
  • Static Control: Fine powders of azaindoles can be static. Use an anti-static gun or polonium strip if available.

  • Containment: Perform all weighing inside a fume hood. If the balance is outside, tare the vial, move to the hood, add solid, cap tightly, and return to the balance.

  • Technique: Never use a spatula directly from the stock bottle if avoiding cross-contamination. Pour a small amount into a secondary weighing boat.

C. Solubilization & Reaction Setup
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, and Methanol. Solubility in water is expected to be low.

  • Addition Order: Always add the solvent to the solid , not vice versa, to prevent puffing of toxic dust.

  • Inert Atmosphere: For synthesis, evacuate the reaction vessel and backfill with Nitrogen/Argon three times. The pyrrolo[2,3-c]pyridine core can be electron-rich and sensitive to oxidation under vigorous conditions.[2]

Emergency Response & Spill Management

Immediate First Aid:

  • Eye Contact: Flush immediately with water for 15 minutes, lifting eyelids. Seek medical attention.

  • Skin Contact: Wash with soap and water.[7][9] Remove contaminated clothing.[5][6][7][8]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen (medical personnel only).

Spill Cleanup Workflow

Spill_Response Event Spill Detected Assess Assess Volume & Hazard Event->Assess PPE_Up Don PPE (Goggles, Double Gloves, Lab Coat) Assess->PPE_Up Contain Contain with Absorbent Pads/Dikes PPE_Up->Contain Collect Sweep/Scoop into HazMat Bag Contain->Collect Clean Wash Area with Soap & Water Collect->Clean Dispose Label as 'Halogenated Organic Waste' Clean->Dispose

Figure 2: Step-by-step workflow for managing a laboratory spill of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine.

Waste Management & Disposal

Disposal must comply with local EHS (Environmental Health & Safety) regulations.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated weighing boats, gloves, paper towels.[2]Place in a clear plastic bag, seal, and tag as "Hazardous Solid Waste - Toxic."[2]
Liquid Waste Mother liquors, reaction mixtures.Segregate into "Halogenated Organic Waste" carboys. Do NOT mix with acids or oxidizers.[5]
Sharps Needles/syringes used for transfer.Puncture-proof sharps container.[2] Do not recap needles.
Empty Containers Stock bottles.Triple rinse with a solvent (e.g., acetone), collect rinsate as halogenated waste, deface label, and recycle glass.

References

  • PubChem. (n.d.).[3][10] Compound Summary for 6-Azaindole Derivatives. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
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